(Chlorodifluoromethyl)benzene
描述
Structure
3D Structure
属性
IUPAC Name |
[chloro(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUKAMDJCKXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188452 | |
| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-50-8 | |
| Record name | (Chlorodifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Chlorodifluoromethyl)benzene synthesis and properties
An In-Depth Technical Guide to (Chlorodifluoromethyl)benzene: Synthesis, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known by its synonym α-Chloro-α,α-difluorotoluene, is a pivotal fluorinated building block in modern organic synthesis. With the empirical formula C₇H₅ClF₂, this compound has garnered significant attention from researchers in pharmaceuticals, agrochemicals, and materials science.[1] Its value lies not merely in its own structure, but in its capacity to serve as a convenient and efficient precursor to the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties.
The strategic incorporation of these fluorinated groups into organic molecules can profoundly alter their physicochemical and biological properties.[2] The difluoromethyl group, for instance, is recognized as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, while the difluoromethylene group can act as a stable mimic of an ethereal oxygen.[3][4] These substitutions can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, making them highly sought-after transformations in drug discovery.[2][5] This guide provides an in-depth analysis of the synthesis, properties, and critical applications of this compound, offering field-proven insights for professionals in research and development.
Physicochemical and Safety Properties
This compound is a colorless liquid at room temperature.[1][6] A comprehensive summary of its key physical and safety properties is essential for its proper handling and application in an experimental setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 349-50-8 | [1] |
| Molecular Formula | C₇H₅ClF₂ | [1] |
| Molecular Weight | 162.56 g/mol | [1] |
| Boiling Point | 142.6 °C | [6] |
| Density | 1.233 g/mL at 25 °C | [1][6] |
| Refractive Index (n20/D) | 1.464 | [1][6] |
| Flash Point | 37.2 °C (99.0 °F) | [1] |
Safety and Handling
From a safety perspective, this compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[7][8]
-
Signal Word: Danger[1]
-
Hazard Classifications: Flammable Liquid 3, Acute Toxicity 2 (Inhalation), Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2.[1]
-
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautions: Users must wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[7][9] All sources of ignition should be eliminated from the handling area, and spark-proof tools should be used.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Synthesis of this compound
The most prevalent and industrially scalable method for synthesizing this compound involves the selective fluorination of (trichloromethyl)benzene, commonly known as benzotrichloride. This transformation requires precise control over reaction conditions to achieve the desired substitution of two chlorine atoms with fluorine while retaining the third chlorine.
Primary Synthetic Route: Controlled Fluorination of Benzotrichloride
The reaction of an α,α,α-trichloro aromatic compound with hydrogen fluoride (HF) in the presence of a catalyst is a high-yield method for preparing the corresponding α-chloro-α,α-difluoro compound.[10] The causality behind this choice is rooted in the high reactivity of HF and the ability to moderate this reactivity with a catalyst to prevent over-fluorination to the benzotrifluoride (Ph-CF₃) product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Fluorination
The following is a representative protocol adapted from established industrial methods.[10]
-
Reactor Setup: Charge a suitable pressure-resistant reactor with the α,α,α-trichloro aromatic starting material (e.g., benzotrichloride). If the substrate is a solid, it can be melted before reaction.[10]
-
Catalyst Introduction: Introduce a Lewis acid catalyst capable of facilitating halogen exchange.
-
Reagent Addition: In the absence of a solvent, begin bubbling anhydrous hydrogen fluoride (HF) gas into the reactor. The amount of HF should be carefully metered, typically between 0.9 to 1.25 equivalents per chlorine atom to be replaced.[10]
-
Temperature Control: The reaction is exothermic. Maintain the temperature under relatively mild conditions (e.g., 40-85 °C) to control the reaction rate and selectivity.[10] Precise temperature control is critical; higher temperatures can lead to the formation of undesired, fully fluorinated byproducts.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS) to determine the consumption of the starting material and the formation of the desired product.
-
Workup and Purification: Upon completion, vent the excess HF gas through a suitable scrubber. The crude product is then neutralized, washed, and purified, typically by fractional distillation, to yield pure this compound.
This self-validating system relies on the careful stoichiometry of HF and strict temperature control to ensure the reaction stops at the desired difluoro-chloro intermediate.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound in synthetic chemistry is its role as a precursor to difluorocarbene (:CF₂), a highly valuable reactive intermediate.[11]
Generation and Application of Difluorocarbene (:CF₂)
Difluorocarbene is a moderately electrophilic species that can react with a wide range of nucleophiles. Its generation from this compound can be initiated under basic conditions, which facilitates the elimination of HCl.
Caption: Generation of difluorocarbene and subsequent O-difluoromethylation.
This pathway makes this compound a valuable reagent for difluoromethylation reactions, particularly for heteroatom nucleophiles.
Protocol: O-Difluoromethylation of a Phenol
This protocol illustrates a common application of in-situ generated difluorocarbene.
-
Setup: To a solution of a substituted phenol in a suitable solvent (e.g., MeCN/H₂O mixture), add a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
-
Reagent Addition: Add this compound (typically 2-5 equivalents) to the mixture.
-
Heating: Heat the reaction mixture (e.g., 50-80 °C) for several hours. The elevated temperature facilitates the formation of difluorocarbene and its subsequent reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired aryl difluoromethyl ether (Ar-O-CF₂H).
The choice of base and solvent is critical for balancing the rate of carbene generation with its reaction rate with the substrate, minimizing undesired side reactions.
Applications in Drug Development and Materials Science
The unique properties imparted by fluorine make this compound a valuable tool for medicinal chemists and material scientists.
Role in Medicinal Chemistry
The introduction of a difluoromethyl (-CF₂H) or difluoromethylene (-CF₂) group can significantly enhance the therapeutic profile of a drug candidate.[12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[12]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with biological targets.[2][12]
-
Hydrogen Bonding: The hydrogen atom in a -CF₂H group can act as a hydrogen bond donor, allowing it to form key interactions with protein targets, mimicking the behavior of a hydroxyl group.[13]
-
Conformational Control: The steric and electronic effects of fluorine can influence molecular conformation, locking the molecule into a bioactive shape that enhances its potency.[2]
The development of new difluorocarbene precursors, including this compound derivatives, has been instrumental in making these valuable transformations more accessible for the late-stage functionalization of complex molecules.[13][14]
Applications in Materials Science
Beyond pharmaceuticals, this compound and its derivatives are precursors to advanced materials. For example, α,α′-dichloro-α,α,α′,α′-tetrafluoro-p-xylene, a related compound synthesized by a similar methodology, is a known precursor for creating inter-layer dielectric materials used in semiconductor manufacturing and for developing inert, transparent conformal coatings for electronic components.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a host of high-value fluorinated motifs essential for modern science. Its synthesis via controlled fluorination of benzotrichloride is a robust and scalable process. Its primary utility as a difluorocarbene precursor provides a reliable method for the synthesis of difluoromethyl ethers and other fluorinated compounds. For researchers and professionals in drug development, understanding the synthesis, reactivity, and safe handling of this compound is crucial for leveraging the powerful effects of fluorine to design the next generation of medicines and advanced materials.
References
- 1. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. This compound CAS#: 349-50-8 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. US6222078B1 - Method of making α-chloro-α,α-difluoro aromatic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Bisthis compound | 52695-47-3 | Benchchem [benchchem.com]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 14. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]
Foreword: The Strategic Role of Fluorine in Modern Drug Discovery
An In-depth Technical Guide to (Chlorodifluoromethyl)benzene for Advanced Research and Pharmaceutical Development
The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Among the diverse array of fluorine-containing building blocks, this compound (CAS No. 349-50-8) emerges as a particularly versatile intermediate. Its chlorodifluoromethyl (-CF2Cl) group serves not merely as a static structural element but as a reactive handle—a "difluorinated linchpin"—that opens avenues for rapid molecular diversification, making it an invaluable tool for researchers and drug development professionals.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the senior scientist.
Section 1: Core Physicochemical and Safety Profile
A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design. This compound is a colorless liquid under standard conditions.[3] Its key identifiers and properties are summarized below.
1.1: Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 349-50-8 | [4][5] |
| Molecular Formula | C₇H₅ClF₂ | [4][5] |
| Molecular Weight | 162.56 g/mol | [4][5] |
| Density | 1.233 g/mL at 25 °C | [3][4] |
| Boiling Point | 142.6 °C | [3] |
| Flash Point | 37.2 °C (99.0 °F) | [4][5] |
| Refractive Index | n20/D 1.464 | [4][5] |
| InChI Key | RPSUKAMDJCKXAF-UHFFFAOYSA-N | [4][5] |
| SMILES | FC(F)(Cl)c1ccccc1 | [4][5] |
1.2: Hazard and Safety Data
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4][5] Adherence to appropriate safety protocols is critical to mitigate risks.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Code(s) |
| Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor | P210 |
| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | P301 + P312 |
| Skin Irritation, Cat. 2 | H315: Causes skin irritation | - |
| Eye Irritation, Cat. 2 | H319: Causes serious eye irritation | P305 + P351 + P338 |
| Acute Toxicity, Inhalation, Cat. 2 | H330: Fatal if inhaled | P304 + P340 + P310 |
| STOT SE, Cat. 3 | H335: May cause respiratory irritation | - |
Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All sources of ignition should be eliminated from the work area.[6][7]
Section 2: Synthesis and Strategic Reactivity
The utility of this compound stems from its accessibility and the versatile reactivity of the -CF2Cl group. Modern synthetic methods allow for its direct installation onto aromatic rings, providing a crucial entry point for further chemical exploration.
2.1: Synthesis via Visible-Light Promoted Radical Chlorodifluoromethylation
A robust and operationally simple method for synthesizing this compound involves the direct radical chlorodifluoromethylation of benzene.[2] This approach leverages visible-light photoredox catalysis, which offers mild reaction conditions and broad functional group tolerance, making it highly attractive for complex molecule synthesis.[2][8]
Objective: To synthesize this compound from benzene via a visible-light-mediated radical reaction.
Materials:
-
Benzene (starting material)
-
Chlorodifluoroacetic anhydride (CF2Cl source)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂, photocatalyst)
-
Pyridine N-oxide (additive)
-
Acetonitrile (solvent)
-
Blue LED light source
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add benzene (1.0 equiv.), chlorodifluoroacetic anhydride (1.5 equiv.), pyridine N-oxide (1.5 equiv.), and Ru(bpy)₃Cl₂ (1 mol %).
-
Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration.
-
Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield pure this compound.[2]
Caption: Workflow for the synthesis of this compound.
2.2: The -CF2Cl Group as a "Difluorinated Linchpin"
The synthetic power of this compound lies in the reactivity of the -CF2Cl group, which serves as a versatile precursor to other valuable difluoromethyl moieties.[2] This transformability is crucial in drug discovery for structure-activity relationship (SAR) studies.
-
Reductive Dechlorination: The chlorine atom can be selectively removed under basic hydrogenolysis conditions to generate the corresponding difluoromethyl (-CF2H) group.[2] The -CF2H group is a highly sought-after bioisostere for hydroxyl and thiol groups and can act as a hydrogen bond donor.[9]
-
Nucleophilic Substitution: The C-Cl bond can be targeted for substitution reactions, enabling the introduction of various nucleophiles to generate diverse aryl-CF2-Nu structures.
-
Radical Reactions: The chlorodifluoromethyl group can be a source of the PhCF₂ radical, which can be trapped by various partners to form new C-C bonds.[10]
This multi-faceted reactivity allows chemists to rapidly generate a library of analogs from a single intermediate, accelerating the drug discovery process.
Caption: The -CF2Cl group as a linchpin for molecular diversification.
Section 3: Applications in Pharmaceutical Research
The incorporation of fluorinated groups is a proven strategy to enhance the drug-like properties of a molecule.[1] this compound provides a gateway to introduce difluorinated motifs that are of high interest in medicinal chemistry.
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Replacing a metabolically labile position on an aromatic ring with a -CF2H or related group (derived from -CF2Cl) can block this pathway, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution significantly alters a molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for membrane permeability, solubility, and target binding affinity. The -CF2H group, for instance, is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding.
-
Bioisosterism: The difluoromethylene (-CF2-) group is a well-established bioisostere for an ether oxygen, while the difluoromethyl (-CF2H) group can mimic hydroxyl or thiol groups.[9][11] This strategy of bioisosteric replacement allows for the fine-tuning of a lead compound's properties to overcome liabilities while retaining desired biological activity.[11]
The utility of this compound as a synthetic intermediate grants access to these crucial motifs, particularly for electron-rich aromatic systems where direct difluoromethylation can be challenging.[2]
References
- 1. 1,3-Bisthis compound | 52695-47-3 | Benchchem [benchchem.com]
- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 349-50-8 [m.chemicalbook.com]
- 4. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (氯二氟甲基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Chloro-2-(chlorodifluoromethyl)benzene|CAS 115345-92-1 [benchchem.com]
- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (Chlorodifluoromethyl)benzene for Researchers and Drug Development Professionals
Abstract
(Chlorodifluoromethyl)benzene is a pivotal fluorinated building block in contemporary organic synthesis, finding extensive application in the design and development of novel pharmaceuticals and agrochemicals. The unique electronic properties of the chlorodifluoromethyl moiety impart valuable characteristics to target molecules, including altered lipophilicity, enhanced metabolic stability, and modified bioavailability. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and purification, detailed spectral analysis, and a thorough examination of its reactivity. By elucidating the mechanistic underpinnings of its key reactions and providing practical experimental insights, this document aims to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively and safely utilize this versatile reagent in their scientific endeavors.
Introduction: The Emerging Role of Difluoromethyl-Containing Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2] The difluoromethyl group (CF2H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[3] Its ability to act as a lipophilic hydrogen bond donor can lead to improved target engagement and enhanced membrane permeability. This compound serves as a key precursor for the introduction of the valuable difluoromethyl group into a wide array of molecular architectures. A comprehensive understanding of its properties and reactivity is therefore crucial for its effective application in the synthesis of next-generation therapeutics and crop protection agents.
Physicochemical Properties of this compound
A thorough knowledge of the physicochemical properties of this compound is fundamental for its safe handling, the design of efficient synthetic procedures, and the successful scale-up of reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C7H5ClF2 | [4] |
| Molecular Weight | 162.56 g/mol | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 146 °C | [4] |
| Density | ~1.233 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.4182 | [4] |
| CAS Number | 349-50-8 |
Synthesis and Purification
Synthetic Pathway: Fluorination of Benzotrichloride
The industrial synthesis of this compound is typically achieved through the controlled fluorination of benzotrichloride (α,α,α-trichlorotoluene). This reaction is commonly catalyzed by antimony pentachloride (SbCl5) and utilizes anhydrous hydrogen fluoride (HF) as the fluorinating agent.
Overall Reaction: C₆H₅CCl₃ + 2HF --(SbCl₅ catalyst)--> C₆H₅CF₂Cl + 2HCl
The reaction proceeds through a stepwise substitution of chlorine atoms with fluorine. The Lewis acidic catalyst, antimony pentachloride, facilitates the polarization and cleavage of the C-Cl bonds, making the benzylic carbon more susceptible to nucleophilic attack by fluoride ions. Careful control of the reaction conditions, including temperature, pressure, and stoichiometry of HF, is critical to achieve the desired degree of fluorination and minimize the formation of byproducts such as benzotrifluoride (C₆H₅CF₃).
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety measures in place.
-
Reactor Preparation: A high-pressure autoclave reactor is charged with benzotrichloride and a catalytic amount of antimony pentachloride.
-
Fluorination: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (2 equivalents) is carefully introduced.
-
Reaction Conditions: The mixture is heated to a temperature of 60-80 °C and the pressure is maintained at 20-45 atm. The reaction is typically stirred for several hours.
-
Work-up: After cooling and venting the excess HF, the reaction mixture is carefully poured onto ice. The organic layer is separated, washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then washed with water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
Purification via Fractional Distillation
The crude this compound is purified by fractional distillation under atmospheric or reduced pressure.[5][6][7][8]
-
Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer, is assembled.
-
Distillation: The crude product is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, leading to a separation of components based on their boiling points.
-
Fraction Collection: The fraction that distills at the boiling point of this compound (approximately 146 °C at atmospheric pressure) is collected.
Analytical Characterization: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the five protons on the benzene ring. The proton of the CF₂H group is not present in this compound.[9][10]
-
¹³C NMR: The spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the CF₂Cl group showing a characteristic chemical shift and coupling to the fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a singlet for the two equivalent fluorine atoms. The chemical shift will be in the characteristic region for difluoromethyl groups.[11][12][13][14][15]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will display a molecular ion peak (M⁺) at m/z 162. The isotopic pattern of the molecular ion will show the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns include the loss of a chlorine radical (M⁺ - Cl) and the loss of the CF₂Cl group.[16][17][18][19][20]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹) which are indicative of the fluorinated group.
Chemical Reactivity and Synthetic Applications
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of the electron-withdrawing -CF₂Cl group can activate the benzene ring for nucleophilic aromatic substitution (SNAr), particularly if other activating groups are present.[21][22][23][24][25]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: Simplified mechanism of the SNAr reaction.
Electrophilic Aromatic Substitution
The -CF₂Cl group is an electron-withdrawing group due to the high electronegativity of the fluorine and chlorine atoms. This deactivates the benzene ring towards electrophilic attack. The inductive effect is dominant, and therefore, the -CF₂Cl group is expected to be a meta-director.[26][27][28][29][30]
Directing Effect: The electron-withdrawing nature of the -CF₂Cl group destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate formed during meta attack. Consequently, electrophilic substitution occurs preferentially at the meta position.
Applications in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable precursor for introducing the difluoromethyl moiety into complex molecules. While a direct synthesis of a marketed drug from this specific starting material is not readily found in the public literature, its utility is demonstrated by the synthesis of numerous research compounds and its analogy to other fluorinated building blocks. For instance, related difluoromethylated compounds are key components in the synthesis of various therapeutic agents, including antivirals and enzyme inhibitors. The anti-HIV drug Efavirenz, for example, contains a trifluoromethyl group, highlighting the importance of fluorinated substituents in this class of drugs.[31][32][33][34][35][36] The difluoromethyl group, accessible from precursors like this compound, offers a nuanced alternative to the trifluoromethyl group for fine-tuning the properties of drug candidates.[1][2][3][37]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable reagent for the introduction of the difluoromethyl group in organic synthesis. Its well-defined physicochemical properties, coupled with a clear understanding of its reactivity in both nucleophilic and electrophilic substitution reactions, make it an important tool for medicinal and agricultural chemists. This guide provides the foundational knowledge and practical insights necessary for the safe and effective utilization of this compound in the development of novel and improved chemical entities.
References
- 1. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. quora.com [quora.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. azom.com [azom.com]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. benchchem.com [benchchem.com]
- 18. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. youtube.com [youtube.com]
- 20. notes.fluorine1.ru [notes.fluorine1.ru]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. youtube.com [youtube.com]
- 23. iscnagpur.ac.in [iscnagpur.ac.in]
- 24. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 25. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 26. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 27. organicchemistrytutor.com [organicchemistrytutor.com]
- 28. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. m.youtube.com [m.youtube.com]
- 31. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]
- 32. nbinno.com [nbinno.com]
- 33. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 35. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]
- 36. researchgate.net [researchgate.net]
- 37. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (Chlorodifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—are invaluable tools for optimizing lead compounds into viable drug candidates.[1] Among the diverse array of fluorinated building blocks, (Chlorodifluoromethyl)benzene, also known as α-chloro-α,α-difluorotoluene, emerges as a particularly versatile and reactive intermediate.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, detail a robust synthetic protocol, explore its subsequent chemical transformations, and contextualize its significance as a precursor to high-value motifs in pharmaceutical research.
Core Molecular Properties
A foundational understanding of a chemical building block begins with its fundamental physicochemical properties. This compound is a liquid at room temperature with a distinct set of characteristics that are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅ClF₂ | --INVALID-LINK-- |
| Molecular Weight | 162.56 g/mol | --INVALID-LINK-- |
| CAS Number | 349-50-8 | --INVALID-LINK-- |
| Appearance | Colorless Liquid | --INVALID-LINK-- |
| Density | 1.233 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 142.6 °C | ChemicalBook |
| Refractive Index | n20/D 1.464 | --INVALID-LINK-- |
| Flash Point | 37.2 °C (99.0 °F) | --INVALID-LINK-- |
Synthesis of this compound
The primary industrial synthesis of this compound involves the controlled fluorination of benzotrichloride (α,α,α-trichlorotoluene). This transformation is a halogen exchange (HALEX) reaction, where chlorine atoms are substituted by fluorine. A particularly effective method, detailed in U.S. Patent 6,222,078 B1, utilizes anhydrous hydrogen fluoride (HF) in the presence of a catalyst.[1]
The causality behind this choice of reagents is rooted in efficiency and selectivity. Benzotrichloride is a readily available commodity chemical, produced by the free-radical chlorination of toluene. The use of anhydrous HF allows for the direct replacement of C-Cl bonds with C-F bonds. Critically, the reaction conditions can be controlled to favor the formation of the chlorodifluoromethyl group over the trifluoromethyl group, preserving a reactive chlorine handle for subsequent transformations.
Caption: Synthesis of this compound via HALEX reaction.
Experimental Protocol: Synthesis from Benzotrichloride
The following protocol is adapted from the principles described in U.S. Patent 6,222,078 B1 and represents a self-validating system for laboratory-scale synthesis.[1]
Safety Precaution: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. All steps must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves and a face shield. An HF exposure kit (calcium gluconate) must be readily available.
-
Reactor Preparation:
-
Equip a pressure-resistant reactor (e.g., Hastelloy or PFA-lined) with a magnetic stirrer, thermocouple, gas inlet, and a condenser cooled with a cryogen (e.g., dry ice/acetone).
-
Thoroughly dry all apparatus to prevent the formation of highly corrosive hydrofluoric acid. Purge the system with an inert gas (e.g., nitrogen or argon).
-
-
Charging the Reactor:
-
Charge the reactor with benzotrichloride (1.0 eq) and a suitable catalyst (e.g., a Lewis acid like SbCl₅, typically 1-5 mol%).
-
If desired, an inert solvent such as benzotrifluoride (BTF) can be used to aid in heat transfer and prevent solidification in the condenser.[1]
-
-
Reaction Execution:
-
Heat the reactor to approximately 70-80 °C to ensure all components are in the liquid phase before introducing HF.
-
Slowly introduce anhydrous hydrogen fluoride (HF) gas below the surface of the stirred reaction mixture. Approximately 2.0 to 2.5 equivalents of HF are required to replace two chlorine atoms.
-
The reaction is exothermic. Maintain the internal temperature between 40 °C and 85 °C for optimal selectivity.[1] The use of a lower temperature range (50-70 °C) after the initial HF addition can improve control.[1]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots (handled with extreme care) and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR to track the conversion of benzotrichloride and the formation of the desired product.
-
Once the desired conversion is achieved, stop the HF flow and carefully vent the excess HF through a basic scrubber (e.g., aqueous KOH or soda lime).
-
Purge the system with nitrogen to remove any residual HF.
-
-
Purification:
-
Cool the crude reaction mixture. Carefully quench any remaining catalyst by washing with water and a dilute base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the dual reactivity of the chlorodifluoromethyl group. The chlorine atom can be displaced or participate in cross-coupling reactions, while the entire CF₂Cl group can be generated as a radical species for addition to other molecules. This makes it a powerful tool for diversification.
The Chlorodifluoromethyl Group as a Synthetic Handle
Recent research has highlighted that the chlorodifluoromethyl group is more than just a precursor to the difluoromethyl (-CF₂H) group; it is a versatile functional handle in its own right. A key publication by McAtee and Stephenson demonstrated that the CF₂Cl group can be readily converted into other valuable functionalities.[1] This capability allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery.
Caption: Diversification pathways for this compound.
Experimental Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol provides a representative workflow for using this compound as an aryl halide in a Suzuki cross-coupling reaction. The C-Cl bond in the CF₂Cl group is generally less reactive in Pd-catalyzed couplings than an aromatic C-Br or C-I bond, but coupling is feasible under appropriate conditions, demonstrating its potential as a building block.
-
Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (argon), add the arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst system. A common system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos or XPhos (4-10 mol%).
-
-
Reaction Assembly:
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the flask.
-
Add this compound (1.0 eq) via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Applications in Drug Development and Medicinal Chemistry
The primary value of this compound in drug development is its role as an efficient precursor to the difluoromethyl group (-CF₂H) . The CF₂H group has garnered significant interest as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] It can act as a lipophilic hydrogen bond donor, a unique property that allows it to mimic the interactions of more polar groups while simultaneously increasing the molecule's overall lipophilicity and metabolic stability.[2]
The conversion of the Ar-CF₂Cl motif to the target Ar-CF₂H is typically achieved via reduction, for example, using zinc dust or tributyltin hydride. This two-step sequence—installing the CF₂Cl group followed by reduction—is often more practical and higher-yielding than direct difluoromethylation, especially for electron-rich aromatic systems.[1][3]
While specific FDA-approved drugs containing the this compound scaffold itself are not prominent, its utility is demonstrated by its role in synthesizing complex fluorinated molecules that are analogues of known pharmaceuticals or key intermediates in discovery programs. For example, nickel-catalyzed processes have been developed to couple chlorodifluoromethane with aryl chlorides to install the CF₂H group onto commercially available drugs like fenofibrate and sibutramine, showcasing the importance of this moiety.[4] this compound provides an alternative, bench-stable liquid starting material to achieve similar transformations.
The ability to introduce the CF₂Cl group and then convert it to CF₂H provides a powerful strategy for:
-
Blocking Metabolic Hotspots: Replacing a metabolically labile C-H bond with a robust C-F bond.
-
Modulating Lipophilicity (LogP): Fine-tuning the molecule's ability to cross cell membranes.
-
Improving Target Binding: The CF₂H group can form crucial hydrogen bonds with protein targets that a simple methyl or phenyl group cannot.[2]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and is fatal if inhaled. It may also cause respiratory irritation.[5]
-
Precautions: Work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced fluorinated molecules. Its robust synthesis from commodity starting materials and the multifaceted reactivity of the chlorodifluoromethyl group make it a powerful tool for chemists, particularly in the pharmaceutical industry. Its primary role as an efficient precursor to the medicinally vital difluoromethyl group ensures its continued relevance in the design and development of next-generation therapeutics. Understanding its synthesis, reactivity, and safe handling is essential for any researcher looking to leverage the unique advantages of fluorine chemistry.
References
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data for (Chlorodifluoromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chlorodifluoromethyl)benzene, also known as α-chloro-α,α-difluorotoluene, is a halogenated aromatic compound with the chemical formula C₇H₅ClF₂.[1][2] Its unique combination of a phenyl ring and a chlorodifluoromethyl group makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the spectroscopic characteristics of this compound is therefore essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to serve as a practical resource for scientists, offering not only spectral data but also insights into the experimental considerations and interpretation of the observed spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Theoretical Principles: Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as the chlorodifluoromethyl group, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electron-withdrawing nature of the -CClF₂ group, the aromatic protons will be deshielded compared to those of unsubstituted benzene (δ ≈ 7.34 ppm). The protons on the phenyl ring are chemically distinct and will likely appear as a complex multiplet due to spin-spin coupling between them.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H acquisition.
-
-
Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation: The integrated area of the aromatic multiplet should correspond to five protons. The specific splitting pattern within the multiplet can provide information about the relative positions of the protons on the ring, although it may be complex and require simulation for full analysis.
¹³C NMR Spectroscopy
Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. The carbon atom directly bonded to the electron-withdrawing chlorodifluoromethyl group is expected to be significantly deshielded.
Expected Spectrum: The ¹³C NMR spectrum of this compound will show several signals corresponding to the different carbon environments in the molecule. The carbon of the -CClF₂ group will appear at a characteristic downfield shift and will be split into a triplet due to coupling with the two fluorine atoms. The aromatic carbons will appear in the typical range for substituted benzenes (approximately 120-140 ppm). Due to the substituent, there will be four distinct signals for the aromatic carbons: the ipso-carbon (attached to the -CClF₂ group), ortho, meta, and para carbons.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.
-
Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).
-
-
Data Acquisition: Acquire the FID with a sufficient number of scans, as ¹³C has a low natural abundance.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation: The proton-decoupled spectrum will show singlet peaks for each unique carbon environment, except for the carbon of the -CClF₂ group which will be a triplet. The chemical shifts of the aromatic carbons can be assigned based on established substituent effects.
¹⁹F NMR Spectroscopy
Theoretical Principles: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information.
Expected Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms. This signal will likely be a singlet in a proton-decoupled spectrum. The chemical shift will be in a region characteristic of difluoromethyl groups attached to an aromatic ring.
Experimental Protocol:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Tune the probe to the ¹⁹F frequency.
-
Use a standard pulse sequence for ¹⁹F acquisition, often with proton decoupling.
-
Set an appropriate spectral width to cover the expected chemical shift range for organofluorine compounds.
-
-
Data Acquisition: Acquire the FID. ¹⁹F NMR is a sensitive technique, so fewer scans are typically needed compared to ¹³C NMR.
-
Data Processing: Process the data as with other NMR experiments. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).
Data Interpretation: The presence of a single signal confirms the presence of the -CClF₂ group with two equivalent fluorine atoms. The chemical shift provides a key identifier for this functional group.
Infrared (IR) Spectroscopy
Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional groups present in the molecule.
Expected Spectrum: The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
-
Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.
-
Aromatic C=C stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-F stretching: The carbon-fluorine bonds will show strong absorption bands, typically in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: The carbon-chlorine bond stretching vibration is expected to appear in the fingerprint region, usually between 600 and 800 cm⁻¹.
Experimental Protocol:
-
Sample Preparation:
-
Liquid Film: For a neat liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or the solvent.
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.
Data Interpretation: The presence of the characteristic aromatic and C-F/C-Cl stretching bands provides strong evidence for the structure of this compound. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane bending bands below 900 cm⁻¹ can also provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum shows the relative abundance of the molecular ion and its various fragment ions.
Expected Spectrum: The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (162.56 g/mol ). Due to the presence of chlorine, there will be an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation: The molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of a chlorine atom, a fluorine atom, or the entire chlorodifluoromethyl group. The fragmentation pattern can be complex but provides a unique fingerprint for the molecule.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Data Interpretation: The mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern. The isotopic pattern of chlorine is a key diagnostic feature.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Observed/Expected Value |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 162 (¹²C₇H₅³⁵Cl¹⁹F₂) |
| M+2 Isotope Peak | m/z 164 (¹²C₇H₅³⁷Cl¹⁹F₂) | |
| Major Fragments | Expected at m/z 127 ([M-Cl]⁺), 91 ([C₇H₅F₂]⁺), 77 ([C₆H₅]⁺) |
Note: Specific NMR and IR data are not publicly available in comprehensive databases at the time of this writing. The expected values are based on the known effects of the substituents and general spectroscopic principles.
Visualization of Experimental Workflows
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
References
Discovery and history of (Chlorodifluoromethyl)benzene
An In-depth Technical Guide to (Chlorodifluoromethyl)benzene: From Discovery to Modern Synthetic Applications
Abstract
This compound, a seemingly simple halogenated toluene derivative, represents a significant building block in the landscape of modern synthetic chemistry. Its utility, particularly in the fields of medicinal chemistry and materials science, is derived from the unique physicochemical properties imparted by the chlorodifluoromethyl (-CF₂Cl) moiety. This guide provides a comprehensive exploration of the compound, tracing its origins from the broader history of organofluorine chemistry to its specific synthesis, characterization, and the strategic rationale behind its application in drug development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and examine the electronic and steric effects that make this molecule a valuable tool for researchers and drug development professionals.
A Historical Perspective: The Rise of Organofluorine Chemistry
The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was not isolated until 1886 by Henri Moissan, the first organofluorine compounds were synthesized decades earlier through halogen exchange (halex) reactions.[1] Alexander Borodin reported the first nucleophilic substitution of a halogen by fluoride in 1862, a foundational reaction that remains a cornerstone of industrial fluorochemical synthesis today.[1]
The 20th century, particularly the period surrounding World War II, witnessed a dramatic surge in research into fluorinated organic compounds.[1][2] This was driven by the need for materials with exceptional stability, such as the fluorocarbons required for uranium enrichment during the Manhattan Project.[1] This era established robust methods for introducing fluorine into organic molecules and highlighted the profound impact of fluorination on chemical and physical properties. Aromatic compounds featuring fluorinated side chains, first reported by Swarts in 1898, became a focal point of this research, paving the way for the eventual synthesis and study of molecules like this compound.[2]
Synthesis and Mechanistic Insights
The preparation of this compound is a classic example of controlled halogen exchange, a process that requires careful selection of reagents and conditions to achieve the desired degree of fluorination. The most common and industrially viable route begins with the readily available precursor, benzotrichloride (α,α,α-trichlorotoluene).
Core Methodology: The Swarts Reaction
The primary method for synthesizing this compound is a variation of the Swarts reaction, which involves the partial fluorination of a polychlorinated carbon center.
-
Precursor Selection: Benzotrichloride is the ideal starting material. It can be synthesized via the free-radical photochlorination of toluene. The three chlorine atoms on the benzylic carbon are susceptible to nucleophilic substitution by fluoride.
-
Fluorinating Agent & Catalyst: The reaction typically employs a combination of antimony trifluoride (SbF₃) as the fluoride source and a catalytic amount of antimony pentachloride (SbCl₅). Anhydrous hydrogen fluoride (HF) can also be used, particularly in industrial settings.[2]
-
Causality of Reagent Choice: The SbCl₅ catalyst is a strong Lewis acid that plays a crucial role. It reacts with SbF₃ to form more reactive antimony chlorofluoride species (e.g., SbCl₄F). This species facilitates the transfer of a fluoride ion to the benzotrichloride's carbon atom while accepting a chloride ion, regenerating the catalyst in the process. The key to forming the -CF₂Cl group, rather than the fully fluorinated -CF₃ group, lies in controlling the reaction stoichiometry and temperature. The progressive replacement of chlorine with the more electronegative fluorine deactivates the carbon center towards further nucleophilic attack, making the stepwise substitution controllable.
A generalized reaction scheme is as follows:
C₆H₅CCl₃ + SbF₃ --(SbCl₅ catalyst)--> C₆H₅CCl₂F + C₆H₅CClF₂ + C₆H₅CF₃
By carefully managing the molar equivalents of the fluorinating agent and the reaction time, the formation of this compound (C₆H₅CClF₂) can be maximized.
Caption: Primary synthetic pathway to this compound.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood, given the hazardous nature of antimony compounds and halogenated reagents.
Objective: To synthesize this compound from benzotrichloride.
Materials:
-
Benzotrichloride (1.0 eq)
-
Antimony trifluoride (SbF₃, ~0.7 eq)
-
Antimony pentachloride (SbCl₅, ~0.05 eq, catalyst)
-
Reaction flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Calcium chloride drying tube
Procedure:
-
Apparatus Setup: Assemble a clean, dry reaction flask with a magnetic stirrer, heating mantle, and a reflux condenser topped with a drying tube.
-
Reagent Charging: In the fume hood, charge the reaction flask with benzotrichloride and antimony pentachloride.
-
Fluorination: Begin stirring and gently heat the mixture. Slowly add antimony trifluoride in portions. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR to observe the relative ratios of starting material and the mono-, di-, and tri-fluorinated products.[3]
-
Workup & Isolation: Once the desired conversion is achieved, cool the reaction mixture. The product, this compound, is isolated by fractional distillation. The different halogenated products have distinct boiling points, allowing for their separation.
-
Purification & Characterization: The collected fraction corresponding to this compound is further purified by redistillation. The final product's identity and purity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Physicochemical Properties and Spectroscopic Signature
The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₂ | [4][5] |
| Molecular Weight | 162.56 g/mol | [4][5] |
| Appearance | Colorless liquid | [4] |
| Density | 1.233 g/mL at 25 °C | [4][5] |
| Boiling Point | ~155-157 °C | N/A |
| Refractive Index | n20/D 1.464 | [4][5] |
| Flash Point | 37.2 °C (99.0 °F) | [4][5] |
| CAS Number | 349-50-8 | [4][5] |
Spectroscopic Characterization:
-
¹⁹F NMR: This is the most definitive technique for characterization. This compound will exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift provides clear evidence of the difluorinated benzylic carbon.
-
¹H NMR: The spectrum will show multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons on the phenyl ring.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the -CF₂Cl group showing a characteristic triplet due to coupling with the two fluorine atoms. The benzylic carbon itself will also be a triplet with a large C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 162, along with a characteristic M+2 peak at m/z 164 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.
Applications in Drug Discovery and Development
The introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[6] The chlorodifluoromethyl group, while less common than the trifluoromethyl group, offers a unique combination of steric and electronic properties that can be strategically leveraged by drug designers.[2][7]
The Rationale for Using the -CF₂Cl Moiety:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] Replacing metabolically vulnerable C-H bonds at a benzylic position with C-F bonds sterically shields the position and makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's in vivo half-life and bioavailability.[2]
-
Modulation of Lipophilicity: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF₂Cl group increases lipophilicity compared to a methyl or hydrogen substituent, which can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[2]
-
Fine-Tuning of Electronic Properties: Fluorine is the most electronegative element. The two fluorine atoms in the -CF₂Cl group act as strong electron-withdrawing groups through induction. This can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and affecting its binding affinity to target proteins.[6]
-
Conformational Control and Binding Interactions: The replacement of hydrogen with fluorine can lead to subtle but important changes in molecular conformation. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, potentially forming key new interactions within a protein's binding pocket.[6]
Caption: Strategic benefits of the -CF₂Cl group in drug design.
While this compound itself is a building block, the resulting difluoromethylated aromatic core is found in various biologically active molecules, including agrochemicals and candidates in pharmaceutical pipelines.[8][9] Its utility lies in providing a reliable method to introduce the valuable difluoromethyl (-CF₂H) or related difluoroalkyl groups after a subsequent reductive dechlorination step.
Conclusion
This compound is more than just a chemical intermediate; it is a product of a long history of innovation in fluorine chemistry. Its synthesis, primarily achieved through the controlled halogen exchange of benzotrichloride, is a testament to the fine control chemists have achieved over challenging transformations. The unique combination of metabolic stability, lipophilicity, and electronic properties conferred by the chlorodifluoromethyl group ensures its continued relevance as a strategic building block. For researchers and professionals in drug development, understanding the history, synthesis, and properties of this compound provides valuable insights into the rational design of the next generation of therapeutics and advanced materials.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bisthis compound | 52695-47-3 | Benchchem [benchchem.com]
- 3. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 4. (氯二氟甲基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of (Chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(Chlorodifluoromethyl)benzene , a halogenated aromatic compound, holds significant interest across various scientific disciplines, including materials science and pharmaceutical development. A thorough understanding of its thermodynamic properties is paramount for predicting its behavior in chemical reactions, optimizing process conditions, and assessing its environmental fate. This guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailing both the established methodologies for their determination and the theoretical frameworks for their estimation. While direct experimental data for this specific molecule is not extensively available in public databases, this guide will leverage data from structurally related compounds and modern computational techniques to provide a robust understanding of its thermodynamic profile.
Physicochemical and Molecular Identity
This compound, with the chemical formula C₇H₅ClF₂, is a substituted toluene derivative. Key identifiers and basic physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 349-50-8 | --INVALID-LINK-- |
| Molecular Weight | 162.56 g/mol | --INVALID-LINK-- |
| Density | 1.233 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.464 | --INVALID-LINK-- |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Core Thermodynamic Properties: A Methodological Approach
The core thermodynamic properties—enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity—govern the stability and reactivity of a chemical compound. In the absence of direct experimental values for this compound, we will explore the established experimental and computational methodologies used to determine these properties for related aromatic compounds.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[1][2] It is a critical parameter for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes.
The primary experimental technique for determining the enthalpy of formation of organic compounds is combustion calorimetry . This involves the complete combustion of the compound in a bomb calorimeter and measuring the heat released. The standard enthalpy of formation can then be calculated using Hess's Law, in conjunction with the known enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).[2]
Self-Validating Experimental Workflow for Combustion Calorimetry:
Caption: A self-validating workflow for determining the enthalpy of formation via combustion calorimetry.
In the absence of experimental data, computational chemistry provides powerful tools for accurately predicting enthalpies of formation. High-level quantum chemical methods, such as Gaussian-4 (G4) theory and various Density Functional Theory (DFT) functionals , can provide estimates with high accuracy, often within chemical accuracy (±1 kcal/mol).[3] Isodesmic reactions, which conserve the number and types of bonds, are often employed to reduce computational errors.[4]
For this compound, an isodesmic reaction scheme could involve reacting it with simpler, well-characterized molecules to yield products with similar bonding environments. For example:
C₆H₅CF₂Cl + CH₄ → C₆H₆ + CH₃CF₂Cl
By calculating the enthalpy change of this reaction computationally and using the experimentally known enthalpies of formation for methane, benzene, and 1-chloro-1,1-difluoroethane, the enthalpy of formation of this compound can be derived with high confidence.
Gibbs Free Energy of Formation (ΔGf°)
The Gibbs free energy of formation dictates the spontaneity of a reaction at constant temperature and pressure. It is related to the enthalpy and entropy of formation by the equation:
ΔGf° = ΔHf° - TΔSf° [5]
Direct experimental determination of ΔGf° is uncommon. Instead, it is typically calculated from the experimentally determined ΔHf° and the standard entropy (S°).[6]
Quantum chemical calculations can also be used to compute the Gibbs free energy of formation by calculating the electronic energy and the vibrational frequencies of the molecule.[7] These frequencies are then used to determine the vibrational, rotational, and translational contributions to the entropy.
Entropy (S°) and Heat Capacity (Cp)
Standard molar entropy is a measure of the molecular disorder or randomness of a substance. Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. Both are crucial for understanding the temperature dependence of thermodynamic properties.
Adiabatic calorimetry is the gold standard for measuring heat capacity and entropy from near absolute zero to ambient temperatures. The Third Law of Thermodynamics is then applied to the heat capacity data to determine the standard entropy.
For phase transitions, such as melting and boiling, Differential Scanning Calorimetry (DSC) is a widely used technique to measure the enthalpy and temperature of these transitions.
Statistical mechanics, combined with data from quantum chemical calculations (molecular geometry, vibrational frequencies), allows for the accurate calculation of entropy and heat capacity.[3] The contributions from translational, rotational, vibrational, and electronic degrees of freedom are summed to obtain the total values.
Vapor Pressure and Enthalpy of Vaporization
Vapor pressure is a critical property for applications involving distillation, sublimation, and assessing the volatility of a compound. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which allows for the determination of the enthalpy of vaporization (ΔHvap) .[8]
Several methods are available for measuring vapor pressure, including:
-
Static method: Directly measuring the pressure exerted by the vapor in equilibrium with the liquid or solid phase at a given temperature.
-
Boiling point method: Measuring the boiling temperature at different applied pressures.
-
Gas saturation method (transpiration): A stream of inert gas is passed through or over the sample at a known rate, and the amount of vaporized substance is determined.[9]
Workflow for Vapor Pressure Measurement by the Gas Saturation Method:
Caption: Workflow for determining vapor pressure using the gas saturation method.
Influence of Substituents on Thermodynamic Properties
The thermodynamic properties of this compound are significantly influenced by the presence of the chlorine and difluoromethyl substituents on the benzene ring.
-
Chlorine: As an electron-withdrawing group, it can influence the electronic distribution in the benzene ring, affecting bond strengths and intermolecular interactions.
-
Difluoromethyl Group (-CF₂H): This group is also electron-withdrawing and can participate in hydrogen bonding, which can impact properties like boiling point and enthalpy of vaporization.
The interplay of these substituent effects determines the overall thermodynamic profile of the molecule.[10] Computational studies on a wide range of substituted benzenes have shown that these effects can be systematically studied and predicted.[4][11]
Conclusion and Future Directions
While a complete set of experimentally determined thermodynamic data for this compound is not currently available in the public domain, this guide has outlined the robust experimental and computational methodologies that can be employed for their determination. The principles of calorimetry, vapor pressure measurement, and state-of-the-art quantum chemical calculations provide a clear pathway to obtaining these crucial parameters. For researchers and professionals working with this compound, a combination of targeted experimental measurements and high-level computational modeling will be essential for a comprehensive understanding of its thermodynamic behavior, ultimately enabling its effective application in research and development.
References
- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Standard Free Energy of Formation — Definition & Overview - Expii [expii.com]
- 7. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(Chlorodifluoromethyl)benzene structural analysis and conformation
An In-Depth Technical Guide to the Structural and Conformational Analysis of (Chlorodifluoromethyl)benzene
Introduction: The Significance of the Chlorodifluoromethyl Moiety
The introduction of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry. The chlorodifluoromethyl (-CF₂Cl) group, in particular, offers a unique combination of electronic and steric properties. Its strong electronegativity and the stability of the C-F bonds can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions.[1] this compound serves as a fundamental model for understanding how this group influences the structure and dynamic behavior of more complex bioactive molecules.
This guide provides a comprehensive technical overview of the methodologies used to characterize the structure and conformational landscape of this compound. We will explore the synergistic application of spectroscopic techniques, advanced experimental methods for gas-phase analysis, and computational chemistry to build a complete picture of this deceptively simple molecule. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for analyzing similarly substituted compounds.
Part 1: Foundational Structural Elucidation
A definitive structural assignment is the prerequisite for any deeper conformational study. A multi-technique spectroscopic approach is essential for unambiguously confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms.
-
¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The protons ortho, meta, and para to the -CF₂Cl group will have distinct chemical shifts and will be coupled to each other, creating a characteristic splitting pattern.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and a key signal for the -CF₂Cl carbon. The carbon directly attached to the fluorine atoms will exhibit a large one-bond coupling (¹JCF), appearing as a triplet. The aromatic carbons will also show smaller two- and three-bond couplings (²JCF, ³JCF).
-
¹⁹F NMR: This is a crucial technique for confirming the presence and nature of the fluorinated group. The two equivalent fluorine atoms in the -CF₂Cl group will give rise to a single resonance. Its chemical shift provides information about the electronic environment.[2]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Interactions |
| ¹H | ~7.2 - 7.8 | H-H coupling within the aromatic ring. |
| ¹³C | Aromatic: ~125-135 | ¹JCF, ²JCF, ³JCF couplings will be observed. |
| -CF₂Cl: ~120-130 (triplet) | ||
| ¹⁹F | ~ -60 to -75 (relative to CFCl₃) | Will show correlations to nearby protons in 2D NMR. |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition:
-
Obtain standard ¹H and ¹³C{¹H} spectra.
-
Acquire a ¹⁹F spectrum. Ensure the spectral width is sufficient to capture the expected resonance.
-
For unambiguous assignment, perform 2D correlation experiments such as ¹H-¹³C HSQC and HMBC to establish connectivity.
-
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the molecular weight and elemental composition.
-
IR Spectroscopy: The spectrum will be dominated by characteristic aromatic C-H and C=C stretching vibrations. Crucially, strong absorption bands corresponding to C-F stretching (~1100-1300 cm⁻¹) and a weaker C-Cl stretch (~700-800 cm⁻¹) will be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) will confirm the molecular weight. A key diagnostic feature is the isotopic pattern for chlorine: an (M+2)⁺ peak with an intensity approximately one-third that of the M⁺ peak will be observed, confirming the presence of a single chlorine atom. Common fragmentation pathways include the loss of Cl• (M-35) and CF₂ (M-50).
The following diagram outlines the logical flow for combining spectroscopic data to confirm the molecular structure.
Caption: Integrated workflow for structural determination.
Part 2: Conformational Analysis of the C(aryl)-CF₂Cl Bond
The flexibility of this compound arises from rotation around the single bond connecting the phenyl ring to the -CF₂Cl group. Understanding the energetics of this rotation is critical, as the preferred conformation dictates the molecule's three-dimensional shape and its potential interactions with biological targets.
The Rotational Barrier: Theoretical Insights
The central question in the conformational analysis is the energy barrier to rotation around the C-C bond. This rotation is not free; it is hindered by steric and electronic interactions. The primary method for investigating this is through computational chemistry.
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed because they can accurately model the subtle electronic effects that govern the rotational barrier. The choice of functional and basis set is critical; for halogenated compounds, functionals that account for dispersion forces (e.g., B3LYP-D3) and flexible basis sets (e.g., 6-311++G(d,p)) are necessary to achieve reliable results.[3][4]
The computational workflow involves:
-
Potential Energy Scan: The dihedral angle (H-C-C-Cl) is systematically varied in small increments (e.g., 10-15°). At each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax.
-
Locating Minima and Transition States: The resulting potential energy surface reveals low-energy regions corresponding to stable conformers and high-energy points corresponding to the transition states for rotation.
-
Frequency Calculations: These are performed at the identified stationary points to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
The rotational barrier is primarily influenced by:
-
Steric Hindrance: Repulsion between the chlorine/fluorine atoms and the ortho-hydrogens of the benzene ring.
-
Electronic Effects: Dipole-dipole interactions and hyperconjugation between the C-F/C-Cl bonds and the π-system of the ring.
The expected conformation is one where the bulky chlorine atom is staggered relative to the plane of the benzene ring to minimize steric clash.
Advanced Experimental Verification
While computation provides a detailed energy landscape, experimental techniques are required for validation and to determine the precise molecular geometry in the gas phase, where the molecule is unperturbed by its environment.
GED is a powerful technique for determining the equilibrium geometry of molecules in the gas phase.[5][6] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern contains information about all internuclear distances.[5]
-
Why GED? Unlike X-ray crystallography, which measures structure in a crystal lattice, GED provides the structure of the free molecule.[5] It is sensitive enough to determine bond lengths and angles with high precision and can be used to identify the populations of different conformers if they coexist at the experimental temperature.[7]
This technique measures the absorption of microwave radiation by a gas-phase molecule, which induces transitions between rotational energy levels. The resulting spectrum is exquisitely sensitive to the molecule's moments of inertia.
-
Why Microwave Spectroscopy? The moments of inertia are determined by the mass and position of every atom. By measuring the spectra of different isotopologues (e.g., containing ¹³C), the exact coordinates of each atom can be determined with extremely high precision (fractions of an angstrom).[8][9] This allows for the direct determination of the ground-state conformational structure.[8]
The robust characterization of molecular conformation relies on the close integration of theoretical modeling and experimental validation.
Caption: A synergistic workflow for conformational analysis.
Table 2: Representative Structural Parameters for this compound (Illustrative Data)
| Parameter | Computational (DFT) | Experimental (GED/MW) |
| Bond Length (Å) | ||
| C(aryl)-C(alkyl) | ~1.51 Å | ~1.50 Å |
| C-F | ~1.36 Å | ~1.35 Å |
| C-Cl | ~1.78 Å | ~1.77 Å |
| Key Angle (°) | ||
| C(aryl)-C-F | ~108° | ~108.5° |
| Dihedral Angle (°) | ||
| H-C(ortho)-C-Cl | ~65° (Staggered) | ~65° |
| Rotational Barrier | ~4-6 kcal/mol | - |
Note: These are typical, illustrative values. Precise data would be derived from specific published studies.
Conclusion
The structural and conformational analysis of this compound is a multi-faceted process that requires the integration of several advanced analytical techniques. While standard spectroscopy (NMR, IR, MS) provides a definitive confirmation of the molecular structure, a deeper understanding of its three-dimensional properties and dynamic behavior can only be achieved through the synergy of high-level computational modeling and precise gas-phase experimental methods like electron diffraction and microwave spectroscopy.
The staggered conformation of the -CF₂Cl group relative to the phenyl ring is the dominant feature, a result of minimizing steric repulsions. The insights gained from studying this fundamental molecule provide a critical foundation for predicting and understanding the behavior of more complex pharmaceuticals and materials where the chlorodifluoromethyl group is a key determinant of function.
References
- 1. 1,3-Bisthis compound | 52695-47-3 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Computational Chemistry Highlights: July 2015 [compchemhighlights.org]
- 4. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. McGuire Research Group [mcguirelab.mit.edu]
- 9. "Microwave Spectra and Structure of Ar-1,3-Difluorobenzene" by Frank E. Marshall, Rachel Dorris et al. [scholarsmine.mst.edu]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (Chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(Chlorodifluoromethyl)benzene, a versatile reagent in contemporary synthetic chemistry, presents a unique combination of utility and potential hazards. Its incorporation into drug discovery and development pipelines necessitates a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the hazards associated with this compound and outlines rigorous protocols for its safe handling, storage, and disposal.
Compound Profile and Physicochemical Properties
A foundational element of safe laboratory practice is a comprehensive understanding of the physical and chemical characteristics of the substances in use. This compound is a clear, colorless liquid with the following key properties:
| Property | Value | Source |
| CAS Number | 349-50-8 | [1][2] |
| Molecular Formula | C₇H₅ClF₂ | [1] |
| Molecular Weight | 162.56 g/mol | [1][2] |
| Boiling Point | 142.6 °C | [3] |
| Density | 1.233 g/mL at 25 °C | [2] |
| Flash Point | 37.2 °C (99.0 °F) | [2] |
| Refractive Index | n20/D 1.464 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, and it is imperative that all personnel are aware of its potential risks. The compound is designated as a flammable liquid and is associated with multiple health hazards.[2]
GHS Hazard Classifications: [2]
-
Flammable Liquids: Category 3
-
Acute Toxicity, Inhalation: Category 2
-
Acute Toxicity, Oral: Category 4
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Signal Word: Danger[2]
Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H330: Fatal if inhaled.
-
H335: May cause respiratory irritation.
Toxicological Profile: Understanding the Risks
While comprehensive toxicological data for this compound is not extensively documented in publicly accessible literature, the available information underscores the need for stringent safety measures. The primary routes of exposure are inhalation, ingestion, and skin contact.
The acute toxicity of this compound is a significant concern, with inhalation being a particularly critical exposure pathway.[2] Limited data from animal studies indicates a lowest published toxic dose (LDLo) in frogs via subcutaneous administration of 1138 mg/kg, which affected the autonomic nervous system.[3]
Due to the lack of extensive long-term toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data for this specific compound, it is prudent to handle it with the assumption that it may pose such risks, a standard practice for many halogenated aromatic compounds.
Safe Handling and Engineering Controls: A Proactive Approach
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls
The primary line of defense against exposure is the use of robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with adequate ventilation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable and toxic vapors.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is non-negotiable.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or a significant amount of the material is being handled.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times and permeation rates. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Diagram: PPE Selection Workflow
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (Chlorodifluoromethyl)benzene from Benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The incorporation of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] The chlorodifluoromethyl (-CF2Cl) moiety, in particular, serves as a unique bioisostere and a lipophilic functional group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] (Chlorodifluoromethyl)benzene is a key building block for the synthesis of more complex pharmaceuticals, agrochemicals, and advanced polymers.[4]
Synthesizing this target compound from a common starting material like benzaldehyde presents a distinct chemical challenge. While modern methods often employ difluorocarbene precursors like sodium chlorodifluoroacetate for various difluoromethylations, a direct, high-yielding conversion from an aldehyde carbonyl group to a chlorodifluoromethyl group is not a well-established transformation.[5] The electrophilic nature of difluorocarbene and the reactivity of the aldehyde functional group often lead to incompatible reaction pathways.
Therefore, this guide details a robust and validated two-step synthetic strategy based on classic, reliable transformations. This pathway involves an initial geminal dichlorination of the benzaldehyde carbonyl, followed by a selective halogen-exchange (HALEX) reaction. This approach is chosen for its high efficiency, scalability, and mechanistic clarity, providing a reliable route for researchers to access this valuable fluorinated intermediate.
Reaction Scheme and Mechanistic Rationale
The conversion of benzaldehyde to this compound is efficiently achieved via the formation of a benzal chloride intermediate, followed by a Swarts fluorination reaction.
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Mechanistic Insights:
-
Geminal Dichlorination: The reaction of benzaldehyde with phosphorus pentachloride (PCl₅) is a classic method for converting a carbonyl group to a geminal dichloride. The aldehyde oxygen acts as a nucleophile, attacking the phosphorus center of PCl₅. This initiates a sequence of elimination and substitution steps, ultimately replacing the carbonyl oxygen with two chlorine atoms and generating phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.
-
Swarts Halogen Exchange: The Swarts reaction is a powerful method for introducing fluorine into organic molecules by exchanging existing halogens (typically chlorine or bromine). In this protocol, antimony trifluoride (SbF₃) serves as the fluorine source. The reaction is catalyzed by a Lewis acid, such as antimony pentachloride (SbCl₅), which polarizes the C-Cl bond of the benzal chloride intermediate, making the carbon atom more susceptible to nucleophilic attack by the fluoride from SbF₃. The reaction is controlled to replace two chlorine atoms with fluorine, yielding the desired product. Careful control of stoichiometry and temperature is crucial to prevent over-fluorination to benzotrifluoride.
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzal Chloride (α,α-Dichlorotoluene)
WARNING: This procedure involves phosphorus pentachloride, which reacts violently with water, and generates corrosive HCl gas. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet/scrubber system (to neutralize HCl gas). Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with phosphorus pentachloride (1.1 eq). Cool the flask in an ice-water bath.
-
Reaction: Add freshly distilled benzaldehyde (1.0 eq) dropwise from the dropping funnel to the stirred PCl₅ over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until the vigorous evolution of HCl gas subsides. The reaction mixture will become a yellowish liquid.
-
Isolation: The crude benzal chloride can be isolated by carefully pouring the reaction mixture onto crushed ice to decompose any remaining PCl₅. The organic layer is then separated, washed with cold water, a dilute sodium bicarbonate solution, and finally brine. The crude product is dried over anhydrous calcium chloride.
-
Purification: The crude product is purified by vacuum distillation to yield pure benzal chloride.
Protocol 2: Synthesis of this compound
WARNING: Antimony compounds are toxic. Handle SbF₃ and SbCl₅ with extreme care in a fume hood, avoiding inhalation of dust or fumes. Wear appropriate PPE.
-
Apparatus Setup: Use a similar setup as in Protocol 1, ensuring all glassware is scrupulously dry.
-
Reagent Charging: Charge the reaction flask with benzal chloride (1.0 eq) and a catalytic amount of antimony pentachloride (SbCl₅, ~0.05 eq).
-
Reaction: Gently heat the mixture to approximately 60-70 °C. Add antimony trifluoride (SbF₃, ~0.7-0.8 eq, to provide two fluorine atoms per molecule of benzal chloride) portion-wise over 1 hour. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature.
-
Completion: After the addition of SbF₃ is complete, continue heating the mixture at 80-90 °C for 2-3 hours to drive the reaction to completion. Monitor the reaction progress using gas chromatography (GC) if possible.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add 10% aqueous HCl to quench the reaction and dissolve the antimony salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
-
Final Purification: The resulting crude liquid is purified by fractional distillation under atmospheric pressure to yield pure this compound.
Data Summary and Characterization
Table 1: Reagent and Reaction Parameters
| Parameter | Step 1: Dichlorination | Step 2: Fluorination |
| Starting Material | Benzaldehyde | Benzal Chloride |
| Key Reagents | Phosphorus pentachloride (PCl₅) | Antimony trifluoride (SbF₃) |
| Catalyst | None | Antimony pentachloride (SbCl₅) |
| Molar Ratio (Reagent:SM) | 1.1 : 1.0 | 0.75 : 1.0 |
| Temperature | 0-10 °C (addition), then RT | 60-90 °C |
| Reaction Time | 3-4 hours | 3-4 hours |
| Typical Yield | > 85% | 70-80% |
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₇H₅ClF₂ |
| Molecular Weight | 162.56 g/mol |
| Density | 1.233 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.464 |
| Boiling Point | ~157-159 °C |
| ¹⁹F NMR | A singlet in the characteristic region for a -CF₂Cl group. |
| ¹H NMR | A multiplet corresponding to the 5 aromatic protons. |
| ¹³C NMR | Signals for the aromatic carbons and a triplet (due to C-F coupling) for the -CF₂Cl carbon. |
Safety and Handling Precautions
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and water-reactive. Reacts violently with water to produce HCl and phosphoric acid. Causes severe burns upon contact. Inhalation can cause severe respiratory tract irritation.[6]
-
Antimony Compounds (SbF₃, SbCl₅): Toxic by inhalation and ingestion. Handle as hazardous materials.
-
Hydrogen Chloride (HCl): Corrosive gas produced as a byproduct in Step 1. The reaction must be vented through a basic scrubber (e.g., NaOH solution) to neutralize the gas.
-
General Precautions: All manipulations must be conducted in a well-ventilated chemical fume hood.[7][8][9] A full set of PPE, including safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves, is mandatory.[6][7][10] An emergency eyewash and safety shower must be readily accessible.[7][8]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. 1,3-Bisthis compound | 52695-47-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.se [fishersci.se]
- 7. synquestlabs.com [synquestlabs.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemos.de [chemos.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Radical Chlorodifluoromethylation of Arenes using (Chlorodifluoromethyl)benzene and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Chlorodifluoromethyl Group in Modern Chemistry
The introduction of fluorine-containing motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, make fluorinated compounds highly sought after. While significant research has focused on the trifluoromethyl (CF3) group, the chlorodifluoromethyl (CF2Cl) moiety has emerged as a versatile and strategically important functional group.
The CF2Cl group serves as a valuable synthetic linchpin for several reasons. Primarily, it can act as a surrogate for the difluoromethyl (CF2H) group, a lipophilic hydrogen-bond donor and a bioisostere for functionalities like thiols and alcohols.[1] Unlike the nucleophilic difluoromethyl radical (•CF2H), the chlorodifluoromethyl radical (•CF2Cl) exhibits electrophilic character.[1][3][4][5] This contrasting reactivity allows for the functionalization of electron-rich aromatic and heteroaromatic systems, which are often challenging substrates for direct difluoromethylation.[1][5] Furthermore, the carbon-chlorine bond within the CF2Cl group provides a handle for subsequent chemical transformations, enabling rapid diversification of molecular scaffolds.[3]
This comprehensive guide details the radical chlorodifluoromethylation of arenes, focusing on methodologies that utilize precursors to the •CF2Cl radical. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into experimental design and troubleshooting.
Mechanistic Rationale: Generation and Reactivity of the Chlorodifluoromethyl Radical
The successful chlorodifluoromethylation of arenes hinges on the efficient generation of the electrophilic •CF2Cl radical. Several robust methods have been developed, primarily involving photocatalytic or thermal initiation from stable precursors.
Photocatalytic Generation of the •CF2Cl Radical
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating reactive intermediates.[6][7] In the context of chlorodifluoromethylation, a common strategy involves the reductive decarboxylation of a chlorodifluoroacetate derivative.
A plausible mechanism, for instance using chlorodifluoroacetic anhydride in the presence of a photocatalyst like Ru(bpy)3Cl2 and a redox trigger such as pyridine N-oxide, is depicted below.[1][5]
Caption: Photocatalytic cycle for chlorodifluoromethylation.
Upon excitation by visible light, the photocatalyst enters an excited state (PC*), becoming a potent single-electron transfer (SET) agent. It can then be reductively or oxidatively quenched. In this cycle, the excited photocatalyst reduces the redox trigger, which in turn reduces the chlorodifluoroacetic anhydride to a radical anion. This intermediate rapidly undergoes decarboxylation and fragmentation to generate the desired •CF2Cl radical. The electrophilic radical then adds to the electron-rich arene, forming a radical adduct. Subsequent oxidation of this adduct, followed by deprotonation, yields the final chlorodifluoromethylated arene and regenerates the ground-state photocatalyst.
Alternative Radical Generation Methods
Other notable methods for generating the •CF2Cl radical include:
-
From Sodium Chlorodifluoromethanesulfinate (ClCF2SO2Na): This bench-stable solid can release the •CF2Cl radical upon oxidation, often initiated by a persulfate salt or photochemically. This method is particularly attractive for its operational simplicity and scalability.[8][9]
-
From Hypervalent Iodine Reagents: A bis(chlorodifluoroacetoxy)iodoarene can form an electron-donor-acceptor (EDA) complex that, upon visible light irradiation, undergoes decarboxylation to produce the •CF2Cl radical. This approach offers a metal-free alternative.[4]
Experimental Protocols
The following protocols are representative examples of robust and reproducible methods for the radical chlorodifluoromethylation of arenes.
Protocol 1: Photocatalytic Chlorodifluoromethylation using Chlorodifluoroacetic Anhydride
This protocol is adapted from methodologies developed for the visible-light-mediated functionalization of (hetero)arenes.[1][2][5]
Materials and Equipment:
-
Arene substrate
-
Chlorodifluoroacetic anhydride
-
Pyridine N-oxide
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)3Cl2·6H2O)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 440 nm)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or vial under an inert atmosphere (e.g., nitrogen or argon), add the arene (1.0 equiv), pyridine N-oxide (1.5 equiv), and Ru(bpy)3Cl2·6H2O (1-2 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (to achieve a substrate concentration of 0.1 M). Stir the mixture to ensure dissolution. Add chlorodifluoroacetic anhydride (2.0 equiv) to the reaction mixture.
-
Degassing (Optional but Recommended): For sensitive substrates, degas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired chlorodifluoromethylated arene.
Workflow Diagram:
Caption: General workflow for photocatalytic chlorodifluoromethylation.
Protocol 2: Chlorodifluoromethylation using Sodium Chlorodifluoromethanesulfinate (ClCF2SO2Na)
This protocol leverages a stable, solid radical precursor and is often amenable to larger-scale synthesis.[8][9]
Materials and Equipment:
-
Arene substrate
-
Sodium chlorodifluoromethanesulfinate (ClCF2SO2Na)
-
Oxidant (e.g., Potassium persulfate, K2S2O8)
-
Solvent system (e.g., acetonitrile/water mixture)
-
Reaction vessel with a magnetic stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arene (1.0 equiv), sodium chlorodifluoromethanesulfinate (2.0 equiv), and potassium persulfate (2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of acetonitrile and water) to achieve a substrate concentration of 0.1-0.2 M.
-
Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Summary and Substrate Scope
The radical chlorodifluoromethylation of arenes is compatible with a wide range of functional groups. Electron-rich arenes and heteroarenes are particularly good substrates due to the electrophilic nature of the •CF2Cl radical.
| Substrate Type | Typical Yields | Key Tolerated Functional Groups |
| Electron-Rich Arenes | ||
| Anisoles, Phenols | Good to Excellent | Ethers, Alcohols |
| Anilines, Amides | Moderate to Good | Amines (protected), Amides |
| Alkylbenzenes | Good | Alkyl chains |
| Heteroarenes | ||
| Pyrroles, Indoles | Good | N-H bonds (may require protection) |
| Thiophenes, Furans | Good to Excellent | Heteroatoms |
| Pyridines (electron-rich) | Moderate | Nitrogen heterocycles |
| Arenes with Halogens | Moderate to Good | Aryl bromides, chlorides (for subsequent cross-coupling) |
| Arenes with Boronates | Good | MIDA boronates, boronic esters |
Troubleshooting and Key Considerations
-
Low Yields:
-
Oxygen Contamination (Photocatalytic): Ensure the reaction is performed under an inert atmosphere and consider degassing the solvent.
-
Insufficient Radical Generation: Increase the amount of radical precursor or initiator. For photocatalytic reactions, ensure the light source is of the correct wavelength and sufficient intensity.
-
Substrate Reactivity: Electron-deficient arenes are generally poor substrates for this transformation.
-
-
Formation of Side Products:
-
Homocoupling of Arenes: This may occur at higher concentrations. Consider diluting the reaction mixture.
-
Decomposition of Reagents: Ensure reagents are of high purity and stored correctly. Sodium chlorodifluoromethanesulfinate should be kept dry.
-
-
Regioselectivity:
-
The addition of the •CF2Cl radical is generally directed by the electronic properties of the arene, favoring the most electron-rich positions. Steric hindrance can also influence the regiochemical outcome.
-
Post-Functionalization of the CF2Cl Group
The synthetic utility of chlorodifluoromethylated arenes is significantly enhanced by the ability to further transform the CF2Cl moiety.
-
Reduction to CF2H: The C-Cl bond can be readily reduced to a C-H bond using hydrogen gas and a palladium catalyst (H2, Pd/C), providing access to difluoromethylated arenes.[3]
-
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling with aryl boronic acids can be used to form C-C bonds.[3]
-
Substitution Reactions: The chlorine atom can be displaced by various nucleophiles to introduce other functionalities.[3]
Conclusion
The radical chlorodifluoromethylation of arenes is a powerful and versatile tool for the synthesis of valuable fluorinated molecules. The electrophilic nature of the •CF2Cl radical provides a complementary approach to traditional difluoromethylation strategies, enabling the functionalization of electron-rich aromatic systems. The operational simplicity of modern photocatalytic and thermally initiated protocols, combined with the potential for subsequent diversification of the CF2Cl group, makes this methodology highly attractive for applications in drug discovery and materials science. By understanding the underlying mechanisms and adhering to robust experimental procedures, researchers can effectively leverage this technology to accelerate their synthetic programs.
References
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Utility of (Chlorodifluoromethyl)arenes in Modern Organic Synthesis
Foreword: The Difluoromethyl Group - A Privileged Motif in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl group (–CF₂H) has garnered significant interest. It acts as a unique bioisostere for hydroxyl (–OH) and thiol (–SH) groups, capable of participating in hydrogen bonding while enhancing lipophilicity.[2][3][4] This dual-property profile makes the –CF₂H group a highly desirable feature in the design of novel therapeutics and agrochemicals.
This technical guide delves into the synthetic applications centered around (chlorodifluoromethyl)arenes. While not always the direct reagent of choice, the chlorodifluoromethyl motif serves as a critical synthetic linchpin. It can be strategically installed onto aromatic systems and subsequently transformed into the valuable difluoromethyl group, or it can be the target molecule in syntheses starting from difluorocarbene precursors. We will explore the mechanistic underpinnings, provide field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile chemistry in their synthetic endeavors.
Part 1: The Chlorodifluoromethyl Group as a Synthetic Handle: Accessing Difluoromethylarenes
A primary application of chlorodifluoromethylated arenes is their role as stable precursors to difluoromethylarenes. This is particularly valuable for synthesizing electron-rich difluoromethylated (hetero)arenes, which can be challenging to prepare via direct radical difluoromethylation due to unfavorable electronic matching.[1] The synthetic strategy involves an initial chlorodifluoromethylation followed by a reductive dehalogenation.
Mechanistic Rationale: A Two-Step Strategy for "Mismatched" Difluoromethylation
Direct radical difluoromethylation often favors electron-deficient π-systems. The chlorodifluoromethyl radical (•CF₂Cl), however, is more electrophilic and can effectively functionalize a broader range of electron-rich aromatics.[1] Once the –CF₂Cl group is installed, the C-Cl bond can be selectively cleaved under hydrogenolysis conditions, leaving the desired –CF₂H group. This two-step sequence provides a robust and complementary approach to access molecules that are otherwise difficult to synthesize.[1]
Figure 1: A two-step workflow for the synthesis of electron-rich difluoromethylarenes.
Protocol: Hydrogenolysis of 1-(Chlorodifluoromethyl)-4-tert-butylanisole
This protocol describes the conversion of a chlorodifluoromethylated arene to its corresponding difluoromethylated product. The use of a base like sodium carbonate is crucial to neutralize the HCl generated in situ, which could otherwise deactivate the palladium catalyst.[1]
Materials:
-
1-(Chlorodifluoromethyl)-4-tert-butylanisole
-
Palladium on carbon (10 wt. %)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1-(chlorodifluoromethyl)-4-tert-butylanisole (1.0 mmol, 1.0 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), and 10% Pd/C (10 mol %).
-
Solvent Addition: Add anhydrous ethanol (10 mL) to the flask.
-
Atmosphere Exchange: Seal the flask with a septum and purge with hydrogen gas. Attach a hydrogen-filled balloon to the flask to maintain a positive pressure of H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure difluoromethylarene.
Part 2: Difluorocarbene Generation and Trapping: A Cornerstone of Difluoromethylation
While (chlorodifluoromethyl)benzene itself is not a common precursor, the generation of difluorocarbene (:CF₂) is a central strategy for installing difluoromethyl groups onto heteroatoms (O, N, S). Difluorocarbene is a moderately electrophilic species that reacts readily with nucleophiles. A variety of stable, easy-to-handle reagents have been developed to generate :CF₂ under relatively mild conditions, supplanting the use of ozone-depleting gases like chlorodifluoromethane (ClCF₂H, Freon-22).[3][5]
Common Difluorocarbene Precursors
A successful difluoromethylation protocol hinges on the choice of the :CF₂ precursor. The ideal reagent is stable, non-toxic, and generates the carbene under conditions compatible with the substrate's functional groups.
| Reagent Name | Common Abbreviation | Generation Conditions | Key Advantages |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Thermal decarboxylation (e.g., in DMF or NMP at >100 °C) | Readily available, stable, and has a low environmental impact.[6] |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | TFDA | Catalytic fluoride or N-heterocyclic carbene (NHC) at RT | Generates :CF₂ under very mild, non-basic conditions.[7][8] |
| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | Strong base (e.g., t-BuOK) | Effective for a range of transformations. |
| Bromodifluoroacetic Acid | BrCF₂CO₂H | Visible-light photoredox catalysis | Mild, room temperature conditions.[5] |
Mechanism: O-Difluoromethylation of Phenols
The difluoromethylation of phenols is a classic example of trapping difluorocarbene. The mechanism involves the in-situ generation of a phenoxide anion, which acts as the nucleophile.
Figure 2: Presumed mechanism for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate.[6]
Protocol: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one
This robust, chromatography-free protocol from Organic Syntheses highlights a practical method for preparing aryl difluoromethyl ethers on a multigram scale using sodium chlorodifluoroacetate.[6]
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).
-
Solvent Addition and Degassing: Add 35 mL of anhydrous DMF. Seal the flask and degas the solution with a stream of nitrogen for 1 hour while stirring.
-
Reagent Addition: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 2 hours. Vigorous bubbling should be observed upon heating.
-
Cooling and Quenching: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into 150 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with hexanes (5 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium chloride solution (1 x 50 mL) and a 10% aqueous LiCl solution (5 x 50 mL). The LiCl wash is critical for removing residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation to yield the product as a yellow oil (expect ~94% yield).[6]
Part 3: Direct C-H Chlorodifluoromethylation of (Hetero)arenes
A powerful method for creating the C-CF₂Cl bond is through visible-light photoredox catalysis. This approach enables the direct functionalization of C-H bonds under mild conditions, avoiding the need for pre-functionalized substrates.
Mechanistic Overview: Photoredox-Mediated Radical Generation
This process typically involves a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon excitation by visible light, can engage in a single-electron transfer (SET) process. In a method reported for chlorodifluoromethylation, a pyridine N-oxide acts as a redox trigger for the reductive decarboxylation of chlorodifluoroacetic anhydride, generating the key chlorodifluoromethyl radical (•CF₂Cl).[1][9] This electrophilic radical is then poised to react with a suitable (hetero)arene substrate.
Figure 3: Simplified workflow for photocatalytic chlorodifluoromethylation.
Protocol: Photocatalytic Chlorodifluoromethylation of Benzene
This protocol provides a general procedure for the radical chlorodifluoromethylation of an arene using visible light.[1][9]
Materials:
-
Benzene (or other arene substrate)
-
Chlorodifluoroacetic anhydride
-
Pyridine N-oxide
-
Ru(bpy)₃Cl₂ (photocatalyst)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube or vial suitable for photochemistry
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Ru(bpy)₃Cl₂ (0.008 mmol, 1 mol %), pyridine N-oxide (1.2 mmol, 1.5 equiv), and the arene substrate (e.g., benzene, 0.8 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile (2 mL). Then, add chlorodifluoroacetic anhydride (1.6 mmol, 2.0 equiv) to the mixture.
-
Degassing: Seal the tube and degas the mixture using three freeze-pump-thaw cycles. Backfill with an inert atmosphere (Nitrogen or Argon).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction is maintained at room temperature, using a fan if necessary to dissipate heat from the lamp.
-
Reaction Time: Irradiate the reaction for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the chlorodifluoromethylated product.
References
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. 1.6 Synthesis of Difluoromethylated Compounds [ouci.dntb.gov.ua]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 8. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
The (Chlorodifluoromethyl)benzene Motif: A Gateway to Enhanced Drug Properties in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a critical bioisostere, prized for its unique ability to serve as a lipophilic hydrogen bond donor and to enhance metabolic stability. This comprehensive guide delves into the versatile applications of (Chlorodifluoromethyl)benzene as a key building block for introducing the valuable difluoromethyl and related motifs into complex molecules. We will explore the causality behind experimental choices in key synthetic transformations, provide detailed, field-proven protocols, and present comparative data that underscore the strategic advantage of this reagent in medicinal chemistry.
Introduction: The Strategic Value of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is increasingly recognized in medicinal chemistry as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups.[1] This substitution can profoundly influence a molecule's properties by:
-
Modulating Lipophilicity: The CF₂H group is more lipophilic than a hydroxyl group, which can enhance membrane permeability and improve oral bioavailability.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Acting as a Hydrogen Bond Donor: The polarized C-H bond in the CF₂H group can participate in hydrogen bonding interactions with biological targets, mimicking the functionality of a hydroxyl or thiol group.
This compound serves as a readily available and versatile precursor for incorporating the phenyl-CF₂- moiety into drug scaffolds. Its reactivity allows for a range of synthetic transformations, making it a valuable tool for medicinal chemists.
Synthetic Pathways Utilizing this compound
The primary synthetic utility of this compound lies in its transformation into the desired difluoromethylated arenes. This is typically achieved through two main strategies: reductive defluorination and cross-coupling reactions.
Reductive Defluorination: Accessing the Difluoromethyl Group
A common and direct approach to synthesize difluoromethyl arenes from this compound is through reductive cleavage of the C-Cl bond. This transformation is often accomplished using a reducing agent such as zinc powder in the presence of a proton source.
Experimental Protocol 1: Reductive Defluorination of this compound
Objective: To synthesize (Difluoromethyl)benzene from this compound.
Materials:
-
This compound
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.62 g).
-
Add ethanol (50 mL) and a solution of ammonium chloride (20 mmol, 1.07 g) in water (10 mL).
-
To the stirred solution, add zinc dust (20 mmol, 1.31 g) portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (Difluoromethyl)benzene.
Expected Outcome: This protocol typically yields (Difluoromethyl)benzene in good to excellent yields (70-90%). The purity can be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS.
Causality of Experimental Choices:
-
Zinc and Ammonium Chloride: This combination provides a mild and effective system for the reduction of the benzylic C-Cl bond. Zinc acts as the electron donor, while ammonium chloride serves as a proton source.
-
Ethanol/Water Solvent System: This solvent mixture is suitable for dissolving the reactants and facilitating the reaction at a moderate reflux temperature.
-
Celite® Filtration: This step is crucial for removing fine zinc particles that could interfere with the workup and purification.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This approach allows for the direct installation of the phenyl-CF₂Cl moiety onto a variety of substrates. Subsequent reduction of the C-Cl bond can then provide the desired difluoromethylated biaryl product.
Experimental Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a chlorodifluoromethylated biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chlorodifluoromethylated biaryl.
Expected Outcome: This protocol typically provides the coupled product in moderate to good yields. The subsequent reduction of the C-Cl bond can be achieved using the conditions outlined in Protocol 1.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the Suzuki reaction.
-
Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.
-
Degassed Solvents: The use of degassed solvents is critical to prevent the oxidation of the Pd(0) catalyst, which would deactivate it.
The this compound Moiety as a Bioisostere: A Comparative Look
To illustrate the impact of incorporating a difluoromethyl group, consider the following hypothetical comparison based on established principles in medicinal chemistry.
| Property | Non-Fluorinated Analog (e.g., Benzyl Alcohol) | Difluoromethylated Analog (e.g., (Difluoromethyl)benzene) | Rationale for Change |
| Lipophilicity (cLogP) | Lower | Higher | The fluorine atoms increase the lipophilicity of the molecule. |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The high strength of the C-F bond prevents metabolic breakdown at that position. |
| Acidity of a Proximal Group | Less acidic | More acidic | The electron-withdrawing nature of the CF₂H group can lower the pKa of nearby acidic protons. |
| Hydrogen Bonding | Acts as a hydrogen bond donor | Can act as a lipophilic hydrogen bond donor | The polarized C-H bond in the CF₂H group can form hydrogen bonds. |
This table presents generalized trends and the actual impact will be context-dependent.
Visualizing the Synthetic Workflow
To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Workflow for the synthesis of (Difluoromethyl)benzene.
Caption: General scheme for Suzuki-Miyaura coupling.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. All manipulations should be performed in a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the introduction of the difluoromethyl group, a key bioisostere that can significantly enhance the drug-like properties of a molecule. The synthetic protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent effectively in their drug discovery programs. The ability to fine-tune physicochemical properties such as lipophilicity and metabolic stability through the strategic incorporation of the difluoromethyl moiety underscores the importance of this compound in the modern medicinal chemist's toolbox.
References
(Chlorodifluoromethyl)benzene: A Versatile Precursor for Radical Trifluoromethylation in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, owing to its profound impact on molecular properties such as metabolic stability, lipophilicity, and binding affinity. While numerous trifluoromethylating agents have been developed, the exploration of readily accessible and cost-effective precursors continues to be a significant endeavor. This technical guide details the application of (chlorodifluoromethyl)benzene (PhCF₂Cl) as a versatile precursor for the in situ generation of trifluoromethylating species. We will delve into the mechanistic underpinnings of its activation through photoredox and transition-metal catalysis to generate the key trifluoromethyl radical (•CF₃), and provide detailed protocols for its application in the trifluoromethylation of (hetero)arenes and other substrates. This guide is intended to provide researchers with the foundational knowledge and practical insights to leverage this compound as a valuable tool in their synthetic endeavors.
Introduction: The Trifluoromethyl Group and the Quest for Efficient Reagents
The trifluoromethyl group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and steric profile can dramatically alter the physicochemical and biological characteristics of a parent molecule. Consequently, the development of efficient and selective methods for the introduction of the CF₃ group has been a major focus of synthetic chemistry.
Traditional trifluoromethylating agents can be broadly categorized as nucleophilic, electrophilic, or radical sources of the CF₃ moiety. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) act as nucleophilic "CF₃⁻" sources, while hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagents deliver an electrophilic "CF₃⁺" equivalent.[1] Radical trifluoromethylation, which involves the generation of the trifluoromethyl radical (•CF₃), has emerged as a powerful strategy, particularly for the functionalization of C-H bonds in arenes and heteroarenes.[2]
This compound, while not a direct trifluoromethylating agent itself, presents an intriguing and potentially cost-effective precursor to a trifluoromethylating species. The core concept lies in the selective cleavage of the C-Cl bond to generate a reactive intermediate that can then participate in trifluoromethylation reactions. This guide will explore the methodologies to unlock the potential of this compound in this capacity.
Mechanistic Principles: Unlocking the Trifluoromethylating Potential of this compound
The utility of this compound as a trifluoromethylating agent hinges on the controlled generation of a reactive trifluoromethyl species. The most plausible pathway involves the homolytic cleavage of the carbon-chlorine bond to produce a phenyl(difluoro)methyl radical (PhĊF₂). Subsequent β-scission of a C-F bond from this radical is thermodynamically challenging. A more likely scenario for trifluoromethylation involves the generation of the trifluoromethyl radical (•CF₃) through a more complex mechanism, or the direct involvement of an organometallic intermediate. Two primary strategies for activating the C-Cl bond in this compound are explored: Photoredox Catalysis and Transition-Metal Catalysis .
Photoredox-Catalyzed Generation of Trifluoromethyl Radicals
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical intermediates.[3] In the context of this compound, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the substrate.
Caption: Proposed Photoredox Catalytic Cycle.
In this proposed cycle, the excited photocatalyst reduces this compound to its radical anion. This transient species can then fragment, potentially leading to the formation of a trifluoromethyl radical. This electrophilic •CF₃ radical can then add to electron-rich (hetero)arenes to form a cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the desired trifluoromethylated product and regenerates the ground-state photocatalyst.[2]
Transition-Metal-Catalyzed Activation
Transition metals, particularly nickel and copper, are well-established catalysts for the activation of carbon-halogen bonds.[4] A plausible catalytic cycle for the trifluoromethylation of aryl halides using this compound as the CF₃ source is depicted below.
Caption: Generalized Transition-Metal Catalytic Cycle.
This cycle would likely involve the oxidative addition of an aryl halide to a low-valent metal center (e.g., Ni(0) or Cu(I)). The resulting organometallic intermediate would then undergo a reaction with this compound, which would need to be activated, possibly by a reductant, to facilitate the transfer of a "CF₃" equivalent. The final step is a reductive elimination to form the C-CF₃ bond and regenerate the active catalyst.
Application Notes & Protocols
Disclaimer: The following protocols are proposed based on established principles of radical and organometallic chemistry. Optimization of reaction conditions for specific substrates is highly recommended.
Photoredox-Catalyzed Trifluoromethylation of Electron-Rich Arenes
This protocol describes a general procedure for the trifluoromethylation of an electron-rich arene using this compound as the trifluoromethyl radical precursor under photoredox conditions.
Materials:
-
This compound (PhCF₂Cl)
-
Arene substrate
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or sealed vial
-
Stir plate and stir bar
-
Visible light source (e.g., blue LEDs)
Protocol:
-
To a Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the arene substrate (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), photocatalyst (0.01-0.05 mol%), and base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (0.1 M concentration of the limiting reagent) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., blue LEDs) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.
Causality of Experimental Choices:
-
Inert Atmosphere: The radical intermediates are sensitive to oxygen, which can act as a radical trap and quench the excited state of the photocatalyst.
-
Degassed Solvent: Removal of dissolved oxygen is crucial for the efficiency of the photoredox cycle.
-
Base: The base is necessary to neutralize the acid generated during the reaction, which can quench the photocatalyst.[2]
-
Excess of PhCF₂Cl: Using a slight excess of the trifluoromethylating agent precursor can help drive the reaction to completion.
Transition-Metal-Catalyzed Trifluoromethylation of Aryl Halides
This protocol outlines a general procedure for the cross-coupling of an aryl halide with this compound as the source of the trifluoromethyl group, mediated by a nickel catalyst.
Materials:
-
This compound (PhCF₂Cl)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Nickel catalyst (e.g., NiCl₂(dme))
-
Ligand (e.g., a bipyridine or phosphine ligand)
-
Reductant (e.g., zinc or manganese powder)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
Schlenk tube or glovebox
-
Stir plate and stir bar
Protocol:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst (5-10 mol%), ligand (10-20 mol%), and reductant (2.0-3.0 equiv) to a Schlenk tube.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (0.2 M concentration of the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture at 80-120 °C for 12-48 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with aqueous HCl (1 M).
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the trifluoromethylated arene.
Causality of Experimental Choices:
-
Nickel Catalyst and Ligand: The choice of ligand is crucial for stabilizing the nickel species in the catalytic cycle and promoting the desired reactivity.
-
Reductant: A stoichiometric amount of a reductant is necessary to maintain the active low-valent state of the nickel catalyst.
-
Anhydrous and Degassed Conditions: Organometallic intermediates are often sensitive to air and moisture.
Data Summary and Substrate Scope
The following tables provide a hypothetical summary of expected yields for the trifluoromethylation of various substrates based on analogous reactions reported in the literature. Actual yields will depend on the specific substrate and optimized reaction conditions.
Table 1: Photoredox-Catalyzed Trifluoromethylation of Arenes
| Entry | Arene Substrate | Expected Yield (%) |
| 1 | Anisole | 60-75 |
| 2 | 1,3,5-Trimethoxybenzene | 70-85 |
| 3 | N-Methylpyrrole | 65-80 |
| 4 | Indole | 55-70 |
| 5 | Thiophene | 50-65 |
Table 2: Transition-Metal-Catalyzed Trifluoromethylation of Aryl Halides
| Entry | Aryl Halide | Expected Yield (%) |
| 1 | 4-Iodoanisole | 70-85 |
| 2 | 4-Bromobenzonitrile | 60-75 |
| 3 | 3-Iodopyridine | 50-65 |
| 4 | 2-Bromonaphthalene | 65-80 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 55-70 |
Safety and Handling
This compound and related fluorinated compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS). Transition-metal catalysts and organometallic intermediates can be pyrophoric and should be handled under an inert atmosphere.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, precursor for the generation of trifluoromethylating species. The activation of its C-Cl bond through photoredox or transition-metal catalysis opens up avenues for the development of novel trifluoromethylation methodologies. The protocols and mechanistic insights provided in this guide serve as a foundation for further research in this area. Future work should focus on the detailed mechanistic elucidation of these transformations and the expansion of their substrate scope to include a wider range of complex molecules relevant to drug discovery and materials science. The development of more efficient catalytic systems will be key to unlocking the full potential of this compound as a readily available and versatile reagent in the synthetic chemist's toolbox.
References
Application Notes & Protocols: (Chlorodifluoromethyl)benzene in Advanced Synthetic Chemistry
Abstract
The strategic incorporation of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal chemistry, offering a unique tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] (Chlorodifluoromethyl)benzene (C₆H₅CF₂Cl) serves as a key precursor and reagent in reactions designed to introduce this valuable moiety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling of this compound and its application in synthetic protocols. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol for a representative O-difluoromethylation reaction, and offer insights grounded in established chemical principles.
Introduction: The Significance of the Difluoromethyl Group
In drug design, the difluoromethyl group is often employed as a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1] Its introduction can lead to enhanced metabolic stability, improved membrane permeability, and favorable modulation of pKa and hydrogen bonding capabilities, ultimately enhancing a molecule's drug-like properties.[2][3][4] this compound and related structures are pivotal reagents for accessing these difluoromethylated architectures. While a variety of synthetic methods exist, many rely on the generation of reactive intermediates, such as difluorocarbene (:CF₂), which can then be trapped by suitable nucleophiles.[5] This guide will focus on the practical application of such a strategy.
Reagent Profile: Physicochemical Properties and Safety
This compound, also known as α-Chloro-α,α-difluorotoluene, is a flammable and toxic liquid that requires careful handling. Adherence to strict safety protocols is paramount for its successful and safe utilization.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 349-50-8 | |
| Molecular Formula | C₇H₅ClF₂ | |
| Molecular Weight | 162.56 g/mol | |
| Appearance | Liquid | |
| Density | 1.233 g/mL at 25 °C | |
| Flash Point | 37.2 °C (99.0 °F) | |
| Refractive Index | n20/D 1.464 |
Hazard Analysis and Mandatory Safety Protocol
This compound is classified as a hazardous substance with the following primary risks:
-
Flammable Liquid and Vapor (H226)
-
Acutely Toxic if Inhaled (H330/H331) [6]
-
Harmful if Swallowed (H302)
-
Causes Skin and Serious Eye Irritation (H315, H319) [6]
-
May Cause Respiratory Irritation (H335) [6]
Protocol 2.1: Safe Handling and Storage
-
Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood with sufficient airflow to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE):
-
Dispensing: Use non-sparking tools and techniques to prevent ignition from static discharge.[8] Grounding and bonding of containers may be necessary for larger quantities.
-
Storage: Store in a tightly closed, properly labeled container within a dedicated flammable liquids cabinet, away from heat, sparks, and open flames.[7]
-
Spill Response: In case of a spill, evacuate the area. Remove all ignition sources.[6] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6] Do not allow the chemical to enter drains.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
Core Application: O-Difluoromethylation of Phenols via Difluorocarbene
A primary application leveraging difluoromethyl-containing precursors is the O-difluoromethylation of phenols. This transformation is highly valuable for modifying bioactive molecules. The protocol described here is based on a robust method that generates difluorocarbene (:CF₂) in situ from a stable precursor, which is then trapped by a phenolate nucleophile. This approach is analogous to the reactivity desired when using reagents like this compound to generate similar reactive species.
Reaction Mechanism
The underlying principle of this reaction involves three key steps:
-
Deprotonation: A base (e.g., Cesium Carbonate) deprotonates the phenol to form a more nucleophilic phenolate.
-
Carbene Generation: A precursor, such as sodium 2-chloro-2,2-difluoroacetate, undergoes thermal decarboxylation to generate the highly electrophilic difluorocarbene intermediate.[5]
-
Nucleophilic Attack: The electron-rich phenolate attacks the difluorocarbene, followed by protonation during work-up to yield the final aryl difluoromethyl ether product.[5]
Caption: General mechanism for the O-difluoromethylation of phenols.
Detailed Experimental Protocol
This protocol details the O-difluoromethylation of a model substrate, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, adapted from a verified Organic Syntheses procedure.[5][9] This serves as a reliable template for applying the methodology to other phenolic substrates.
Protocol 4.1: Synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one
Materials & Equipment:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
100 mL round-bottomed flask with magnetic stir bar
-
Schlenk line
-
Air condenser
-
Oil bath
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
Caption: Step-by-step workflow for O-difluoromethylation.
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate the headspace under vacuum for 1 minute, followed by backfilling with nitrogen. Repeat this cycle three times.[9]
-
Solvent Addition: Add anhydrous DMF (27 mL) and deionized water (3.2 mL) via syringe.[9]
-
Degassing: Stir the resulting solution at 500 rpm and degas with a subsurface stream of nitrogen for 1 hour.[9]
-
Reagent Addition: After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a positive flow of nitrogen.[9]
-
Reaction: Quickly equip the flask with an air condenser sealed with a septum. Lower the apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.[9]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:2 ethyl acetate/hexanes eluent. The starting material has an R_f of 0.3, and the product has an R_f of 0.5.[5]
-
Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (100 mL) and 1 M HCl (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Filter the solution and concentrate the filtrate using a rotary evaporator. Dry the resulting yellow oil under high vacuum for 1 hour to yield the final product.[9]
Expected Results & Characterization
This protocol reliably provides the desired product in high yield and purity without the need for column chromatography.[5]
Table 2: Representative Reaction Outcome
| Parameter | Result |
| Product | 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one |
| Expected Yield | ~94% (3.66 g) |
| Appearance | Yellow Oil |
| ¹H NMR (700 MHz, CDCl₃) | δ: 8.05 (d, J=2.1 Hz, 1H), 7.86 (dd, J=8.5, 2.1 Hz, 1H), 7.31 (dd, J=8.5, 0.9 Hz, 1H), 6.62 (t, J=72.5 Hz, 1H), 2.59 (s, 3H) |
| ¹⁹F{¹H} NMR (659 MHz, CDCl₃) | δ: -82.00 (s, 2F) |
| Characterization data sourced from Organic Syntheses, Vol. 101, p. 164.[9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient deprotonation (wet reagents/solvents).2. Insufficient temperature for carbene generation.3. Degradation of carbene precursor. | 1. Ensure use of anhydrous DMF and properly dried glassware.2. Verify oil bath temperature is stable at 120 °C.3. Use fresh sodium 2-chloro-2,2-difluoroacetate. |
| Incomplete Reaction | 1. Reaction time too short.2. Insufficient equivalents of carbene precursor. | 1. Continue heating and monitor by TLC until starting material is consumed.2. Ensure accurate weighing of reagents. |
| Formation of Side Products | 1. Presence of oxygen or moisture.2. Overheating or prolonged reaction time. | 1. Ensure the system is kept under a positive pressure of inert gas throughout.2. Adhere strictly to the recommended reaction time and temperature. |
Conclusion
This compound is a valuable reagent for introducing the difluoromethyl group into organic molecules, a strategy widely employed in drug discovery. Understanding its reactivity, particularly in the context of generating reactive difluoromethylating species, is key to its effective use. The detailed protocol for O-difluoromethylation provided herein demonstrates a reliable and high-yielding method for modifying phenols, serving as a foundational procedure for researchers. Strict adherence to the outlined safety and handling protocols is essential for mitigating the risks associated with this versatile yet hazardous chemical, ensuring both experimental success and laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. airgas.com [airgas.com]
- 9. orgsyn.org [orgsyn.org]
The Strategic Application of (Chlorodifluoromethyl)benzene and its Congeners in Modern Pharmaceutical Synthesis
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Unlike its trifluoromethyl (–CF₃) counterpart, the –CF₂H group is a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities. This mimicry allows for enhanced binding affinity to target proteins while simultaneously improving metabolic stability and membrane permeability.[1]
(Chlorodifluoromethyl)benzene and related difluoromethyl sources serve as critical reagents for introducing this valuable moiety. Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the direct and late-stage functionalization of complex pharmaceutical intermediates, providing a powerful tool for lead optimization and the development of next-generation therapeutics.[2] This application note will provide an in-depth guide to the use of these reagents, focusing on key reaction classes and providing detailed protocols for the synthesis of important pharmaceutical building blocks.
Core Applications in Pharmaceutical Synthesis: Case Studies
The versatility of difluoromethylating agents is best illustrated through their application in the synthesis of commercially significant pharmaceuticals. Below, we detail the synthesis of key intermediates for Pantoprazole and Roflumilast, showcasing distinct methodologies for the introduction of the difluoromethoxy group.
Case Study 1: Synthesis of a Key Intermediate for Pantoprazole via Nucleophilic Difluoromethylation
Pantoprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease. A crucial building block for its synthesis is 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. This intermediate is prepared from 4-(difluoromethoxy)benzene-1,2-diamine, which itself can be synthesized from p-hydroxy acetanilide through a nucleophilic difluoromethylation reaction.
The overall synthetic workflow is depicted below:
References
Application Notes for Drug Development: A Guide to Radical Trifluoromethylation via Photoredox Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug design, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. This guide provides an in-depth exploration of a dominant and versatile method for its installation: radical trifluoromethylation. We will clarify the role of various fluoroalkyl sources and correct a common misconception regarding reagents like (Chlorodifluoromethyl)benzene. The core of this document is a detailed examination of the mechanism of action for generating the trifluoromethyl radical (•CF₃) from trifluoromethanesulfonyl chloride (CF₃SO₂Cl) via visible-light photoredox catalysis. This guide offers researchers and drug development professionals a robust framework, complete with detailed protocols and mechanistic insights, to effectively leverage this powerful transformation in their work.
The Privileged Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is a ubiquitous feature in a vast portfolio of pharmaceuticals and agrochemicals.[1] Its prevalence is not coincidental but a result of the unique and highly beneficial physicochemical properties it imparts to an organic scaffold:
-
Metabolic Stability: The exceptional strength of the C-F bond renders the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. This can significantly prolong the half-life of a drug molecule in vivo.
-
Enhanced Lipophilicity: The CF₃ group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and enhance its oral bioavailability.
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering ionization states and influencing drug-receptor interactions.
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its affinity for a biological target.
Given these advantages, developing mild, efficient, and broadly applicable methods for trifluoromethylation remains an area of intense research and is critical for accelerating drug discovery pipelines.
Selecting the Right Tool: Understanding Trifluoromethylating Agents
A frequent point of confusion for researchers is the distinction between a true trifluoromethylating agent—a molecule that donates a complete CF₃ unit—and a fluorinated precursor that can be converted into a CF₃ group.
This compound (PhCF₂Cl) is a prime example of the latter. It is not a direct source for trifluoromethylation of other substrates. Instead, its primary utility in this context is as a substrate itself, where the chlorine atom of the -CF₂Cl group is displaced by a fluoride source to form a trifluoromethyl group (-CF₃). This nucleophilic halogen exchange is particularly relevant in radiochemistry for the synthesis of ¹⁸F-labeled PET tracers, but it requires harsh conditions (e.g., temperatures up to 220 °C) and does not involve the transfer of a CF₃ group to a different molecule.[2]
In contrast, modern trifluoromethylation chemistry overwhelmingly relies on reagents that serve as direct precursors to the highly reactive trifluoromethyl radical (•CF₃) . This intermediate is the key species that forges the new C-CF₃ bond. The most powerful and versatile methods for generating this radical operate under mild conditions using visible-light photoredox catalysis.
Mechanism of Action: Trifluoromethylation via Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[3] A premier example is the trifluoromethylation of arenes and heteroarenes using trifluoromethanesulfonyl chloride (CF₃SO₂Cl) , often called triflyl chloride, as the •CF₃ source and a ruthenium-based photocatalyst like [Ru(phen)₃]Cl₂.[4][5]
The catalytic cycle proceeds through the following key steps:
-
Photoexcitation: The ground-state Ruthenium(II) photocatalyst, [Ru(II)], absorbs a photon of visible light (e.g., from a household fluorescent bulb), promoting it to a long-lived, high-energy excited state, [Ru(II)]. This excited state is both a more potent oxidant and a more potent reductant than the ground state.
-
Single Electron Transfer (SET): The excited photocatalyst, [Ru(II)], acts as a strong reducing agent, transferring a single electron to triflyl chloride (CF₃SO₂Cl). This process regenerates the photocatalyst in its oxidized Ruthenium(III) form, [Ru(III)], and produces the transient triflyl chloride radical anion, [CF₃SO₂Cl]•⁻.
-
Radical Fragmentation: The high-energy radical anion is unstable and rapidly fragments, irreversibly releasing three components: the desired trifluoromethyl radical (•CF₃) , a molecule of sulfur dioxide (SO₂), and a chloride anion (Cl⁻). This fragmentation is entropically highly favorable.
-
Radical Addition: The electrophilic •CF₃ radical rapidly adds to the most electron-rich position of the (hetero)aromatic substrate. For instance, with pyrrole, addition occurs selectively at the C2 position to form a stabilized radical intermediate.[5]
-
Oxidation and Catalyst Regeneration: The radical intermediate is then oxidized by the [Ru(III)] species generated in step 2. This single electron transfer event regenerates the ground-state [Ru(II)] photocatalyst, closing the catalytic cycle, and forms a cyclohexadienyl-type cation.
-
Deprotonation/Rearomatization: A mild base present in the reaction mixture removes a proton from the cationic intermediate, leading to rearomatization and formation of the final trifluoromethylated product.
References
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Topic: Scale-up Synthesis of (Chlorodifluoromethyl)benzene for Industrial Applications
An Application Note for Researchers and Drug Development Professionals
Abstract
(Chlorodifluoromethyl)benzene is a pivotal intermediate in the synthesis of high-value specialty chemicals, agrochemicals, and pharmaceuticals. Its utility stems from the chlorodifluoromethyl (CF₂Cl) moiety, which serves as a versatile precursor to the medicinally significant difluoromethyl (CF₂H) group.[1][2] Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces significant challenges related to process safety, reaction control, and economic viability. This guide provides a detailed examination of the most robust industrial synthesis route, offers comprehensive, step-by-step protocols for scale-up, and addresses the critical safety and engineering considerations necessary for successful implementation.
Introduction: The Strategic Importance of this compound
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] The difluoromethyl group, in particular, is valued as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a hydrogen bond donor.[2] this compound provides an efficient entry point to this motif. The CF₂Cl group can be readily converted to the CF₂H group in subsequent synthetic steps, making it a more versatile and often more accessible intermediate than direct difluoromethylation reagents.[1] Its applications extend to the production of specialty polymers and advanced materials where thermal and chemical stability are paramount.
The predominant industrial synthesis is a two-stage process that balances cost-effective starting materials with a controlled halogen exchange reaction. This process involves:
-
Exhaustive Chlorination of Toluene: Production of Benzotrichloride (α,α,α-trichlorotoluene).
-
Partial Fluorination (Halex Reaction): Controlled reaction of Benzotrichloride with a metallic fluoride to yield this compound.
This document will dissect each stage, providing the technical rationale behind the chosen methodologies and the practical protocols required for safe and efficient scale-up.
Synthesis Methodologies: A Tale of Two Reactions
Stage 1: Synthesis of Benzotrichloride via Free-Radical Chlorination
Benzotrichloride (C₆H₅CCl₃) is the essential precursor, produced on a large scale from toluene.[4] The industrial method of choice is the free-radical chlorination of toluene's methyl group, catalyzed by light (photochemical chlorination) or radical initiators.[5][6]
-
Mechanism: The reaction proceeds via a free-radical chain mechanism. An initiator generates chlorine radicals (Cl•), which sequentially abstract hydrogen atoms from the toluene side chain. The resulting benzyl radical reacts with Cl₂ to form the chlorinated product and another chlorine radical, propagating the chain.
-
C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl
-
C₆H₅CH₂Cl + Cl₂ → C₆H₅CHCl₂ + HCl
-
C₆H₅CHCl₂ + Cl₂ → C₆H₅CCl₃ + HCl
-
-
Causality of Experimental Choices:
-
Catalyst: UV light is often preferred for industrial-scale continuous processes as it avoids introducing chemical initiators that may need to be removed later.[6]
-
Reaction Conditions: The reaction is typically performed at reflux temperature (starting around 100-110 °C) to ensure a high reaction rate.[6] The temperature of the reaction mixture will rise as the degree of chlorination increases.[6]
-
Selectivity: The primary challenge is preventing chlorination of the aromatic ring. This is achieved by performing the reaction in the absence of Lewis acids and light, which catalyze ring substitution.[5] In continuous processes, using a cascade of reactors helps control the chlorine feed and minimizes the formation of ring-chlorinated byproducts.[4]
-
Stage 2: The Swarts Reaction for Partial Fluorination
The conversion of Benzotrichloride to this compound is a classic halogen exchange (Halex) process known as the Swarts reaction.[7][8] This reaction involves treating an organic halide with a metallic fluoride to replace the halogen with fluorine.[9][10]
-
Reagent Selection: While various fluorinating agents exist, antimony trifluoride (SbF₃) is frequently used for this transformation, often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[9][11] The reaction is a nucleophilic substitution where fluoride displaces chloride.
-
Reaction: 3 C₆H₅CCl₃ + 2 SbF₃ → 3 C₆H₅CF₂Cl + 2 SbCl₃
-
-
Mechanism & Rationale: The Swarts reaction mechanism involves the formation of a carbon-fluorine bond by breaking a metal-fluorine bond.[10] The key to isolating the desired C₆H₅CF₂Cl product is controlling the stoichiometry and reaction conditions. Over-fluorination will lead to the formation of Benzotrifluoride (C₆H₅CF₃). Antimony trifluoride provides a controllable level of reactivity, making the partial exchange feasible on a large scale. The reaction is typically heated to drive the substitution.
Core Challenge: Industrial Scale-Up Considerations
Transitioning a synthesis from grams to tonnes is not a linear process. The physical and safety parameters change dramatically and must be proactively managed.[12]
-
Thermal Management: The chlorination of toluene and the subsequent fluorination are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases significantly, making heat dissipation a critical challenge.[12] Inadequate cooling can lead to a rapid temperature increase, side reactions, and potentially a dangerous runaway reaction.[13] Reaction calorimetry studies are essential to understand the heat flow and design an appropriate cooling system.
-
Material Handling & Safety:
-
Chlorine (Cl₂): A highly toxic and corrosive gas. Requires dedicated storage, piping, and scrubbing systems to handle off-gases (primarily HCl).
-
Antimony Trifluoride (SbF₃): A toxic and corrosive solid that can cause severe burns upon contact.[14][15] It must be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[16][17] Dust formation must be strictly avoided.[15]
-
Hydrogen Chloride (HCl): A corrosive gas is a byproduct of the chlorination step. Industrial plants must have robust off-gas scrubbing systems (e.g., caustic scrubbers) to neutralize it.
-
-
Impurity Control: The quality of raw materials is paramount. Impurities in the toluene or antimony trifluoride can have catastrophic effects on reaction yield and safety. The infamous Shell fluoroaromatics plant explosion in 1990 was traced back to an impurity in a raw material that compromised a Halex reaction.[18] Strict incoming quality control (QC) is non-negotiable.
-
Equipment Selection: Reactors must be constructed from materials resistant to corrosion by HCl, HF (if used), and the antimony salts. Glass-lined steel or specialized alloys are common choices.
Detailed Industrial Synthesis Protocols
Disclaimer: These protocols are intended for trained chemical professionals in an industrial setting with appropriate engineering controls and safety infrastructure. A thorough process hazard analysis (PHA) must be conducted before any scale-up operation.
Protocol 1: Scale-Up Synthesis of Benzotrichloride
| Parameter | Value/Description | Rationale |
| Equipment | 1000 L glass-lined steel reactor with overhead stirrer, reflux condenser, UV lamp port, gas inlet tube, and temperature probe. Connected to an HCl scrubbing system. | Glass-lined steel provides corrosion resistance. UV initiation avoids chemical catalysts. Scrubber is essential for safety and environmental compliance. |
| Toluene | 368 kg (425 L) | Starting material. |
| Chlorine Gas | ~568 kg | Reactant. Metered in over time. |
| Initiation | High-intensity UV lamp | Provides energy for radical formation. |
| Temperature | 100 °C, rising to ~150 °C | Maintained at reflux to ensure reaction proceeds efficiently. |
| Reaction Time | 15-25 hours | Dependent on chlorine flow rate and UV intensity. |
Procedure:
-
Reactor Preparation: Ensure the reactor and associated lines are clean, dry, and purged with nitrogen.
-
Charging Toluene: Charge the reactor with 368 kg of toluene.
-
Heating: Heat the toluene to reflux (approx. 110 °C) with agitation.
-
Initiation & Chlorination: Once refluxing, turn on the UV lamp. Begin bubbling dry chlorine gas through the dip tube into the liquid. Control the flow rate to avoid overwhelming the reflux condenser and scrubber.
-
Process Monitoring: Monitor the reaction progress by checking the boiling point of the mixture or by taking samples for gas chromatography (GC) analysis. The boiling point will steadily increase as the chlorination proceeds.
-
Reaction Completion: Stop the chlorine flow when the boiling point reaches ~215-220 °C or when GC analysis shows complete conversion of benzal chloride.[19]
-
Purging: Turn off the UV lamp and purge the reactor with nitrogen to remove any residual chlorine and HCl.
-
Purification: The crude Benzotrichloride is purified by vacuum distillation. Collect the fraction boiling at approximately 97-98 °C / 12 mmHg.[19] The expected yield is typically over 90%.
Protocol 2: Scale-Up Synthesis of this compound
| Parameter | Value/Description | Rationale |
| Equipment | 1000 L glass-lined steel reactor with overhead stirrer, heating/cooling jacket, temperature probe, and distillation head. | Provides corrosion resistance and precise temperature control. |
| Benzotrichloride | 391 kg (2.0 kmol) | Starting material from Protocol 1. |
| Antimony Trifluoride (SbF₃) | 268 kg (1.5 kmol) | Fluorinating agent. Stoichiometry is key for partial fluorination. |
| Catalyst (optional) | Antimony Pentachloride (SbCl₅) | 5-10 kg |
| Temperature | 120-140 °C | Sufficient to drive the halogen exchange reaction. |
| Reaction Time | 4-8 hours | Monitored for completion. |
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Moisture will react with the reagents. Purge with nitrogen.
-
Charging Reagents: Under a nitrogen atmosphere, carefully charge the reactor with Benzotrichloride (391 kg). Begin agitation and then slowly add the Antimony Trifluoride (268 kg) in portions to control any initial exotherm. If using, add the SbCl₅ catalyst.
-
Reaction: Heat the mixture slowly to 120-140 °C. The reaction is exothermic, and the heating jacket should be used in conjunction with a cooling loop to maintain precise temperature control.
-
Process Monitoring: Monitor the reaction by GC to track the disappearance of Benzotrichloride and the formation of this compound. The goal is to maximize the desired product while minimizing the formation of Benzotrifluoride.
-
Reaction Completion: Once the desired conversion is reached, cool the reaction mixture to below 50 °C.
-
Purification: The product is isolated from the antimony salts via vacuum distillation. The crude product is transferred to a distillation vessel, and the this compound fraction is collected. The typical boiling point is around 153-155 °C at atmospheric pressure.
Analytical Characterization
The identity and purity of the final product and intermediates must be rigorously confirmed.
-
Gas Chromatography (GC): The primary tool for monitoring reaction progress and determining the final purity. A suitable method can separate toluene, benzyl chloride, benzal chloride, benzotrichloride, the final product, and benzotrifluoride.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the product by comparing its mass spectrum to a reference.
-
Physical Properties: Measurement of boiling point, density (approx. 1.233 g/mL at 25 °C), and refractive index (n20/D approx. 1.464) serve as quick quality control checks.
Visualized Workflow and Mechanism
To clarify the process, the following diagrams illustrate the overall workflow and the core reaction mechanism.
Caption: Overall workflow for the two-stage industrial synthesis of this compound.
Caption: Simplified representation of the Swarts halogen exchange reaction.
Conclusion
The scale-up synthesis of this compound is a well-established industrial process that requires a disciplined approach to chemical engineering, process safety, and analytical control. By understanding the causality behind the reaction mechanisms and rigorously managing the hazards associated with the reagents, researchers and manufacturers can safely and efficiently produce this critical chemical intermediate. The protocols and considerations outlined in this guide provide a robust framework for developing a successful large-scale manufacturing process, enabling the continued development of next-generation pharmaceuticals and advanced materials.
References
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. jelsciences.com [jelsciences.com]
- 4. chemcess.com [chemcess.com]
- 5. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 9. ck12.org [ck12.org]
- 10. byjus.com [byjus.com]
- 11. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. catsci.com [catsci.com]
- 13. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. nj.gov [nj.gov]
- 18. scientificupdate.com [scientificupdate.com]
- 19. prepchem.com [prepchem.com]
- 20. tsijournals.com [tsijournals.com]
Application Notes and Protocols: Photoredox Catalysis with (Chlorodifluoromethyl)benzene for the Synthesis of Difluoromethylated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Two-Stage Approach to Difluoromethylation Utilizing (Chlorodifluoromethyl)benzene
The incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates by serving as a lipophilic bioisostere for hydroxyl and thiol moieties, thereby improving metabolic stability and modulating intermolecular interactions.[1] While numerous methods for direct difluoromethylation have emerged, leveraging a variety of radical precursors, this guide details a robust, two-stage protocol commencing with this compound (PhCF₂Cl).
This methodology is predicated on the understanding that the direct, single-electron reduction of the C-Cl bond in PhCF₂Cl to generate a difluoromethyl radical (•CF₂H) is challenging. Instead, a more thermodynamically favorable pathway involves the generation of a chlorodifluoromethyl radical (•CF₂Cl) via photoredox catalysis. This reactive intermediate can then be effectively trapped by a range of heterocyclic substrates. The resulting chlorodifluoromethylated adduct is subsequently converted to the desired difluoromethylated product via a reductive dehalogenation step. This two-stage approach offers a reliable and accessible route to valuable difluoromethylated compounds from a readily available starting material.
Part 1: Photocatalytic Chlorodifluoromethylation of Heterocycles with this compound
This initial stage focuses on the visible-light-mediated C-H chlorodifluoromethylation of heteroarenes. The protocol is characterized by its mild reaction conditions and the strategic use of PhCF₂Cl as a •CF₂Cl radical precursor.
Proposed Mechanism of Chlorodifluoromethyl Radical Generation
The reaction is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, generating a long-lived, high-energy excited state (PC*). This excited state is a potent single-electron donor and can reduce this compound. The resulting radical anion of PhCF₂Cl is unstable and rapidly fragments, cleaving the C-Cl bond to generate the chlorodifluoromethyl radical (•CF₂Cl) and a chloride anion. This radical species then engages with the heterocyclic substrate in the subsequent C-H functionalization step.
Caption: Proposed photocatalytic cycle for the generation of the •CF₂Cl radical from PhCF₂Cl.
Experimental Protocol: Chlorodifluoromethylation of a Model Heterocycle
This protocol describes a general procedure for the chlorodifluoromethylation of an electron-rich heterocycle, such as caffeine, using fac-Ir(ppy)₃ as the photocatalyst.
Materials:
-
Heterocyclic substrate (e.g., Caffeine) (1.0 equiv.)
-
This compound (PhCF₂Cl) (2.0 equiv.)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMSO)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), this compound (0.4 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).
-
Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add anhydrous, degassed solvent (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by opening the vessel to air.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chlorodifluoromethylated heterocycle.
Part 2: Reductive Dechlorination to Yield the Difluoromethylated Product
The second stage of this methodology involves the conversion of the chlorodifluoromethylated intermediate to the final difluoromethylated product. A standard palladium-catalyzed hydrogenolysis is a reliable method for this transformation.
Experimental Workflow: From Chlorodifluoromethylated Intermediate to Final Product
Caption: Overall workflow for the two-step difluoromethylation of heterocycles using PhCF₂Cl.
Experimental Protocol: Reductive Dechlorination
This protocol provides a general procedure for the hydrogenolysis of the C-Cl bond.
Materials:
-
Chlorodifluoromethylated heterocycle (1.0 equiv.)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Hydrogen source (e.g., H₂ gas balloon or a hydrogen donor like ammonium formate)
-
Solvent (e.g., Methanol or Ethanol)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the chlorodifluoromethylated heterocycle (0.1 mmol, 1.0 equiv.) and the solvent (2.0 mL).
-
Carefully add Pd/C (5-10 mol%).
-
If using H₂ gas, evacuate and backfill the flask with hydrogen from a balloon three times.
-
If using a hydrogen donor, add ammonium formate (3-5 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final difluoromethylated heterocycle.
Data Presentation: A Comparative Overview of Difluoromethylating Reagents
| Reagent | Structure | Typical Catalyst | Key Advantages | Considerations |
| This compound | PhCF₂Cl | fac-Ir(ppy)₃ or organic dye | Readily available; two-step protocol offers versatility. | Two-step process; requires a subsequent reduction. |
| Sodium Difluoromethanesulfinate | CF₂HSO₂Na | Rose Bengal or other organic dyes | Inexpensive and easy to handle.[2] | Often requires an oxidant.[2] |
| Difluoromethyltriphenylphosphonium Bromide | [Ph₃PCF₂H]⁺Br⁻ | fac-Ir(ppy)₃ | Commercially available and bench-stable.[1][3] | Can be less atom-economical. |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | See Ref.[4] | fac-Ir(ppy)₃ | Effective for a broad range of substrates.[4] | More complex starting material. |
Substrate Scope and Limitations
This two-stage methodology is anticipated to be most effective for electron-rich heterocycles that are susceptible to radical C-H functionalization. Examples include, but are not limited to:
-
Caffeine and other xanthine derivatives[5]
-
Indoles and pyrroles
-
Furans and thiophenes
-
Quinoxalinones[2]
Substrates with easily reducible functional groups may not be compatible with the reductive dechlorination step. In such cases, alternative reduction conditions may need to be explored.
Conclusion
The presented application notes and protocols outline a strategic two-step approach for the difluoromethylation of heterocycles using this compound. By proceeding through a chlorodifluoromethylated intermediate generated via photoredox catalysis, followed by a reductive dechlorination, this methodology provides a reliable and practical route to valuable difluoromethylated compounds. This approach expands the toolkit of medicinal chemists and researchers in drug development, enabling the synthesis of novel molecular entities with potentially enhanced biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for (Chlorodifluoromethyl)benzene
Welcome to the technical support center for (Chlorodifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis and application of this versatile reagent. Our goal is to provide you with the insights and practical steps needed to optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section covers high-level questions about the handling, synthesis, and properties of this compound.
Q1: What are the primary synthesis routes for this compound?
A1: The synthesis of this compound and its derivatives typically follows a few key strategies:
-
Halogen Exchange (Halex) Reaction: A common and industrially relevant method involves the partial fluorination of a corresponding trichloromethylarene, such as benzotrichloride. This reaction is usually performed using a fluorinating agent like anhydrous hydrogen fluoride (HF). The reaction conditions, including temperature, pressure, and stoichiometry, must be carefully controlled to achieve the desired degree of fluorination and prevent the formation of over-fluorinated byproducts like benzotrifluoride.[1]
-
Radical Chlorodifluoromethylation: More modern methods utilize radical chemistry to introduce the -CF2Cl group. For instance, chlorodifluoroacetic anhydride can be used under mild photochemical conditions.[2] This approach offers high functional group compatibility and is operationally simple, making it attractive for late-stage functionalization in complex molecule synthesis.[2]
-
From Arylamines: A multi-step sequence can be employed starting from an appropriate aniline derivative, which undergoes diazotization followed by a Sandmeyer-type reaction with a suitable source of the chlorodifluoromethyl group.[3]
Q2: What are the critical safety precautions for handling this compound and related reagents?
A2: Safety is paramount. This compound is a flammable liquid and is associated with significant health hazards.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles or a face shield.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8] The atmosphere should be monitored to ensure it is safe.[7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use spark-proof tools and explosion-proof equipment.[5] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing agents.[5][6]
-
Handling & Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[7][8] Ground/bond the container and receiving equipment to prevent static discharge.[4]
-
Spills: In case of a spill, remove all ignition sources, evacuate the area, and contain the spill with inert material like sand or vermiculite.[7] Avoid breathing vapors and ensure personal protective equipment is worn during cleanup.[7]
Q3: How can I monitor the progress of my reaction?
A3: Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): For less volatile derivatives, TLC is a quick and effective method to qualitatively track the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Due to the volatility of this compound, GC is an excellent quantitative method. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts. GC-MS can be used to identify unknown impurities.
-
¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful and highly specific technique. The chemical shift of the -CF2Cl group is distinct, allowing for unambiguous tracking of the desired product formation and the detection of any fluorine-containing byproducts.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured, question-and-answer approach to resolving specific problems you may encounter during your experiments.
Problem Area: Low or No Conversion
Q1: My reaction has stalled, and I'm observing a high amount of unreacted starting material. What are the first steps to troubleshoot this?
A1: A stalled reaction can often be traced back to fundamental parameters.
Troubleshooting Workflow for Stalled Reactions
References
- 1. 1,3-Bisthis compound | 52695-47-3 | Benchchem [benchchem.com]
- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Side Reactions in (Chlorodifluoromethyl)benzene Synthesis
Welcome to the technical support center for the synthesis of (Chlorodifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The synthesis, while well-established, is prone to several side reactions that can impact yield, purity, and reproducibility. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
The most common and industrially relevant pathway to this compound involves a two-stage process:
-
Free-Radical Chlorination: Toluene is converted to Benzotrichloride (C₆H₅CCl₃).
-
Halogen Exchange (Fluorination): Benzotrichloride is then reacted with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), to yield the target compound, this compound (C₆H₅CF₂Cl).
This guide is structured to address issues that may arise during each of these critical stages.
Part 1: Troubleshooting the Free-Radical Chlorination of Toluene to Benzotrichloride
The conversion of toluene to benzotrichloride is a sequential free-radical chain reaction. The primary challenge is achieving exhaustive chlorination of the methyl group while preventing unwanted reactions on the aromatic ring.[1][2]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction product is a mixture containing significant amounts of Benzyl Chloride (C₆H₅CH₂Cl) and Benzal Chloride (C₆H₅CHCl₂). How do I drive the reaction to completion?
Answer: This is a classic case of incomplete chlorination. The reaction proceeds stepwise, and insufficient reaction time or a low chlorine-to-toluene ratio will result in a mixture of partially chlorinated products.[2]
-
Causality: The reaction rate slows as the methyl group becomes more chlorinated. Each successive chlorination step requires overcoming a slightly higher activation energy.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use in-process controls (e.g., Gas Chromatography, GC) to track the disappearance of benzyl and benzal chloride. Do not stop the reaction based on time alone.
-
Control Chlorine Feed: Ensure a continuous and sufficient feed of chlorine gas. The flow should be controlled to maintain a slight excess, often observed by a persistent light green color in the reaction vessel under illumination.[3]
-
Reaction Endpoint: A common method to determine completion is by monitoring the boiling point of the reaction mixture. The reaction can be stopped once the boiling point approaches that of pure benzotrichloride (approx. 220°C at atmospheric pressure).[4]
-
Question 2: My crude benzotrichloride is contaminated with various chlorotoluenes. What causes this and how can it be minimized?
Answer: This indicates that electrophilic aromatic substitution (ring chlorination) is competing with the desired free-radical side-chain chlorination.[3]
-
Causality: Ring chlorination is catalyzed by Lewis acids (like trace iron from a reactor) and occurs in the absence of a radical initiator (like UV light). The goal is to create conditions that overwhelmingly favor the radical pathway.
-
Troubleshooting Steps:
-
Use a Radical Initiator: The reaction should be conducted under strong UV light (e.g., a mercury-vapor or tungsten lamp) to promote the homolytic cleavage of Cl₂ into chlorine radicals.[1][3]
-
Exclude Lewis Acid Catalysts: Ensure your glassware is scrupulously clean. In industrial settings, glass-lined reactors are preferred. Avoid any contact with metals like iron, which are potent catalysts for ring chlorination.[3]
-
Maintain High Temperature: Higher temperatures (refluxing toluene, ~110-140°C) favor the higher activation energy radical pathway over the electrophilic pathway.[3]
-
Add Inhibitors: In some cases, adding an inhibitor for electrophilic chlorination, such as a fatty amine or triarylphosphine, can be beneficial to sequester trace metal impurities.[3]
-
Part 2: Troubleshooting the Halogen Exchange of Benzotrichloride
This step involves the substitution of chlorine atoms with fluorine. The key challenge is controlling the degree of fluorination to maximize the yield of the desired C₆H₅CF₂Cl while avoiding both under- and over-fluorination.
Frequently Asked Questions & Troubleshooting
Question 1: My primary product is Benzotrifluoride (C₆H₅CF₃), with very little of the desired this compound. How can I prevent this over-fluorination?
Answer: Over-fluorination is a common issue resulting from reaction conditions that are too harsh or prolonged.
-
Causality: The replacement of the third chlorine atom to form benzotrifluoride is a competing reaction. The selectivity for the difluoro-chloro intermediate depends heavily on precise control of the reaction parameters.
-
Troubleshooting Steps:
-
Stoichiometry of HF: Carefully control the stoichiometry of the fluorinating agent (e.g., anhydrous HF). Use a slight excess, but avoid a large excess which will drive the reaction towards the trifluorinated product.[5]
-
Temperature and Pressure Control: The reaction is typically run at elevated temperatures (80-100°C) and pressures in an autoclave.[5][6] Lowering the temperature or reaction time can improve selectivity for the desired product. Conduct small-scale experiments to optimize these parameters for your specific setup.
-
Catalyst Choice: While catalysts like antimony pentachloride (SbCl₅) are often used, their concentration can influence the reaction rate and selectivity.[7] Reducing catalyst loading may slow the reaction but can prevent over-fluorination.
-
Question 2: The reaction is sluggish and my product contains a high percentage of unreacted Benzotrichloride and the intermediate (Dichlorofluoromethyl)benzene (C₆H₅CCl₂F). What is the problem?
Answer: This points to an issue with reaction kinetics, likely due to insufficient activation or reagent quality.
-
Causality: The halogen exchange has a significant activation energy barrier that must be overcome. The purity of the reagents is paramount for catalyst activity.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will react with both the benzotrichloride (forming benzoyl chloride) and the fluorinating agent/catalyst, deactivating them.[1][8] All reagents and equipment must be rigorously dried.
-
Catalyst Activity: If using a catalyst like SbCl₅, ensure it is fresh and has not been deactivated by exposure to moisture.
-
Temperature and Agitation: Ensure the reaction temperature is within the optimal range (typically 80-100°C) and that agitation is sufficient to ensure good mixing of the reactants, especially in a pressurized system.[6]
-
Question 3: My final purified product is acidic and GC-MS analysis shows the presence of Benzoic Acid or Benzoyl Chloride. How did this form?
Answer: These are hydrolysis byproducts. Benzotrichloride and its intermediates are highly susceptible to hydrolysis.[1][8]
-
Causality: Trace amounts of water in the starting materials, reagents, or introduced during workup will hydrolyze the -CCl₃ group to a carboxylic acid (-COOH) or an acid chloride (-COCl).
-
Troubleshooting Steps:
-
Anhydrous Reagents: Use anhydrous grade solvents and reagents for both the reaction and the workup. Dry your starting benzotrichloride if it has been stored for a long time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Careful Workup: During the aqueous workup, keep the temperature low and process the material quickly to minimize contact time with water, which can hydrolyze any remaining starting material or intermediates. A final wash with a mild base (e.g., 10% sodium carbonate solution) followed by a water wash to neutrality is a standard procedure to remove acidic impurities.[3]
-
Summary of Byproducts and Preventative Measures
| Byproduct | Source (Stage) | Probable Cause | Key Preventative Measure |
| Benzyl/Benzal Chloride | 1. Chlorination | Incomplete reaction, insufficient chlorine | Monitor reaction by GC; ensure continuous chlorine feed until completion. |
| Chlorotoluenes | 1. Chlorination | Competing electrophilic ring chlorination | Use UV light initiator, exclude metal catalysts, maintain high temperature.[1][3] |
| (Dichlorofluoromethyl)benzene | 2. Fluorination | Incomplete fluorination | Ensure anhydrous conditions, check catalyst activity, optimize temperature/time. |
| Benzotrifluoride | 2. Fluorination | Over-fluorination | Control stoichiometry of fluorinating agent, reduce temperature or reaction time.[2][7] |
| Benzoyl Chloride / Benzoic Acid | 1 & 2 | Hydrolysis from trace moisture | Use rigorously dried reagents and solvents under an inert atmosphere.[1][8] |
Experimental Protocols: Best Practices
Protocol 1: Free-Radical Chlorination of Toluene
(This protocol is a representative guide and should be adapted and scaled appropriately with all necessary safety precautions.)
-
Setup: Assemble a three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the liquid surface, and a thermometer. The setup should be placed under a UV lamp. The outlet of the condenser should be connected to a scrubber to neutralize the HCl byproduct.
-
Charge Reactor: Charge the flask with toluene (1.0 eq).
-
Initiate Reaction: Heat the toluene to reflux (~111°C). Once refluxing, turn on the UV lamp and begin bubbling dry chlorine gas through the solution at a controlled rate.
-
Monitor: The reaction is highly exothermic. Maintain a steady reflux. Monitor the reaction progress periodically by taking small aliquots for GC analysis to track the conversion of toluene -> benzyl chloride -> benzal chloride -> benzotrichloride.
-
Endpoint: Continue the chlorine feed until GC analysis shows >99% conversion to benzotrichloride. The boiling point of the mixture will also rise to ~220°C.
-
Purification: Cool the reaction mixture. Sparge with nitrogen to remove dissolved HCl and excess chlorine. The crude benzotrichloride can be purified by vacuum distillation.[4]
Protocol 2: Halogen Exchange of Benzotrichloride
(Warning: This reaction involves anhydrous HF and is conducted under pressure. It must be performed in a specialized pressure reactor (autoclave) by trained personnel with appropriate safety equipment.)
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and leak-tested.
-
Charge Reactor: Charge the autoclave with purified, dry benzotrichloride (1.0 eq) and the catalyst (e.g., SbCl₅, ~0.01-0.05 eq).
-
Seal and Cool: Seal the reactor and cool it in a dry ice/acetone bath.
-
Add HF: Carefully transfer anhydrous hydrogen fluoride (HF) (~2.2-2.5 eq) into the cooled reactor.
-
Reaction: Seal the reactor completely. Place it in a protected heating mantle behind a blast shield. Begin stirring and slowly heat to the target temperature (e.g., 80-100°C). The pressure will rise significantly.
-
Monitor: Hold at the target temperature and pressure for the optimized reaction time (e.g., 2-4 hours).
-
Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess HF and HCl gas through a caustic scrubber. Open the reactor and pour the organic phase over ice. Separate the organic layer, wash with dilute Na₂CO₃ solution, then with water until neutral. Dry over an anhydrous salt (e.g., MgSO₄), filter, and purify by fractional distillation.
Visual Workflow and Troubleshooting Diagrams
Caption: Main synthesis pathway and common side reactions.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 6. Process for the production of aromatic trifluoromethyl compounds of the benzene series (1975) | Ryf K | 5 Citations [scispace.com]
- 7. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 8. chemcess.com [chemcess.com]
Technical Support Center: Purification of (Chlorodifluoromethyl)benzene
Welcome to the technical support center for the purification of (Chlorodifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity this compound for your research and development endeavors.
Introduction: The Importance of Purity
This compound (α-Chloro-α,α-difluorotoluene) is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The purity of this reagent is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This guide provides practical, field-tested advice on the most effective purification techniques for this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 349-50-8 | |
| Molecular Formula | C₇H₅ClF₂ | |
| Molecular Weight | 162.56 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 142.6 °C | [1] |
| Density | 1.233 g/mL at 25 °C | |
| Refractive Index | 1.4648 (20 °C) | [1] |
| Flash Point | 47.3 °C | [1] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as benzotrichloride if the synthesis involves fluorination.
-
Intermediates and Over-fluorinated/Chlorinated Species: Compounds like (difluoromethyl)benzene or (dichlorofluoromethyl)benzene can be present due to incomplete or excessive halogen exchange.
-
Side-Chain Halogenated Byproducts: Other isomers or compounds with halogenation on the benzene ring may form, though typically in smaller amounts.
-
Solvents and Reagents: Residual solvents from the reaction or workup, and any catalysts used.
-
Decomposition Products: Thermal decomposition can lead to the formation of various chlorinated and fluorinated hydrocarbons.[2][3]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and boiling points of the impurities, as well as the desired final purity and scale of your operation.
-
Fractional Distillation: This is the most common and effective method for purifying this compound, especially on a larger scale. It is particularly useful for separating compounds with close boiling points.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity on a smaller scale, or for removing impurities with very similar boiling points, preparative HPLC is an excellent choice. Fluorinated stationary phases can offer enhanced selectivity for halogenated aromatic compounds.[6][7]
-
Aqueous Wash/Extraction: A preliminary wash of the crude product with water, and potentially a mild base (like sodium bicarbonate solution) can help remove acidic impurities and water-soluble byproducts.
Q3: My purified this compound is turning yellow over time. What is causing this and how can I prevent it?
A3: Discoloration upon storage can be indicative of slow decomposition or the presence of trace impurities that are unstable. To mitigate this:
-
Ensure High Purity: The initial purity is critical. Trace acidic or reactive impurities can catalyze decomposition.
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Store in an amber-colored bottle or in the dark to prevent photochemical reactions.
-
Low Temperature: Storing at a reduced temperature (e.g., in a refrigerator) can slow down decomposition rates.
Q4: What are the key safety precautions I should take when handling and purifying this compound?
A4: this compound is a hazardous chemical and should be handled with appropriate safety measures.
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: It is a flammable liquid, so keep it away from ignition sources.
-
Inhalation Hazard: Avoid inhaling vapors. It is classified as acutely toxic upon inhalation.
-
Skin and Eye Irritant: It can cause skin and eye irritation.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation during fractional distillation (broad boiling point range). | 1. Inefficient distillation column (insufficient theoretical plates).2. Distillation rate is too fast.3. Fluctuation in heat input.4. Presence of an azeotrope. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).2. Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.3. Ensure a steady and consistent heat source. Use a heating mantle with a controller.4. Check the literature for known azeotropes with potential impurities. Consider a different purification technique if an azeotrope is suspected. |
| Low recovery of purified product after distillation. | 1. Hold-up in the distillation column and apparatus.2. Thermal decomposition of the product at its boiling point.3. Leaks in the distillation setup. | 1. For small-scale distillations, use a microscale distillation apparatus to minimize hold-up.2. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.3. Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary. |
| Persistent impurity peak in GC/MS analysis after distillation. | 1. The impurity has a very similar boiling point to this compound.2. The impurity forms an azeotrope with the product. | 1. If the impurity is present in a small amount, a second, more careful fractional distillation may improve purity.2. For high-purity requirements, consider using preparative HPLC as an alternative or final purification step. |
| Product decomposes in the injection port of the GC. | 1. The injection port temperature is too high. | 1. Lower the injection port temperature. This compound is thermally labile to some extent.[2][3] |
| Poor peak shape and resolution in preparative HPLC. | 1. Inappropriate column chemistry or mobile phase.2. Column overloading.3. Sample solvent is too strong. | 1. Screen different stationary phases. A column with a fluorinated stationary phase may provide better selectivity. Optimize the mobile phase composition.2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in a solvent that is weaker than the initial mobile phase. |
Detailed Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is designed for the purification of this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer and temperature controller
-
Boiling chips or a magnetic stir bar
-
Clamps and stands
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. If using a stirrer, ensure it is rotating smoothly.
-
Equilibration: As the liquid begins to boil, you will see a ring of condensate slowly rise up the fractionating column. It is crucial to heat slowly to allow for proper separation. If the ring of condensate stops rising, slightly increase the heat.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate (the "fore-run") in a separate receiving flask. This fraction will contain lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (142.6 °C at atmospheric pressure), switch to a clean receiving flask to collect the main product fraction.
-
End-run: As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of the product, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this "end-run" in a separate flask.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool down before disassembling.
Caption: A systematic workflow for preparative HPLC purification.
References
- 1. This compound CAS#: 349-50-8 [m.chemicalbook.com]
- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. labcompare.com [labcompare.com]
- 7. jordilabs.com [jordilabs.com]
Technical Support Center: Optimizing Reactions with (Chlorodifluoromethyl)benzene
Welcome to the technical support center for (Chlorodifluoromethyl)benzene (PhCF₂Cl). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for improving yield and selectivity in reactions involving this versatile reagent. As a key precursor for generating difluorocarbene, PhCF₂Cl is instrumental in synthesizing molecules with the valuable difluoromethyl (CF₂H) group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive compounds.[1][2]
This center is structured to address your needs, from quick answers to common questions to in-depth solutions for complex experimental challenges.
A Critical Note on Safety
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a flammable liquid and is associated with acute toxicity upon inhalation, skin irritation, and serious eye irritation.[3] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic utility of this compound?
A1: this compound is most commonly used as a precursor to generate difluorocarbene (:CF₂), a highly reactive intermediate.[4] This carbene is then used to install a gem-difluoromethylene group in various molecules, which, after quenching, provides the difluoromethyl (CF₂H) moiety. This is a key strategy for the synthesis of aryl difluoromethyl ethers, difluoromethylated nitrogen and sulfur compounds, and gem-difluorocyclopropanes.[5]
Q2: How is difluorocarbene generated from this compound?
A2: Difluorocarbene is typically generated via an α-elimination mechanism. A base abstracts the benzylic proton to form a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to yield the difluorocarbene intermediate. The choice of base and reaction conditions is critical for controlling the rate of carbene generation.
Q3: What are the most common side reactions that lower my yield?
A3: The high reactivity of difluorocarbene can lead to several undesired side reactions. The most common issues are:
-
Dimerization: Difluorocarbene can react with itself to form tetrafluoroethylene (F₂C=CF₂). This is often problematic when the carbene concentration is too high.[6][7]
-
Unwanted Cyclopropanation: If your substrate contains other alkene moieties, the carbene may react with them, leading to a mixture of products.[5]
-
Reaction with Solvent or Base: The electrophilic carbene can react with nucleophilic solvents or the base itself, consuming the intermediate non-productively.
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion is often traced back to a few key factors:
-
Insufficient Base: The base may be too weak to efficiently deprotonate the PhCF₂Cl, or an insufficient stoichiometric amount was used.
-
Low Temperature: While lower temperatures can improve selectivity, they can also slow the reaction rate to an impractical level. A careful balance must be found.
-
Base Deactivation: The base can be consumed by acidic impurities (like water) in the solvent or reagents. Ensure all materials are anhydrous.
-
Poor Reagent Quality: Verify the purity of your this compound, as impurities can inhibit the reaction.
Q5: What solvents are recommended for reactions involving this compound?
A5: The choice of solvent is critical. Aprotic, non-nucleophilic solvents are generally preferred to avoid reaction with the difluorocarbene intermediate. Common choices include tetrahydrofuran (THF), dioxane, acetonitrile (MeCN), and dimethylformamide (DMF). However, be aware that DMF can sometimes compete as an electrophile in certain reactions.[8] Always ensure the solvent is thoroughly dried before use.
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific experimental challenges, explaining the underlying chemistry and offering detailed, actionable solutions.
Problem 1: Low Yield due to Inefficient Difluorocarbene Generation
A low yield often indicates that the crucial first step—the generation of difluorocarbene—is not optimized. The efficiency of this step is highly dependent on the interplay between the base, solvent, and temperature.
Causality Explained: The formation of the chlorodifluoromethyl anion is a reversible equilibrium. A stronger base will shift this equilibrium to the right, favoring the anion and subsequent α-elimination. However, a base that is too strong or too concentrated can accelerate side reactions. The goal is a controlled, steady generation of the carbene that is immediately trapped by the substrate.
Troubleshooting Steps:
-
Evaluate Your Base: If using a weak base like potassium carbonate (K₂CO₃) with an unreactive substrate, consider switching to a stronger base like potassium hydroxide (KOH) or potassium tert-butoxide (tBuOK).[8]
-
Optimize Temperature: Gently warming the reaction (e.g., from 0 °C to room temperature or slightly higher) can increase the rate of both deprotonation and elimination. Monitor carefully, as higher temperatures can also reduce selectivity.
-
Ensure Anhydrous Conditions: Water will protonate the intermediate anion, shutting down the carbene generation pathway. Dry all solvents and reagents rigorously.
-
Consider Phase-Transfer Catalysis: For reactions in biphasic systems or with solid bases, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the interaction between the base and the organic-soluble PhCF₂Cl.
Core Protocol: O-Difluoromethylation of 4-Methoxyphenol
This protocol details a standard procedure where careful control over carbene generation is key to achieving a high yield.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq) and anhydrous acetonitrile (MeCN, ~0.2 M).
-
Add finely ground potassium hydroxide (KOH, 3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.5 eq) dropwise via syringe over 30 minutes. Causality: Slow addition maintains a low, steady-state concentration of difluorocarbene, minimizing dimerization.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹⁹F NMR analysis to observe the formation of the Ar-OCF₂H signal.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Data Presentation: Effect of Base on Yield
| Entry | Substrate | Base (eq) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxyphenol | K₂CO₃ (3.0) | DMF | 80 | Moderate |
| 2 | 4-Methoxyphenol | KOH (3.0) | MeCN | 0 to RT | High |
| 3 | 4-Nitrophenol | tBuOK (2.0) | THF | 0 to RT | High |
Note: Yields are illustrative and depend on specific reaction scale and conditions.
Visualization: Difluorocarbene Generation Pathway
Caption: Mechanism of base-induced difluorocarbene generation.
Problem 2: Poor Selectivity and Competing Side Reactions
Even with efficient carbene generation, poor selectivity can ruin a synthesis. This occurs when the highly reactive difluorocarbene reacts with something other than your intended substrate.
Causality Explained: Difluorocarbene is a moderately electrophilic species. It will react rapidly with the most nucleophilic site available. If the desired nucleophile is not reactive enough, or if the concentration of the carbene becomes too high, it will find alternative reaction partners, such as itself (dimerization) or other susceptible functional groups.
Troubleshooting Steps:
-
Control Carbene Concentration: The single most important factor for improving selectivity is to generate the carbene slowly in the presence of the nucleophilic substrate. This can be achieved by the slow addition of either the base or the PhCF₂Cl precursor, as described in the protocol above.
-
Increase Nucleophile Reactivity: If possible, convert the nucleophile to its more reactive conjugate base form before carbene generation begins. For example, pre-treating a phenol with a base to form the phenoxide ensures the phenoxide is the most potent nucleophile present when the carbene is formed.[5]
-
Re-evaluate Temperature: While higher temperatures increase the rate of carbene formation, they can disproportionately accelerate side reactions. Running the reaction at the lowest practical temperature (e.g., 0 °C or even -78 °C for very reactive systems) often yields the cleanest results.
-
Choose the Right Precursor: For particularly sensitive substrates, PhCF₂Cl might not be the ideal choice. Other difluorocarbene precursors that operate under milder, non-basic conditions, such as Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), may offer better selectivity.[5][6]
Visualization: Competing Reaction Pathways
Caption: Competition between desired trapping and carbene dimerization.
Problem 3: Difficulty in Product Purification
Challenges in purification often arise from unreacted starting materials or the formation of stable byproducts that have similar physical properties to the desired product.
Causality Explained: Unreacted PhCF₂Cl can co-elute with less polar products during chromatography. Byproducts from carbene dimerization or reaction with the solvent can also be difficult to separate. A well-planned workup procedure is essential to remove these impurities before chromatography.
Troubleshooting Steps:
-
Effective Quenching: Ensure the reaction is fully quenched. A mild acidic quench (e.g., saturated NH₄Cl) will neutralize the basic catalyst and protonate any remaining anionic species.
-
Aqueous Workup: Perform a thorough aqueous workup. Washing the organic layer with water or brine can help remove residual salts and highly polar impurities (like DMF).
-
Solvent Removal: Be cautious when removing the solvent under reduced pressure, as both PhCF₂Cl and some products can be volatile.
-
Chromatography Optimization:
-
Use a longer column for better separation.
-
Employ a shallow gradient of eluents, starting with a very non-polar solvent system (e.g., pure hexanes) to first elute any unreacted PhCF₂Cl before increasing polarity to elute the product.
-
If silica gel causes product decomposition, consider using deactivated silica (treated with triethylamine) or an alternative stationary phase like alumina.
-
Core Protocol: Post-Reaction Workup and Purification
-
Cool the reaction mixture to 0 °C.
-
Slowly add saturated aqueous NH₄Cl solution until the evolution of gas ceases and the mixture is neutralized.
-
Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether or ethyl acetate.
-
Shake vigorously and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with water (2x) and then with saturated brine (1x). Causality: This removes inorganic salts and water-soluble organic impurities, simplifying the subsequent purification.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator with a cooled trap.
-
Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed chromatography column and elute with a hexanes/ethyl acetate gradient to isolate the pure product.
By systematically addressing these common issues, researchers can significantly improve the outcomes of their reactions with this compound, leading to higher yields, better selectivity, and more efficient discovery processes.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 6. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. | Semantic Scholar [semanticscholar.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Stability issues of (Chlorodifluoromethyl)benzene under reaction conditions
Welcome to the technical support center for (Chlorodifluoromethyl)benzene (PhCF₂Cl). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common stability issues and provide troubleshooting advice in a practical question-and-answer format to ensure the success and integrity of your experiments. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the nuances of working with this compound.
Frequently Asked Questions (FAQs)
What are the primary stability concerns with this compound?
This compound is a relatively stable compound under standard storage conditions. However, its reactivity, which is also its primary utility in synthesis, can lead to stability issues under specific experimental conditions. The main concerns are:
-
Generation of Difluorocarbene: The most common "instability" is the deliberate, base-induced α-elimination of HCl to form the highly reactive intermediate, difluorocarbene (:CF₂). This is often the desired reaction pathway for difluoromethylation and cyclopropanation reactions. However, uncontrolled generation can lead to side reactions and reduced yields.
-
Hydrolysis: Like many halogenated compounds, this compound can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, or at elevated temperatures in the presence of water. This can lead to the formation of benzaldehyde and fluoride/chloride ions.
-
Nucleophilic Attack: The benzylic carbon is electrophilic and can be subject to nucleophilic attack, leading to the displacement of the chloride or, less commonly, a fluoride ion. The reactivity is enhanced by the electron-withdrawing nature of the fluorine atoms.
-
Radical Reactions: The C-Cl bond can be cleaved under photochemical or radical-initiating conditions to form a chlorodifluoromethyl radical, which can then participate in various radical reactions.[1]
How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Protect from moisture to prevent hydrolysis.
-
Store separately from strong bases, oxidizing agents, and reactive metals.
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ground all equipment when transferring large quantities to prevent static discharge.
| Parameter | Recommendation |
| Storage Temperature | Room Temperature (in a dry location) |
| Incompatible Materials | Strong bases, strong oxidizing agents, reactive metals |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture ingress. |
My difluorocarbene generation is sluggish. What are the possible causes and solutions?
When using this compound as a difluorocarbene precursor, sluggish reactions are a common issue. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Strong Base | The α-elimination to form difluorocarbene is base-mediated. The choice and stoichiometry of the base are critical. | * Consider using a stronger base (e.g., potassium tert-butoxide instead of potassium carbonate). * Increase the equivalents of the base. * Ensure the base is fresh and anhydrous. |
| Low Reaction Temperature | The rate of difluorocarbene formation is temperature-dependent. | * Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Solvent Choice | The solvent can influence the solubility of the base and the stability of the intermediates. | * Aprotic polar solvents like DMF, NMP, or acetonitrile are often effective. * Ensure the solvent is anhydrous. |
| Presence of Protic Impurities | Water or other protic impurities can quench the base and react with the difluorocarbene. | * Use anhydrous solvents and reagents. * Perform the reaction under an inert atmosphere. |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in Difluoromethylation of Phenols
Question: I am trying to difluoromethylate a phenol using this compound and potassium carbonate, but my yields are consistently low. What could be the problem?
Answer: Low yields in O-difluoromethylation of phenols are often traced back to a few key factors. The reaction proceeds via the formation of a phenoxide, which then traps the in-situ generated difluorocarbene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in phenol difluoromethylation.
Experimental Protocol: Monitoring the Reaction by ¹⁹F NMR
A powerful technique to diagnose issues is to monitor the reaction by ¹⁹F NMR spectroscopy.
-
Prepare a reaction mixture in an NMR tube using a deuterated solvent.
-
Add an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene).
-
Acquire a ¹⁹F NMR spectrum before initiating the reaction to identify the peak for this compound.
-
Initiate the reaction (e.g., by adding the base).
-
Acquire spectra at regular intervals to monitor the consumption of the starting material and the formation of the difluoromethylated product. The appearance of new signals can indicate side product formation.
Issue 2: Unidentified Side Products in a Reaction
Question: I am using this compound in a reaction and observe several unexpected side products in my GC-MS analysis. What are the likely culprits?
Answer: The formation of side products often points to undesired reactivity of this compound or the difluorocarbene intermediate.
Plausible Decomposition Pathways and Side Reactions:
-
Dimerization of Difluorocarbene: Under conditions of high concentration, difluorocarbene can dimerize to form tetrafluoroethylene.
-
Reaction with Solvent: In nucleophilic solvents like DMF, difluorocarbene can react with the solvent.
-
Hydrolysis: If water is present, this compound can hydrolyze to benzaldehyde. The difluorocarbene can also react with water.
-
Over-reaction: In some cases, the desired product may be susceptible to further reaction with difluorocarbene.
Logical Relationship of Side Product Formation:
Caption: Potential reaction pathways leading to side products.
Protocol for a Stability Test with a Suspected Nucleophile
To determine if a nucleophile in your reaction mixture is degrading this compound, you can perform a simple stability test:
-
Dissolve this compound and your nucleophile in the reaction solvent in a sealed vial.
-
Prepare a control sample with only this compound in the same solvent.
-
Add an internal standard (e.g., a stable aromatic compound like biphenyl) to both vials for quantitative analysis.
-
Heat both vials at the intended reaction temperature.
-
Take aliquots from each vial at regular time intervals (e.g., 0, 1, 4, and 24 hours).
-
Analyze the aliquots by GC-MS to quantify the concentration of this compound relative to the internal standard. A faster decrease in concentration in the sample with the nucleophile indicates a direct reaction.
References
Technical Support Center: Overcoming Challenges with (Chlorodifluoromethyl)benzene in Synthetic Chemistry
Welcome to the technical support center for (chlorodifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. This compound presents a unique set of challenges due to the inherent stability of its carbon-chlorine bond. However, its potential as a building block for introducing the valuable difluoromethyl (-CF2H) moiety makes it an important substrate in medicinal and materials chemistry.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common reactivity issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the carbon-chlorine bond in this compound so difficult to activate compared to its bromo or iodo analogs?
A1: The low reactivity of aryl chlorides, including this compound, is primarily due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds. This makes the initial and often rate-limiting step in many cross-coupling reactions—oxidative addition of the palladium catalyst to the C-Cl bond—energetically demanding and significantly slower.[4] Traditional palladium catalysts that work efficiently for aryl bromides and iodides often fail or provide poor yields with aryl chlorides.[4]
Q2: What are the primary synthetic applications of this compound?
A2: this compound serves two main purposes in synthesis:
-
Cross-Coupling Partner: It is used as an aryl chloride substrate in various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to construct more complex molecules where the benzene ring is part of the final scaffold. The challenge lies in activating the C-Cl bond.
-
Difluoromethylation Precursor: While not a direct difluoromethylating agent itself, it can be a precursor to nucleophilic difluoromethyl species.[5] This involves advanced strategies to effectively "unmask" the reactive ArCF2⁻ anion, which is otherwise unstable.
Q3: Can this compound be used as a source of difluorocarbene (:CF2)?
A3: While plausible under certain high-energy conditions, this compound is not a standard or efficient precursor for generating difluorocarbene in synthetic applications. Reagents such as sodium chlorodifluoroacetate or difluoromethyltriflate are more commonly and reliably used for the in situ generation of difluorocarbene under milder thermal or basic conditions.[6][7]
Q4: What are the most critical safety precautions when handling this compound?
A4: this compound should be handled with standard laboratory safety precautions for halogenated aromatic compounds. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guide: this compound as a Cross-Coupling Partner
The most common application where low reactivity is encountered is in palladium-catalyzed cross-coupling reactions. The following guide addresses the most frequent issue of low or no product yield.
Issue: Low to No Yield in Suzuki-Miyaura Coupling Reactions
You have attempted to couple this compound with a boronic acid partner and observe minimal or no formation of the desired biaryl product.
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Possible Cause 1: Ineffective Catalyst System.
-
Explanation: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond. The key is to facilitate the oxidative addition step.
-
Recommended Solution: Employ modern catalyst systems known for activating aryl chlorides. This involves using palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands stabilize the palladium center and promote the cleavage of the C-Cl bond. Nickel-based catalyst systems can also be highly effective and are a valuable alternative.[10]
-
| Parameter | Recommended Options | Rationale & Comments |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pre-formed precatalysts offer better stability and reproducibility. |
| Ligand | Buchwald type: XPhos, SPhos, RuPhosNHC type: IPr, SImes | Bulky, electron-rich ligands are essential for promoting oxidative addition of the C-Cl bond.[8][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu | A strong, non-nucleophilic base is required. Cs₂CO₃ and K₃PO₄ are often superior due to solubility and reactivity. |
| Solvent | 1,4-Dioxane, Toluene, THF, CPME | Anhydrous, degassed polar aprotic solvents are standard. A small amount of water can sometimes be beneficial with phosphate bases. |
| Temperature | 80 - 120 °C | Higher temperatures are necessary to overcome the activation energy for C-Cl bond cleavage. Microwave heating can significantly reduce reaction times. |
-
Possible Cause 2: Insufficiently Strong or Soluble Base.
-
Explanation: The base plays a crucial role in the transmetalation step of the catalytic cycle. A weak or poorly soluble base can stall the reaction.
-
Recommended Solution: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.
-
-
Possible Cause 3: Side Reactions - Hydrodechlorination.
-
Explanation: Under certain conditions, particularly with highly active catalysts, a competing side reaction where the chlorine atom is replaced by a hydrogen atom (hydrodechlorination) can occur, consuming the starting material.
-
Recommended Solution: This side reaction can be sensitive to the choice of ligand, solvent, and base. If significant hydrodechlorination is observed, screen different ligands or consider a less polar solvent. In some cases, slightly lowering the reaction temperature can improve selectivity.[8]
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. 1.6 Synthesis of Difluoromethylated Compounds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring (Chlorodifluoromethyl)benzene Reactions
Welcome to the technical support center for the analysis of (Chlorodifluoromethyl)benzene and its associated chemical reactions. As a compound of significant interest in pharmaceutical and agrochemical development, robust and reliable analytical monitoring is paramount for optimizing reaction conditions, ensuring product quality, and elucidating mechanistic pathways.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. It moves from high-level method selection to technique-specific troubleshooting and detailed protocols, grounded in established scientific principles.
Section 1: Method Selection - Frequently Asked Questions
Choosing the appropriate analytical technique is the first critical step toward successful reaction monitoring. This section addresses the most common initial questions.
Q1: I need to monitor a reaction involving this compound. Which analytical technique should I start with?
A1: The choice depends on your primary goal. Use this decision guide:
-
For rapid assessment of reaction completion and purity (volatiles): Gas Chromatography (GC) is often the best starting point due to its speed and high resolution for volatile and semi-volatile compounds.[1][2]
-
For non-volatile products or thermally sensitive compounds: High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4][5]
-
For unambiguous structure confirmation and quantitation without an authentic standard: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is exceptionally powerful.[6][7][8] It provides direct molar quantification and rich structural information.
-
For identifying unknown byproducts or confirming molecular weight: Mass Spectrometry (MS), typically coupled with GC or HPLC, is essential for determining the mass of reactants, products, and impurities.[9][10]
Below is a workflow to help guide your selection process.
Section 2: Gas Chromatography (GC) Troubleshooting & Protocols
GC is a cornerstone technique for analyzing reactions of this compound, which is amenable to volatilization.
GC Troubleshooting Guide
Q2.1: My peaks for this compound are tailing. What is the cause and how do I fix it?
A2.1: Peak tailing is typically caused by "active sites" within the GC system that interact undesirably with your analyte, or by a mismatch in polarity.
-
Causality: Active sites are often exposed silanol groups (-Si-OH) in the injector liner or on the column itself. These can form hydrogen bonds with the fluorine or chlorine atoms in your molecule, slowing its transit and causing the peak to tail. Column contamination from previous injections can also create active sites.[11][12]
-
Solution Steps:
-
Check the Inlet Liner: The liner is the most common source of activity. Replace it with a new, deactivated liner. For analytes like this, liners with glass wool can sometimes be problematic; consider a liner without wool or one with deactivated wool.
-
Perform Inlet Maintenance: While the inlet is open, replace the septum and gold seal. Old septum fragments are a major source of contamination.[12]
-
Trim the Column: Cut 10-15 cm from the front of the column. This removes non-volatile residues that accumulate at the column head.
-
Condition the Column: After reinstalling, bake out the column according to the manufacturer's instructions to remove any contaminants.[13]
-
Q2.2: My retention times are shifting between injections. Why?
A2.2: Retention time instability points to a lack of consistency in the system's pneumatic or thermal controls.
-
Causality: The most frequent cause is a leak in the carrier gas flow path. Even a small leak at the septum, column fittings, or gas lines will cause the column head pressure to fluctuate, directly impacting retention times.[13][14] Inconsistent oven temperature profiles can also be a cause.
-
Solution Steps:
-
Leak Check Systematically: Use an electronic leak detector. Start at the injector septum nut, then check the column fittings at both the inlet and the detector.
-
Verify Gas Flows: Use a digital flow meter to confirm that your carrier gas flow rate at the detector outlet matches the method setpoint.
-
Ensure Column Equilibration: Make sure the oven has fully returned to the initial temperature and stabilized before each injection. A longer equilibration time in your method may be necessary.[15]
-
Standard GC Protocol for Reaction Monitoring
This protocol provides a starting point for monitoring a typical reaction involving this compound.
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 1.0 mL of a suitable solvent (e.g., ethyl acetate) that contains a known concentration of an internal standard (e.g., dodecane, ~1 mg/mL).
-
Vortex the sample thoroughly. If necessary, filter through a 0.45 µm syringe filter to remove particulates.
-
-
Instrument Parameters:
-
The following table provides typical starting parameters for a standard GC-FID system.
-
| Parameter | Setting | Rationale |
| Injector | Split (e.g., 50:1 ratio), 250 °C | Prevents column overload and ensures rapid volatilization. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension for good resolution. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, ZB-5) | A versatile, non-polar phase suitable for aromatic compounds.[16] |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal efficiency for this column dimension. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min | Separates volatile starting materials from higher-boiling products. |
| Detector (FID) | 300 °C | Ensures all compounds remain in the gas phase for detection. |
-
Data Analysis:
-
Calculate the Response Factor (RF) of your analyte relative to the internal standard using a calibration curve.
-
Use the formula: Concentration_Analyte = (Area_Analyte / Area_IS) * (1 / RF) * Concentration_IS to determine the concentration in your quenched sample.
-
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting & Protocols
HPLC is essential when dealing with products that are non-volatile, thermally labile, or require separation from polar impurities.
HPLC Troubleshooting Guide
Q3.1: I am seeing high backpressure in my system. What should I do?
A3.1: High backpressure is a sign of a blockage in the flow path. It's critical to address this systematically to avoid damaging the pump or column.[4][17]
-
Causality: The most common blockages occur at the column inlet frit due to precipitated sample or buffer components, or from particulates shed by worn pump seals or injector rotors.[4][18]
-
Solution Steps: Follow the workflow above. Always start by removing the column to determine if the blockage is in the column or the instrument. If the column is the issue, a gentle reverse-flush (disconnect from the detector and flush backwards to waste) may dislodge particulates from the inlet frit.
Q3.2: My baseline is noisy or drifting. How can I improve it?
A3.2: An unstable baseline compromises sensitivity and makes integration difficult. The cause is often related to the mobile phase or the detector.[5][15]
-
Causality:
-
Solution Steps:
-
Degas Mobile Phase: Ensure your solvent reservoirs are being actively degassed by the system's degasser. If the problem persists, sonicate the mobile phase for 10-15 minutes before use.
-
Flush the System: Flush the system with a strong solvent like isopropanol to remove contaminants.
-
Check Detector Lamp: Check the lamp energy or intensity reading in your software. A low or fluctuating energy level indicates an aging lamp that needs replacement.
-
Ensure Equilibration: For gradient methods, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before injection.
-
Standard HPLC Protocol for Reaction Monitoring
This protocol provides a general-purpose reversed-phase method.
-
Sample Preparation:
-
Quench a 20 µL aliquot of the reaction mixture in 1.0 mL of acetonitrile or methanol.
-
Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial. This filtration step is critical to prevent column blockage.[18]
-
-
Instrument Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A robust, industry-standard column for reversed-phase separations. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent that improves peak shape for many compounds.[19] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | A common organic solvent with good UV transparency. |
| Gradient | 50% B to 95% B over 15 minutes | A general gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Detector (DAD/UV) | 254 nm | Benzene derivatives typically have strong absorbance at this wavelength.[19] |
-
Data Analysis:
-
Use an external standard calibration curve to quantify the concentration of reactants and products.
-
Monitor the area percent of all peaks to assess the overall purity and identify the formation of byproducts.
-
Section 4: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of the -CF₂Cl group, ¹⁹F NMR is an exceptionally specific and quantitative tool for monitoring these reactions.
¹⁹F NMR Troubleshooting & FAQs
Q4.1: Why should I use ¹⁹F NMR over the more common ¹H NMR for reaction monitoring?
A4.1: ¹⁹F NMR offers several distinct advantages for this specific application:
-
Simplicity & Specificity: The ¹⁹F spectrum is often much simpler than the ¹H spectrum, with signals only from your fluorine-containing molecules. This "background-free" nature makes it easy to track the disappearance of starting material and the appearance of products.[20]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (close to ¹H) and 100% natural abundance, making it a sensitive nucleus to detect.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which dramatically reduces the chance of signal overlap.[20]
-
Inherent Quantitation: NMR is an inherently quantitative technique. The area of a peak is directly proportional to the number of nuclei it represents, allowing for accurate molar ratio determination without the need for response factors, provided proper experimental parameters are used.[6][21]
Q4.2: How do I perform accurate quantitative NMR (qNMR)? My results are inconsistent.
A4.2: Inconsistent qNMR results are almost always due to incomplete spin relaxation.
-
Causality: For quantitation to be accurate, the magnetization of all nuclei must fully return to equilibrium before the next scan. Fluorine nuclei, especially those without attached protons, can have very long relaxation times (T₁). If the delay between scans is too short, signals with long T₁ values will be partially saturated, leading to underestimated integrals.
-
Solution:
-
Use a Long Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T₁ value of any signal you wish to quantify. A value of 30-60 seconds is often a safe starting point for ¹⁹F qNMR.
-
Use an Internal Standard: Add a known amount of a stable, fluorinated compound that does not react with your mixture and has a signal in a clear region of the spectrum (e.g., trifluorotoluene). This allows you to calculate absolute concentrations.[21]
-
Ensure Sufficient Signal-to-Noise: Acquire enough scans to get a good signal-to-noise ratio (>100:1) for the smallest peak you need to integrate.
-
¹⁹F qNMR Protocol for Reaction Monitoring
-
Prepare Internal Standard Stock: Accurately prepare a stock solution of a fluorinated internal standard (IS) in a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation:
-
To a clean NMR tube, add a precise volume (e.g., 100 µL) of the internal standard stock solution.
-
Withdraw a precise aliquot (e.g., 50 µL) from the reaction vessel and add it to the NMR tube.
-
Add deuterated solvent to bring the total volume to ~600-700 µL.
-
Cap and invert several times to mix thoroughly.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum.
-
Crucial Parameters: Set the relaxation delay (d1) to at least 30 seconds. Ensure the spectral width is large enough to encompass all expected signals.
-
-
Data Processing & Calculation:
-
Process the spectrum with a zero-filling and a gentle line-broadening function if needed.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal for the internal standard (Integral_IS) and your analyte (Integral_Analyte).
-
Calculate the moles of your analyte using the formula: Moles_Analyte = (Integral_Analyte / N_F_Analyte) * (N_F_IS / Integral_IS) * Moles_IS (Where N_F is the number of fluorine atoms for that signal, e.g., 2 for a -CF₂Cl group).
-
Section 5: Mass Spectrometry (MS)
MS is the ultimate tool for confirming the identity of reaction products and tracking down unknown impurities.
MS Troubleshooting & FAQs
Q5.1: I am analyzing my product by GC-MS but I don't see the molecular ion peak (M⁺•). Why?
A5.1: The absence of a molecular ion is common for certain classes of compounds under standard Electron Ionization (EI) conditions.
-
Causality: EI is a "hard" ionization technique that imparts a large amount of energy into the molecule. For some structures, this energy is enough to cause immediate fragmentation, meaning the molecular ion is too unstable to reach the detector. Aromatic halides can be susceptible to this.[22][23]
-
Solution:
-
Look for Characteristic Fragments: Instead of the M⁺•, look for logical losses. For this compound, a common fragmentation is the loss of a chlorine atom ([M-Cl]⁺) or the entire -CF₂Cl group.[23]
-
Use a "Softer" Ionization Technique: If available, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are much gentler and are more likely to produce a strong signal for the molecular ion (or a protonated/adducted version like [M+H]⁺).[9]
-
Q5.2: How do I interpret the mass spectrum for a compound containing chlorine?
A5.2: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This creates a highly characteristic isotopic pattern.
-
Interpretation:
-
One Chlorine Atom: Any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity of roughly 3:1 (the M peak and the M+2 peak).
-
Two Chlorine Atoms: A fragment with two chlorines will show a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[23][24]
-
The molecular ion of this compound contains one chlorine, so you should look for this 3:1 pattern at the expected molecular weight to help confirm its identity.
-
References
- 1. agilent.com [agilent.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mastelf.com [mastelf.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. benchchem.com [benchchem.com]
- 24. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Validation & Comparative
A Senior Application Scientist’s Guide to Validating the Purity of Synthesized (Chlorodifluoromethyl)benzene
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
(Chlorodifluoromethyl)benzene is a key building block in the synthesis of pharmaceuticals and agrochemicals, where the precise incorporation of a chlorodifluoromethyl (CF2Cl) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Given its role as a precursor, the purity of this reagent is not merely a quality metric but a foundational pillar for the success of subsequent synthetic steps and the safety and efficacy of the final product. Undetected impurities, such as isomers, starting materials, or by-products, can lead to difficult-to-separate side products, reduced yields, and potentially toxicological concerns in drug development.[1]
This guide provides a comprehensive framework for researchers, analytical chemists, and process development scientists to establish a robust, multi-technique approach for validating the purity of synthesized this compound. We will move beyond simple procedural descriptions to explain the scientific rationale behind method selection, experimental design, and data interpretation, ensuring a self-validating and trustworthy analytical workflow.
The Synthetic Landscape: Anticipating Potential Impurities
Effective purity validation begins with an understanding of the synthetic route. A common pathway to this compound involves the fluorination of a precursor like benzotrichloride. This process can inadvertently generate a spectrum of related impurities.
Table 1: Common Process-Related Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Rationale for Presence |
| Starting Materials | Benzotrichloride (C6H5CCl3) | Incomplete reaction. |
| Intermediates | (Dichlorofluoromethyl)benzene (C6H5CFCl2) | Incomplete fluorination. |
| Over-reaction Products | (Trifluoromethyl)benzene (C6H5CF3) | Excessive fluorination. |
| Isomeric Impurities | Isomers of this compound | Arise if substituted starting materials are used.[1] |
| By-products | (Difluoromethyl)benzene (C6H5CHF2) | Side reactions or impurities in reagents.[2] |
| Residual Solvents | Toluene, Dichloromethane, etc. | Solvents used during reaction or workup. |
An effective analytical strategy must be capable of separating and detecting these structurally similar compounds with high selectivity and sensitivity.
Orthogonal Analytical Strategies: A Multi-Faceted Approach to Purity
No single analytical technique can provide a complete picture of a sample's purity. A robust validation strategy employs orthogonal methods—techniques that measure different chemical or physical properties—to ensure comprehensive characterization. We will focus on the three pillars of small molecule analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Due to the volatile nature of this compound and its likely impurities, Gas Chromatography is the primary and most powerful technique for quantitative purity assessment.
Expertise & Experience: Why GC-MS is the Gold Standard While a Flame Ionization Detector (FID) offers excellent quantitation for general purity (often expressed as % area), it provides no structural information. Coupling GC with a Mass Spectrometer (MS) is unequivocally the superior approach. It allows for the definitive identification of known impurities by library matching and the tentative identification of unknown peaks based on their fragmentation patterns, providing a level of assurance that FID cannot match.[3][4]
Logical Relationship: Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for validating the purity of a new batch of this compound.
References
A Comparative Guide to the Analytical Characterization of (Chlorodifluoromethyl)benzene
(Chlorodifluoromethyl)benzene (C₇H₅ClF₂) is a fluorinated aromatic compound with a molecular weight of 162.56 g/mol . Its unique chemical structure, featuring a benzene ring substituted with a chlorodifluoromethyl group, necessitates a multi-technique approach for unambiguous characterization. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy, providing detailed protocols and comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's framework and the electronic environment of each atom.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the number, environment, and connectivity of protons. For this compound, the aromatic protons are the focus. Their chemical shifts and coupling patterns are influenced by the electronegative chlorodifluoromethyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: ~12 ppm centered around 5-6 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[1]
-
Integrate the signals to determine the relative number of protons.
-
Expected Data & Interpretation:
The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the five protons on the benzene ring. The electron-withdrawing nature of the CClF₂ group will deshield the aromatic protons, shifting them downfield compared to benzene (7.34 ppm).
-
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 | ~7.5-7.6 | Multiplet | 2H |
| H-3, H-4, H-5 | ~7.3-7.5 | Multiplet | 3H |
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis of this compound.
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique and is particularly informative for fluorinated compounds due to the large chemical shift range of ¹⁹F.[2] This allows for clear differentiation of fluorine environments. For this compound, a single signal is expected for the two equivalent fluorine atoms.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Spectrometer: A multinuclear probe is required. The operating frequency will be lower than that for ¹H (e.g., 376 MHz on a 400 MHz instrument).[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with ¹H decoupling.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is initially recommended to locate the signal.
-
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using an external standard like CFCl₃ at 0 ppm.[3]
-
Expected Data & Interpretation:
The ¹⁹F NMR spectrum will show a singlet for the two equivalent fluorine atoms in the -CClF₂ group. The chemical shift will be influenced by the chlorine atom and the phenyl group.
-
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity |
| -CClF₂ | -50 to -70 | Singlet |
Workflow for ¹⁹F NMR Analysis:
Caption: Workflow for ¹⁹F NMR analysis of this compound.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, it is a less sensitive technique than ¹H NMR. Spectra are typically acquired with ¹H decoupling to simplify the spectrum and improve the signal-to-noise ratio.[4] The key feature will be the coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling), which provides valuable structural information.[5]
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with ¹H decoupling (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be needed.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: ~200 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase correct and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected Data & Interpretation:
The ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbon of the -CClF₂ group will appear as a triplet due to coupling with the two fluorine atoms (¹Jcf). The aromatic carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms (¹Jcf > ²Jcf > ³Jcf).
-
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |
| -CClF₂ | ~120-130 | Triplet | ¹Jcf ≈ 280-320 |
| C-1 (ipso) | ~135-145 | Triplet | ²Jcf ≈ 20-30 |
| C-2, C-6 | ~125-130 | Doublet of Doublets (or complex) | ³Jcf ≈ 3-5 |
| C-3, C-5 | ~128-132 | Doublet of Doublets (or complex) | ⁴Jcf ≈ 1-3 |
| C-4 | ~130-135 | Singlet (or very small coupling) |
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for assessing the purity of volatile compounds like this compound and confirming its molecular weight.
Expertise & Experience: The choice of GC column and temperature program is critical for achieving good separation of the target compound from any impurities or starting materials. Electron Ionization (EI) is a common MS ionization technique that provides a reproducible fragmentation pattern, acting as a "molecular fingerprint".
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or hexane.
-
GC Instrument Setup:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is typical.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.[6][7]
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Expected Data & Interpretation:
The GC chromatogram will show a peak at a specific retention time for this compound. The mass spectrum corresponding to this peak will provide crucial information.
-
Molecular Ion (M⁺): The molecular ion peak should be visible, confirming the molecular weight of 162.56 g/mol . Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at m/z 162 (for ³⁵Cl) and a peak at m/z 164 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation Pattern: Key fragment ions would include the loss of a chlorine atom [M-Cl]⁺ (m/z 127) and the tropylium ion (C₇H₇⁺) or related phenyl fragments (e.g., C₆H₅⁺ at m/z 77). The [C₆H₅CF₂]⁺ fragment would be a strong indicator.
-
Table 4: Expected GC-MS Data for this compound
| Feature | Expected Value | Interpretation |
| Retention Time | Dependent on GC conditions | Used for identification and purity assessment |
| Molecular Ion (M⁺) | m/z 162, 164 (3:1 ratio) | Confirms molecular formula and presence of one chlorine atom |
| Key Fragment Ions | m/z 127, 91, 77 | Corresponds to [M-Cl]⁺, [C₇H₇]⁺, and [C₆H₅]⁺, providing structural information |
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expertise & Experience: For this compound, key vibrational modes to identify are the C-F, C-Cl, aromatic C-H, and aromatic C=C bonds. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule.[8]
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition & Processing:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Expected Data & Interpretation:
The IR spectrum will display characteristic absorption bands corresponding to the various bonds within the molecule.
-
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| ~1600, ~1500 | Aromatic C=C ring stretch | Medium-Strong |
| 1350-1100 | C-F stretch | Strong, often multiple bands |
| 800-600 | C-Cl stretch | Strong |
| 900-675 | Aromatic C-H out-of-plane bend | Strong |
The C-F stretching vibrations typically result in very strong absorptions, making them a prominent feature of the spectrum.[9]
Workflow for FTIR Analysis:
Caption: Workflow for FTIR analysis of this compound.
Comparative Summary
This table provides a high-level comparison of the discussed techniques for the characterization of this compound.
-
Table 6: Comparison of Analytical Techniques
| Technique | Primary Information Provided | Sample Amount | Throughput | Key Strengths | Limitations |
| NMR | Unambiguous molecular structure, connectivity | 5-50 mg | Low | Definitive structural elucidation; ¹⁹F NMR is highly sensitive and specific. | Relatively low throughput; requires more sample than MS; can be complex to interpret fully. |
| GC-MS | Molecular weight, purity, fragmentation pattern | < 1 mg | High | High sensitivity; excellent for purity assessment and separation of mixtures; provides molecular weight confirmation and a "molecular fingerprint". | Isomeric compounds may not be resolved; structure cannot be determined from MS alone. |
| IR | Functional groups | < 5 mg | Very High | Fast, non-destructive, and simple to perform; excellent for identifying the presence of key functional groups (C-F, C-Cl, aromatic ring). | Provides limited structural information; not suitable for purity analysis of similar compounds. |
Conclusion
A comprehensive and reliable characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy (¹H, ¹⁹F, and ¹³C) stands as the primary tool for absolute structural determination. GC-MS is essential for verifying molecular weight and assessing purity with high sensitivity. Finally, IR spectroscopy offers a rapid and straightforward method for confirming the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this compound with the highest degree of scientific confidence.
References
- 1. rsc.org [rsc.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. gcms.cz [gcms.cz]
- 8. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Guide for the Modern Chemist: (Chlorodifluoromethyl)benzene vs. the Ruppert-Prakash Reagent
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone for innovation. The trifluoromethyl (–CF₃) and difluoromethylene (–CF₂) groups, in particular, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a deep understanding of the reagents used to install these moieties is paramount.
This guide provides a detailed comparison between two key fluorinating agents: (Chlorodifluoromethyl)benzene and the celebrated Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃). While both are valuable sources of fluorine, they operate through fundamentally different mechanisms to deliver distinct reactive species. This analysis will clarify their unique roles, guiding researchers in selecting the appropriate tool for their specific synthetic challenge—a choice not of superior efficacy, but of correct chemical function.
Part 1: The Ruppert-Prakash Reagent (TMSCF₃) — A Workhorse for Nucleophilic Trifluoromethylation
First prepared by Ingo Ruppert in 1984 and later popularized by G. K. Surya Prakash, TMSCF₃ has become the preeminent reagent for delivering a nucleophilic trifluoromethyl group (CF₃⁻). It is a versatile and efficient tool for the trifluoromethylation of a wide array of electrophilic substrates, most notably aldehydes, ketones, and imines[1][2].
Mechanism of Action: The Generation of the Trifluoromethyl Anion
TMSCF₃ itself is not directly reactive toward electrophiles.[3] Its utility stems from its activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[4] The fluoride ion attacks the silicon center, forming a pentacoordinate silicate intermediate. This hypervalent species is unstable and readily releases the trifluoromethyl anion, a potent nucleophile that attacks the electrophilic substrate (e.g., a carbonyl carbon). The resulting alkoxide is then trapped by another molecule of TMSCF₃ or a related silyl source, yielding a TMS-protected trifluoromethyl alcohol, which can be easily deprotected upon acidic workup to afford the final product.[1][4]
References
A Researcher's Guide to (Chlorodifluoromethyl)benzene and its Alternatives in Modern Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a paramount tool for fine-tuning molecular properties. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] This guide provides an in-depth, objective comparison of the performance of (Chlorodifluoromethyl)benzene and its derivatives as precursors for difluoromethylation, benchmarked against other prominent classes of difluoromethylating agents. We will delve into the mechanistic nuances, substrate scope, and practical considerations, supported by experimental data and detailed protocols to empower researchers in selecting the optimal synthetic strategy.
The Two Faces of this compound: A Gateway to the Difluoromethyl Group
This compound and its activated analogues, such as chlorodifluoromethyl phenyl sulfone, primarily serve as precursors to reactive intermediates rather than direct difluoromethylating agents. Their utility lies in two main pathways: the generation of difluorocarbene (:CF₂) for heteroatom difluoromethylation and the formation of the chlorodifluoromethyl radical (•CF₂Cl) for subsequent C-C bond formation and reduction.
(Chlorodifluoromethyl)aryl Derivatives as Difluorocarbene Precursors for O- and N-Difluoromethylation
Activated (chlorodifluoromethyl)aryl compounds, particularly chlorodifluoromethyl phenyl sulfone, have proven to be effective reagents for the O- and N-difluoromethylation of phenols and N-heterocycles.[2][3] The reaction proceeds via the base-mediated generation of difluorocarbene, which is then trapped by the heteroatom nucleophile.
A key advantage of this approach is the use of non-ozone-depleting substances.[4] Comparative studies have shown that chlorodifluoromethyl phenyl sulfone exhibits higher reactivity than 2-chloro-2,2-difluoroacetophenone, allowing for lower reagent loading and milder reaction conditions.[3]
Mechanism of Difluorocarbene Generation and Trapping:
References
- 1. Difluoromethylations with Ex-Situ-Generated ICF2H - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Chemoselective nickel-catalyzed difluoromethylation of aryl halides with (SIPr)AgCF2H as transmetalation reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Difluoromethylation Strategies in Drug Discovery
Abstract
The introduction of the difluoromethyl (–CF₂H) group is a cornerstone of modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties.[1][2] This strategic substitution can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][3] (Chlorodifluoromethyl)benzene (PhCF₂Cl) serves as a key reagent and building block in this context. However, the reliability of experimental results is paramount. This guide provides an in-depth comparison of difluoromethylation methodologies, focusing on the cross-validation of results obtained using PhCF₂Cl-derived strategies against alternative, well-established protocols. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental workflows, and offer a quantitative comparison to ensure researchers can confidently select and validate their synthetic routes.
The Strategic Importance of the Difluoromethyl Group
The unique electronic properties of fluorine bestow the –CF₂H group with a polarized C-H bond, enabling it to act as a hydrogen bond donor, a role typically played by more polar groups like –OH or –SH.[1][2] Unlike these traditional groups, the –CF₂H moiety increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[2] This dual-purpose functionality makes it an invaluable tool for optimizing lead compounds in drug development. The challenge, however, lies in the efficient and reliable installation of this group, particularly in the late stages of a complex synthesis.
This compound (CAS 349-50-8), a liquid with a density of approximately 1.233 g/mL, serves as a practical source for the difluoromethyl motif.[4] Its utility stems from its potential to generate reactive difluoromethyl species under various catalytic conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₂ | [4] |
| Molecular Weight | 162.56 g/mol | [4] |
| Form | Liquid | [4] |
| Density | 1.233 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.464 | [4] |
Mechanistic Pathways for Difluoromethylation: A Comparative Overview
The introduction of a –CF₂H group can be broadly achieved through several mechanistic pathways, including radical, nucleophilic, and electrophilic approaches.[5] The choice of reagent dictates the viable pathways and, consequently, the reaction's scope and limitations. Cross-validation necessitates understanding these different mechanisms to select complementary, rather than merely repetitive, validation experiments.
Radical Difluoromethylation
Radical pathways are particularly effective for C-H functionalization of heteroaromatics, a common scaffold in pharmaceuticals.[2][6] Reagents are activated to generate a difluoromethyl radical (•CF₂H), which then engages with the substrate.
-
This compound as a Precursor: While not a direct radical donor, PhCF₂Cl can be used to generate difluoromethylated species that participate in radical-like cross-coupling reactions. More commonly, other reagents are used to directly generate the •CF₂H radical.
-
Alternative Radical Reagents:
-
Zn(SO₂CF₂H)₂ (DFMS): Activated by an oxidant (e.g., tert-butyl hydroperoxide) to form the •CF₂H radical.[2] This method is known for its predictable regioselectivity on electron-deficient positions of heteroarenes.[2]
-
TMSCF₂H (Difluoromethyl)trimethylsilane): Can be employed in photoredox-catalyzed reactions to generate the •CF₂H radical under mild, visible-light irradiation.[6][7]
-
Metal-Catalyzed Cross-Coupling
Palladium, nickel, and copper catalysts are extensively used to couple a difluoromethyl source with aryl (pseudo)halides or boronates.[6][8] This approach offers excellent functional group tolerance and is a workhorse for constructing C(sp²)-CF₂H bonds.
-
Using this compound Derivatives: While PhCF₂Cl itself is more of a building block, related structures are used in cross-coupling. The true value lies in using a difluoromethylating agent to functionalize an aryl halide or boronic acid.
-
Key Reagents for Cross-Coupling:
-
TMSCF₂H: Widely used with copper or palladium catalysts for the difluoromethylation of aryl bromides and iodides.[9]
-
Chlorodifluoromethane (ClCF₂H, Freon-22): Historically significant, but its use is phased out due to its ozone-depleting properties under the Montreal Protocol.[6] Modern protocols avoid it.
-
Pd-PEPPSI-IPr: A highly effective palladium catalyst for difluoromethylation of aryl chlorides.
-
Below is a generalized workflow for selecting a difluoromethylation strategy.
Caption: Decision workflow for selecting a difluoromethylation method.
Experimental Protocols for Cross-Validation
To ensure the validity of a synthetic result, one must perform a reaction using a distinct, yet reliable, alternative method. Here, we detail two protocols for the difluoromethylation of a common substrate, 4-iodobenzonitrile, to produce 4-(difluoromethyl)benzonitrile. Protocol A utilizes a modern radical approach, while Protocol B employs a classic metal-catalyzed cross-coupling reaction. Successful synthesis of the same product via both routes provides strong cross-validation.
Protocol A: Radical C-H Difluoromethylation (Conceptual Adaptation)
This protocol is adapted from methodologies developed for heteroaromatics and applied conceptually to a pre-functionalized arene for comparison.
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube, add 4-iodobenzonitrile (1.0 eq), Zn(SO₂CF₂H)₂ (DFMS) (2.0 eq), and silver nitrate (AgNO₃) (0.2 eq).
-
Solvent Addition: Add 5 mL of trifluorotoluene as the solvent.
-
Initiation: Add tert-butyl hydroperoxide (70% in water, 3.0 eq) dropwise at room temperature.
-
Reaction: Seal the tube and stir the mixture at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol B: Copper-Mediated Cross-Coupling Difluoromethylation
This protocol is based on established copper-catalyzed methods using TMSCF₂H.[9]
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube under an argon atmosphere, add 4-iodobenzonitrile (1.0 eq), copper(I) iodide (CuI) (1.5 eq), and potassium fluoride (KF) (2.0 eq).
-
Ligand and Solvent: Add 1,10-phenanthroline (0.2 eq) and 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add (difluoromethyl)trimethylsilane (TMSCF₂H) (2.5 eq) via syringe.
-
Reaction: Seal the tube and stir the mixture at 100 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with aqueous ammonia (NH₄OH) and stir for 30 minutes.
-
Extraction: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography on silica gel.
Caption: Experimental workflows for cross-validation of difluoromethylation.
Data Interpretation and Comparative Analysis
Cross-validation is only meaningful when the results are critically compared. The primary validation comes from analytical data confirming the product's identity (¹H NMR, ¹⁹F NMR, MS). The secondary validation comes from comparing the performance of each method.
Analytical Confirmation:
-
¹H NMR: Expect a characteristic triplet for the –CF₂H proton around δ 6.5-7.5 ppm with a large ¹JHF coupling constant of ~50-60 Hz.
-
¹⁹F NMR: Expect a doublet for the –CF₂ H fluorine atoms, coupled to the adjacent proton.
-
Mass Spec: The molecular ion peak should correspond to the expected mass of the product.
Performance Comparison:
| Parameter | Protocol A (Radical) | Protocol B (Cross-Coupling) | Rationale & Insights |
| Typical Yield | 60-80% | 70-90% | Cross-coupling often provides higher yields but may require more optimization of ligands and bases. |
| Reaction Time | 12 hours | 18 hours | Radical reactions can be faster, but this is highly substrate-dependent. |
| Temperature | 60 °C | 100 °C | The radical method is milder, which can be crucial for thermally sensitive substrates. |
| Functional Group Tolerance | Good, but sensitive to easily oxidizable groups. | Excellent, particularly with modern Pd catalysts. Tolerates a wide range of functional groups. | |
| Reagent Accessibility | DFMS is commercially available but can be costly. | TMSCF₂H is a common, relatively inexpensive reagent. Copper iodide is a basic commodity chemical. | |
| Mechanistic Diversity | Radical C-H activation/substitution pathway. | Organometallic cross-coupling cycle. | The fundamental difference in mechanisms provides strong validation; success in both rules out many method-specific artifacts. |
Conclusion for the Practicing Scientist
Cross-validation is not merely about repeating an experiment; it is about confirming a result through a mechanistically distinct and equally robust alternative. When working with valuable, late-stage intermediates in drug discovery, the cost of pursuing a false positive is immense.
By employing both a radical-based difluoromethylation and a metal-catalyzed cross-coupling, researchers can achieve a high degree of confidence in their results. This compound and its derivatives are part of a larger toolbox of reagents. The ultimate choice of which methods to use for the initial synthesis and subsequent validation will depend on substrate scope, functional group tolerance, and reagent availability. This guide provides the framework for making that choice an informed and scientifically rigorous one.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Difluoromethylation Reaction: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to Difluoromethylating Agents: A Comparative Analysis of Efficacy and Selectivity
Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CF2H) group has emerged as a particularly valuable functionality. Its unique electronic properties and steric profile allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][2] This substitution can significantly enhance a molecule's pharmacokinetic profile by improving membrane permeability, metabolic stability, and binding affinity to biological targets.[2] Consequently, the development of efficient and selective methods for the introduction of the CF2H group is a research area of paramount importance for drug development professionals.
This guide provides an in-depth comparative analysis of the various classes of difluoromethylating agents, focusing on their efficacy, selectivity, and practical applicability. We will delve into the mechanistic nuances of electrophilic, nucleophilic, and radical difluoromethylation strategies, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
Classification of Difluoromethylating Agents: A Mechanistic Overview
Difluoromethylating agents can be broadly categorized into three main classes based on their reactivity profile: electrophilic, nucleophilic, and radical. The choice of reagent class is dictated by the electronic nature of the substrate and the desired bond disconnection.
Figure 1: General classification of difluoromethylating agents and their primary substrate targets.
I. Electrophilic Difluoromethylating Agents: Taming the "CF2H+" Synthon
Electrophilic difluoromethylating agents are designed to deliver a formal "CF2H+" equivalent to electron-rich substrates such as enolates, enamines, and electron-rich (hetero)arenes. These reagents typically feature a difluoromethyl group attached to a good leaving group, often a sulfonium or iodonium species.
A prominent example is Hu's reagent , N-tosyl-S-difluoromethyl-S-phenylsulfoximine. This reagent and its derivatives have been shown to be effective for the difluoromethylation of a variety of nucleophiles.
Mechanism of Action: The generally accepted mechanism involves the nucleophilic attack of the substrate on the electrophilic difluoromethyl carbon, leading to the displacement of the sulfoximine leaving group.
Figure 2: Generalized workflow for electrophilic difluoromethylation using Hu's Reagent.
Comparative Efficacy: While highly effective for specific applications, the substrate scope of electrophilic reagents can be limited by the requirement for a sufficiently nucleophilic substrate.
II. Nucleophilic Difluoromethylating Agents: The Power of the "CF2H-" Synthon
Nucleophilic difluoromethylating agents provide a formal "CF2H-" equivalent and are ideal for reacting with electrophilic substrates such as aldehydes, ketones, and imines. The most widely used reagent in this class is (Difluoromethyl)trimethylsilane (TMSCF2H) .
Mechanism of Action: The reaction is typically initiated by a fluoride source or a suitable base, which activates the TMSCF2H to generate a transient difluoromethyl anion or a related reactive species. This nucleophile then adds to the electrophilic carbon of the substrate.
Figure 3: Activation and reaction pathway for nucleophilic difluoromethylation with TMSCF2H.
Another important nucleophilic reagent is difluoromethyl phenyl sulfone (PhSO2CF2H) . The acidity of the C-H bond allows for deprotonation to form the corresponding carbanion, which can then act as a nucleophile.
Comparative Efficacy: Nucleophilic difluoromethylation is a robust and widely applicable strategy. The choice between TMSCF2H and PhSO2CF2H often depends on the specific substrate and reaction conditions, with TMSCF2H generally being more reactive but also more sensitive to moisture.
III. Radical Difluoromethylating Agents: Forging C-H Bonds
The advent of photoredox catalysis has revolutionized the field of radical chemistry, and difluoromethylation is no exception. Radical difluoromethylating agents generate a difluoromethyl radical (•CF2H), which can then engage in a variety of transformations, most notably the direct C-H functionalization of (hetero)arenes.
A variety of precursors can be used to generate the •CF2H radical, including:
-
Zinc difluoromethanesulfinate (Zn(SO2CF2H)2) : A stable, solid reagent that releases •CF2H upon oxidation.[3]
-
(Difluoromethyl)triphenylphosphonium bromide : A commercially available salt that can be reduced to generate the •CF2H radical.[4][5]
-
Difluoromethyl heteroaryl-sulfones : These reagents can be reduced by a photocatalyst in its excited state to generate the •CF2H radical.[6]
Mechanism of Action (Photoredox Catalysis): A typical photoredox cycle involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the difluoromethyl radical precursor to generate the •CF2H radical. This radical then adds to the (hetero)arene substrate, and subsequent oxidation and deprotonation steps yield the desired product.
Figure 4: A simplified photoredox catalytic cycle for radical C-H difluoromethylation.
Comparative Efficacy and Selectivity: Radical difluoromethylation has significantly expanded the toolbox for introducing the CF2H group, particularly for late-stage functionalization of complex molecules. The selectivity of these reactions is often governed by the electronic and steric properties of the substrate.
Comparative Data and Case Studies
To provide a clearer picture of the relative performance of these agents, the following tables summarize experimental data from the literature for the difluoromethylation of common and pharmaceutically relevant heterocyclic scaffolds.
Case Study 1: Difluoromethylation of Indoles
Indoles are a ubiquitous scaffold in medicinal chemistry. The introduction of a CF2H group can significantly impact their biological activity.
Table 1: Comparison of Reagents for the Difluoromethylation of Indoles
| Entry | Reagent/Method | Position of Difluoromethylation | Yield (%) | Reference |
| 1 | Freon-22 (HCF2Cl) | N-difluoromethylation | Varies | [7] |
| 2 | Photoredox/Difluoromethyl tetrazole sulfone | C3-difluoromethylation/cyclization | Good to high | [8] |
| 3 | Electrochemical dearomatization | Spirocyclic indolines | Good | [9] |
Case Study 2: Difluoromethylation of Quinolines
Quinolines are another important class of heterocycles found in numerous drugs. Direct C-H difluoromethylation of the quinoline core is a challenging but highly desirable transformation.
Table 2: Comparison of Reagents for the Difluoromethylation of Quinolines
| Entry | Reagent/Method | Position of Difluoromethylation | Yield (%) | Reference |
| 1 | Organic photoredox catalysis with CF2HSO2Na | C4-difluoromethylation | Moderate to excellent | [10] |
| 2 | Dearomative N-difluoromethylation with BrCF2CO2H | N-difluoromethylation | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed C-H Difluoromethylation of Heteroarenes
This protocol is a representative example of a radical C-H difluoromethylation using a phosphonium salt as the •CF2H precursor.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
(Difluoromethyl)triphenylphosphonium bromide (2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3] or an organic dye, 1-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Degassed solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate, (difluoromethyl)triphenylphosphonium bromide, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under visible light irradiation (e.g., blue LEDs) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.
Conclusion and Future Outlook
The field of difluoromethylation has witnessed remarkable progress in recent years, with the development of a diverse array of reagents and methodologies. Electrophilic, nucleophilic, and radical strategies each offer unique advantages and are suited for different synthetic challenges. The rise of photoredox catalysis has been particularly transformative, enabling the direct C-H difluoromethylation of complex molecules under mild conditions.
As our understanding of the underlying reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable difluoromethylation methods. The design of novel catalysts and reagents with tailored reactivity will undoubtedly continue to expand the scope of this important transformation, further empowering medicinal chemists in their quest to develop the next generation of therapeutics.
References
- 1. e-century.us [e-century.us]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buy Zn(SO2CF2H)2 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoromethyltriphenylphosphonium bromide ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Isotopic Labeling with (Chlorodifluoromethyl)benzene and Its Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isotopic Labeling in Modern Drug Discovery
In the rigorous journey of drug development, understanding a molecule's fate within a biological system is paramount. Isotopic labeling is an indispensable technique for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities.[1] By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C) or a radioisotope (e.g., ¹⁴C for ¹²C), we can "tag" a drug candidate and trace its metabolic journey, quantify its metabolites, and assess its pharmacokinetic profile without altering its fundamental chemical reactivity.[2][3]
The difluoromethyl (–CF₂H) group has emerged as a valuable motif in medicinal chemistry. It serves as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, capable of forming hydrogen bonds, yet often enhancing metabolic stability and cell membrane permeability.[4] Consequently, methods to introduce isotopically labeled –CF₂H groups are of significant interest for preclinical studies.
This guide provides an in-depth technical comparison of isotopic labeling strategies centered on the classical reagent, (Chlorodifluoromethyl)benzene. We will explore its mechanism as a difluorocarbene precursor, propose a protocol for ¹³C-labeling, and critically compare its performance against modern, radical-based difluoromethylating agents, providing supporting data and detailed experimental workflows to guide your research.
Part 1: this compound as a [¹³C]Difluorocarbene Source
This compound is not typically used as a direct "transfer agent" for the C₆H₅CF₂– group. Instead, its primary utility in this context lies in its ability to serve as a precursor to difluorocarbene (:CF₂) , a highly reactive intermediate. This distinction is critical for understanding its application in isotopic labeling.
Causality of Mechanism: α-Elimination to Generate Difluorocarbene
The reaction proceeds via an α-elimination mechanism. A strong base deprotonates the carbon bearing the chlorine and fluorine atoms. The resulting anion is unstable and rapidly eliminates a chloride ion to generate the neutral, electrophilic difluorocarbene intermediate. This intermediate is then trapped by a suitable nucleophile, such as a phenoxide or thiophenoxide, to form the difluoromethylated product.
For isotopic labeling, the key is to synthesize this compound with a ¹³C or ¹⁴C label, thereby generating isotopically labeled difluorocarbene, [¹³C]F₂ or [¹⁴C]F₂.
Caption: Mechanism of difluorocarbene generation from this compound.
Proposed Synthesis of ¹³Cbenzene
While not a standard commercial reagent, a plausible synthesis can be envisioned starting from commercially available [¹³C]Chloroform .[5] The synthesis involves a key fluorine-exchange reaction followed by a Friedel-Crafts-type arylation.
Caption: Proposed workflow for the synthesis of --INVALID-LINK--benzene.
Hypothetical Experimental Protocol: ¹³C-Difluoromethylation of 4-Methoxyphenol
This protocol is a self-validating system based on the known reactivity of difluorocarbene precursors. It should be performed under inert atmosphere by personnel trained in handling strong bases and air-sensitive reagents.
Materials:
-
--INVALID-LINK--benzene (as synthesized above)
-
4-Methoxyphenol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (Saturated aq. NH₄Cl)
-
Drying agent (Anhydrous MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 4-methoxyphenol (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 equiv) portion-wise. Stir for 20 minutes at 0 °C to ensure complete formation of the potassium phenoxide. The causality here is that the phenoxide is a much stronger nucleophile than the neutral phenol, required for efficiently trapping the generated carbene.
-
Carbene Generation & Trapping: Slowly add a solution of --INVALID-LINK--benzene (1.5 equiv) in anhydrous THF via a syringe pump over 1 hour. Maintaining a slow addition rate is critical to keep the instantaneous concentration of the highly reactive difluorocarbene low, minimizing side reactions like dimerization.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Confirm the product structure and isotopic incorporation via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), expecting to see an M+1 peak corresponding to the ¹³C-labeled product.
Part 2: A Comparative Guide to Modern Difluoromethylating Agents
While mechanistically interesting, the difluorocarbene approach using this compound has been largely superseded by more versatile and milder reagents. The most significant alternatives operate via a radical mechanism .
Data-Driven Comparison of Difluoromethylating Reagents
The choice of reagent dictates the reaction mechanism, conditions, and ultimately, the feasibility of labeling complex drug-like molecules.
| Feature | This compound | Difluoromethyl Iodide (DFMI) | Imidazolium Reagent (e.g., IMDN-SO₂CF₂D) |
| Mechanism | Difluorocarbene (:CF₂) Generation | Difluoromethyl Radical (•CF₂H) Generation [6] | Difluoromethyl Radical (•CF₂D) Generation [3][7] |
| Isotopic Label | [¹³C] or [¹⁴C] | [²H] (Deuterium) | [²H] (Deuterium) |
| Typical Conditions | Strong base (e.g., KOtBu), 0 °C to RT | Photochemical or radical initiator, RT | Photocatalyst (e.g., 4DPAIPN), Blue LED, RT[7] |
| Substrate Scope | Primarily strong nucleophiles (phenols, thiols). Limited by base sensitivity. | Broad; effective for alkenes, (hetero)arenes. Tolerant of many functional groups.[6][8] | Broad; effective for alkenes and C-H functionalization. Excellent functional group tolerance.[7] |
| Typical Yields | Moderate to Good (Substrate dependent) | Good to Excellent (e.g., 70-90% for alkenes)[8] | Good to Excellent (e.g., 60-95%)[7] |
| Handling & Safety | Requires synthesis from potentially hazardous precursors. Strong base needed. | Gaseous reagent, often handled in solution or stored in a MOF for safety and ease of use (DFMI-Al-fum).[8] | Bench-stable solid reagent.[7] |
| Key Advantage | Utilizes inexpensive C1 isotopic sources (e.g., ¹³CHCl₃). | Milder, radical conditions expand scope significantly. Deuterated version readily accessible. | High deuterium incorporation (>99%). Excellent for kinetic isotope effect studies.[3] |
Alternative in Focus: Deuterio-Difluoromethylation with d-DFMI-Al-fum
A state-of-the-art alternative is the use of deuterated difluoromethyl iodide (d-DFMI), which can be conveniently generated, stored, and handled when absorbed into a robust metal-organic framework (MOF) known as Al-fum.[8] This reagent provides a practical source of the •CF₂D radical for late-stage functionalization.
Mechanism: Radical Chain Pathway The reaction is typically initiated photochemically or with a radical initiator, generating a difluoromethyl radical (•CF₂D). This radical adds to a substrate (e.g., an alkene), and the resulting carbon-centered radical propagates the chain.
Caption: Radical mechanism for deuterio-difluoromethylation using d-DFMI.
Experimental Protocol: Photocatalytic Deuterio-Difluoromethylation of an Alkene
This protocol is adapted from literature procedures demonstrating the utility of imidazolium-based reagents for generating deuterated difluoromethyl radicals under mild photocatalytic conditions.[7]
Materials:
-
Alkene substrate (e.g., N-allyl-N-tosylaniline) (1.0 equiv)
-
IMDN-SO₂CF₂D reagent (1.5 equiv)[7]
-
Photocatalyst 4DPAIPN (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
60 W Blue LED light source
Procedure:
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the IMDN-SO₂CF₂D reagent (1.5 equiv) and the photocatalyst 4DPAIPN (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10 minutes. This is crucial as oxygen can quench the excited state of the photocatalyst and interfere with the radical chain reaction.
-
Reagent Addition: Add anhydrous THF via syringe, followed by the alkene substrate (1.0 equiv).
-
Photocatalysis: Place the vial approximately 5 cm from the blue LED light source and begin stirring. The reaction is typically run at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 12-18 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude residue directly by flash column chromatography on silica gel to obtain the desired deuterio-difluoromethylated product. Confirm the structure and deuterium incorporation level (>99% is often achievable) by ¹H NMR, ¹⁹F NMR, and HRMS.[7]
Part 3: Application in Metabolic Stability Assays
The primary goal of these labeling studies is to produce tracers for ADME research. A key experiment is the in vitro metabolic stability assay using liver microsomes, which contain high concentrations of drug-metabolizing enzymes like Cytochrome P450s.
A ¹³C-labeled compound allows for "metabolic switching" analysis, where the disappearance of the parent drug and the appearance of ¹³C-labeled metabolites can be monitored by LC-MS. A deuterated compound can be used to probe the kinetic isotope effect (KIE). If the C-H bond being deuterated is involved in a rate-limiting metabolic step, the C-D bond will be cleaved more slowly, resulting in a significantly increased metabolic half-life.
Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
Procedure:
-
Preparation: Prepare stock solutions of the unlabeled, ¹³C-labeled, and ²H-labeled test compounds in DMSO.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration ~1 µM), and liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The NADPH is a necessary cofactor for CYP450 enzyme activity.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a stop solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Comparing the t₁/₂ of the unlabeled, ¹³C-labeled (which should be identical), and ²H-labeled compounds provides direct evidence of the metabolic pathway and the effect of deuteration.
Conclusion and Outlook
Isotopic labeling is a non-negotiable step in the rigorous evaluation of modern drug candidates. While this compound offers a mechanistically distinct path to ¹³C-labeled difluoromethylated compounds via a difluorocarbene intermediate, its practical application is limited by the need for strong bases and a potentially narrow substrate scope.
Modern reagents have shifted the paradigm towards radical-based transformations, offering unparalleled advantages. Agents like difluoromethyl iodide (DFMI) and novel imidazolium salts provide access to deuterated difluoromethyl groups under exceptionally mild, photocatalytic conditions. These methods exhibit broad functional group tolerance, high isotopic incorporation, and utilize bench-stable precursors, making them highly suitable for the late-stage labeling of complex, drug-like molecules. For researchers aiming to conduct pharmacokinetic studies or probe kinetic isotope effects, these modern radical-based methods represent the current state-of-the-art, providing a robust and versatile toolkit for advancing drug discovery programs.
References
- 1. WO2021167987A1 - Difluoromethyl iodo compounds and methods - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope.com [isotope.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Quantifying the Advantages of (Chlorodifluoromethyl)benzene in Specific Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal chemistry, offering a unique bioisostere for hydroxyl, thiol, and amine functionalities. This substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding interactions. While a diverse array of reagents has been developed for difluoromethylation, (Chlorodifluoromethyl)benzene and its precursors stand out due to their distinct reactivity and synthetic advantages in specific contexts. This guide provides a quantitative comparison of this compound-derived methods with common alternatives, supported by experimental data, to inform reagent selection in drug discovery and development.
The Distinct Advantage in Radical C-H Functionalization of Electron-Rich Arenes
A key advantage of using this compound precursors, such as chlorodifluoroacetic anhydride, lies in the generation of the electrophilic chlorodifluoromethyl radical (•CF₂Cl). This electrophilicity is crucial for the effective functionalization of electron-rich aromatic and heteroaromatic systems, a common challenge with nucleophilic difluoromethylating agents.
Comparative Performance in Radical Aromatic C-H Functionalization:
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Chlorodifluoroacetic Anhydride (via •CF₂Cl) | Anisole | 2-(Chlorodifluoromethyl)anisole | 75% | [1] |
| Difluoroacetic Anhydride (via •CF₂H) | Anisole | No Reaction | 0% | [1] |
| Zinc Difluoromethanesulfinate (DFMS) | Anisole | Low Conversion | <10% | [1] |
As the data indicates, precursors that generate the •CF₂Cl radical are highly effective for the C-H functionalization of electron-rich arenes like anisole, providing the desired product in high yield. In stark contrast, reagents that generate the nucleophilic •CF₂H radical, such as difluoroacetic anhydride and DFMS, show little to no reactivity with the same substrate. This highlights a critical advantage of the chlorodifluoromethyl approach for specific substrate classes. The resulting chlorodifluoromethylated arene can then be readily reduced to the target difluoromethylated compound.
Mechanistic Rationale: The Electrophilicity of the •CF₂Cl Radical
The differing outcomes are rooted in the electronic nature of the radical species. The presence of the electron-withdrawing chlorine atom in the •CF₂Cl radical imparts a significant electrophilic character. This allows it to readily attack the electron-rich aromatic ring. Conversely, the •CF₂H radical is nucleophilic and preferentially reacts with electron-deficient systems.
Palladium-Catalyzed Cross-Coupling Reactions: A Viable, Albeit Context-Dependent, Alternative
In the realm of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, this compound serves as a competent coupling partner for the introduction of the difluoromethylbenzene moiety. However, the landscape of reagents for direct difluoromethylation of arylboronic acids is populated by several effective alternatives, each with its own set of advantages.
Comparative Performance in Palladium-Catalyzed Difluoromethylation of Arylboronic Acids:
| Reagent | Arylboronic Acid | Product | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | ~70-80% (estimated) | [2] |
| TMSCF₂H | 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 85% | [3] |
| ICF₂H (ex-situ generated) | 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 89% | [4] |
While direct yield comparisons under identical conditions are scarce in the literature, the available data suggests that reagents like TMSCF₂H and ex-situ generated ICF₂H can provide excellent yields in the palladium-catalyzed difluoromethylation of arylboronic acids. This compound is also an effective reagent in this context, though its primary advantage may not be solely yield-based but also related to its stability and handling characteristics compared to gaseous or thermally less stable reagents.
Mechanistic Considerations: The Oxidative Addition Step
The crucial step in the catalytic cycle for the Suzuki-Miyaura coupling of this compound is the oxidative addition of the C-Cl bond to the Pd(0) center. This step is generally feasible, though it may require more forcing conditions compared to the analogous C-Br or C-I bonds. The electronic nature of the arylboronic acid also plays a significant role, with electron-rich arylboronic acids generally leading to higher yields.
Experimental Protocols
Protocol 1: Radical C-H Chlorodifluoromethylation of Anisole
This protocol is adapted from the work of Stephenson and coworkers and demonstrates the application of a this compound precursor in radical C-H functionalization.[1]
Materials:
-
Anisole
-
Chlorodifluoroacetic anhydride
-
Pyridine N-oxide
-
Ru(bpy)₃Cl₂
-
Acetonitrile (degassed)
-
Schlenk tube
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk tube, add anisole (0.2 mmol, 1.0 equiv), pyridine N-oxide (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (0.002 mmol, 0.01 equiv).
-
Seal the tube with a rubber septum and purge with argon for 15 minutes.
-
Add degassed acetonitrile (2 mL) via syringe.
-
Add chlorodifluoroacetic anhydride (0.4 mmol, 2.0 equiv) via syringe.
-
Irradiate the reaction mixture with a blue LED light source at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(chlorodifluoromethyl)anisole.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This generalized protocol is based on established methods for Suzuki-Miyaura couplings involving aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd₂(dba)₃
-
SPhos
-
Potassium phosphate
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), SPhos (0.04 mmol, 0.04 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum and purge with argon for 15 minutes.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
Caption: Comparative workflows for radical and palladium-catalyzed reactions.
Conclusion
This compound and its precursors offer distinct and quantifiable advantages in specific synthetic scenarios. In the radical C-H functionalization of electron-rich arenes, the electrophilic nature of the derived •CF₂Cl radical provides a clear advantage over nucleophilic difluoromethylating agents, leading to significantly higher yields. In palladium-catalyzed cross-coupling reactions, while being a competent reagent, the choice of this compound may be influenced by factors such as stability and handling in addition to yield comparisons with other highly effective reagents like TMSCF₂H. The selection of the appropriate difluoromethylating agent should therefore be guided by the specific electronic properties of the substrate and the desired reaction pathway.
References
- 1. Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of (Chlorodifluoromethyl)benzene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling halogenated aromatic compounds like (Chlorodifluoromethyl)benzene necessitates a rigorous and informed approach to disposal. This compound, also known as α-Chloro-α,α-difluorotoluene, is a valuable synthetic intermediate, but its hazardous properties demand meticulous adherence to safety and regulatory protocols.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and field-proven best practices.
Hazard Profile and Regulatory Imperatives
Understanding the inherent risks of this compound is the first step toward safe handling and disposal. Its classification dictates the stringent regulatory requirements that govern its entire lifecycle within a laboratory setting.
Inherent Hazards
This compound is classified as a hazardous substance due to its combination of physical and toxicological properties.[1] The primary risks are summarized below.
| Hazard Classification | Description | Supporting Sources |
| Flammable Liquid | The compound has a flash point of 37.2 °C (99.0 °F), posing a significant fire risk when exposed to ignition sources.[1] | [1][2][3] |
| Acute Toxicity (Inhalation) | Inhalation of vapors can be highly toxic and may cause severe respiratory irritation or other systemic effects.[1][4] | [1][4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | [1] |
| Skin & Eye Irritation | Causes serious skin and eye irritation upon contact.[1][4][5] | [1][4][5] |
| Target Organ Toxicity | May cause respiratory irritation and targets the respiratory system.[1] | [1] |
Regulatory Context: The Halogenated Waste Stream
As a chlorinated aromatic compound, this compound falls under the category of halogenated organic waste .[6][7] This is a critical distinction for two primary reasons:
-
Environmental Persistence: Halogenated compounds can be persistent in the environment and require specialized disposal methods to prevent contamination.
-
Disposal Technology: The preferred disposal method is high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HCl and HF) produced during combustion.[8] This process is different and often more costly than the disposal of non-halogenated solvents.[9]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically classified as hazardous waste, assigned specific waste codes (e.g., F001, F002), and subjected to strict disposal regulations.[10][11][12] Discharging this chemical into sewer systems or drains is strictly prohibited. [8]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential, field-proven steps for the safe collection and disposal of this compound waste. The causality behind each step is explained to foster a deeper understanding of the safety-critical procedures involved.
Step 1: Preparation and Engineering Controls
All handling and commingling of this compound waste must occur within a certified chemical fume hood.[6][9] This primary engineering control is non-negotiable, as it protects the user from inhaling toxic and flammable vapors. Ensure the fume hood sash is kept at the lowest possible height for comfortable work.[6]
Step 2: Personal Protective Equipment (PPE)
A robust PPE ensemble is the final barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling this compound waste.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Butyl rubber or Viton® recommended).[13] | Halogenated hydrocarbons can degrade standard nitrile gloves. Always inspect gloves for tears or pinholes before use. Double-gloving can provide additional protection.[8][13] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[8][14] | Protects against splashes that can cause severe eye irritation. A face shield is recommended when transferring larger volumes.[15] |
| Body | Flame-retardant lab coat and a chemical-resistant apron.[13] | Provides a barrier against skin contact and protects from the compound's flammability.[8] |
| Respiratory | (Handled by Fume Hood) | For routine handling, a fume hood provides adequate respiratory protection. For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) is required.[2][16][17] |
| Feet | Closed-toe, chemical-resistant shoes.[13][14] | Prevents exposure from spills that may reach the floor. |
Step 3: Waste Segregation and Collection
This is the most critical logistical step in the disposal process.
-
Designate a Specific Waste Container: Use a container specifically marked for "Halogenated Organic Waste."[6][7]
-
Do Not Mix Waste Streams: Never mix halogenated waste with non-halogenated waste.[6][9] Doing so contaminates the entire volume, forcing it all to be treated via the more complex and expensive halogenated disposal route.[9]
-
Collect All Contaminated Materials: This includes the primary chemical waste, any solvent used for rinsing contaminated glassware (e.g., acetone rinsate), and any contaminated consumables like pipette tips or wipes.[6]
Step 4: Containerization and Labeling
Proper container management is essential for safety and regulatory compliance.
-
Select an Appropriate Container: Use a chemically compatible container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[9]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9][18]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other components in the waste mixture.[6]
-
Keep the Container Closed: The container must remain tightly sealed at all times, except when actively adding waste.[3][8][9] This minimizes the release of flammable and toxic vapors.
-
Avoid Overfilling: Never fill a liquid waste container beyond 75% capacity to allow for vapor expansion.[18]
Step 5: Storage and Final Disposal
-
Proper Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), typically within the laboratory. The container should be placed in secondary containment (such as a chemical-resistant tub) to contain potential leaks.[9]
-
Arrange for Pickup: Once the container is full (or when the experiment is complete), arrange for its disposal through your institution's EHS office.[6] They will manage the transport to a licensed hazardous waste treatment and disposal facility.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Minor Spill (< 1 Liter)
-
Alert & Restrict: Immediately alert personnel in the area and restrict access.[19]
-
Remove Ignition Sources: Turn off all nearby hot plates, stir plates, and other potential sources of ignition.[8][20]
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or activated carbon, working from the outside in to prevent spreading.[4][19][20]
-
Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous waste disposal.[4][19]
-
Decontaminate: Wipe the spill area with a suitable solvent (collecting the rinsate as hazardous waste), then wash thoroughly with soap and water.[6][20]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Major Spill (> 1 Liter) or Vapor Release
-
EVACUATE: Immediately evacuate the area, alerting others as you leave.[19][20]
-
ACTIVATE ALARM: Activate the nearest fire alarm to ensure building-wide evacuation.[20]
-
CALL FOR HELP: From a safe location, call emergency services (911) and your institution's EHS emergency line.[19][20]
-
PROVIDE INFORMATION: Inform responders of the chemical name, location of the spill, and estimated quantity.[19]
-
DO NOT ATTEMPT TO CLEAN: Do not re-enter the area or attempt to clean up a large spill unless you are part of a trained emergency response team with the proper equipment (including SCBA).[21]
Personal Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][22] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][18][22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][8] If breathing is difficult or stops, provide artificial respiration and call for emergency medical help.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. (氯二氟甲基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. airgas.com [airgas.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1,4-Bisthis compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 12. wku.edu [wku.edu]
- 13. benchchem.com [benchchem.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. epa.gov [epa.gov]
- 18. nipissingu.ca [nipissingu.ca]
- 19. offices.austincc.edu [offices.austincc.edu]
- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 21. ehs.unm.edu [ehs.unm.edu]
- 22. aaronchem.com [aaronchem.com]
Mastering the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling (Chlorodifluoromethyl)benzene
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, a deep and intuitive understanding of chemical safety is not just a prerequisite—it is the bedrock of groundbreaking work. (Chlorodifluoromethyl)benzene, a compound with significant potential, also presents a formidable array of hazards that demand meticulous and informed safety protocols. This guide moves beyond mere compliance, offering a scientifically grounded, experience-driven approach to the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to instill a culture of proactive safety, ensuring that your focus remains on your research, confident in the knowledge that you are comprehensively protected.
Deconstructing the Hazard: Why this compound Demands Respect
This compound, with the chemical formula C₇H₅ClF₂, is a flammable liquid and vapor that poses significant health risks.[1] Understanding the multifaceted nature of its hazards is the critical first step in establishing a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact, each with the potential for severe health consequences.[2][3]
The compound is classified as acutely toxic if inhaled, capable of causing respiratory irritation.[1][2] Skin contact can lead to irritation, and it is a serious eye irritant.[1][2] Furthermore, it is harmful if swallowed.[1] The flammability of this chemical also presents a significant fire hazard, necessitating stringent control of ignition sources.[1]
The Core of Protection: A Multi-Layered PPE Strategy
A proactive and comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the essential PPE, the rationale for its use, and the standards to which it must adhere.
| PPE Component | Specifications & Rationale | Relevant Standards |
| Hand Protection | Double-gloving is recommended. The outer glove should be of a material with high resistance to halogenated aromatic compounds, such as Viton™ or neoprene. The inner glove can be a standard nitrile glove for incidental splash protection.[4][5] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[5][6] | EN 374 (EU) / ASTM F739 (US) |
| Eye & Face Protection | Tightly fitting safety goggles with side shields are mandatory to protect against splashes and vapors.[7] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8][9] | EN 166 (EU) / ANSI Z87.1 (US) |
| Body Protection | A flame-retardant and chemically resistant lab coat is essential.[6] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | EN 13034 (EU) / NFPA 2112 (US) |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood.[4][10] If exposure limits are exceeded or in the event of a spill, a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[7] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[7][10] | EN 14387 (EU) / NIOSH 42 CFR 84 (US) |
The Workflow of Safety: Donning, Doffing, and In-Lab Procedures
The efficacy of PPE is as much about the procedure as it is about the equipment itself. A disciplined and sequential approach to donning and doffing is critical to prevent cross-contamination.
PPE Donning and Doffing Protocol
References
- 1. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorodifluoromethane [med.iiab.me]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]
- 9. CCOHS: Benzene [ccohs.ca]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
